alpha-CEHC glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
477200-36-5 |
|---|---|
Molecular Formula |
C22H30O10 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2S)-2-(2-carboxyethyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30O10/c1-9-10(2)18-12(5-7-22(4,32-18)8-6-13(23)24)11(3)17(9)30-21-16(27)14(25)15(26)19(31-21)20(28)29/h14-16,19,21,25-27H,5-8H2,1-4H3,(H,23,24)(H,28,29)/t14-,15-,16+,19-,21+,22-/m0/s1 |
InChI Key |
MWDYOFPRWKTECC-XOIOWARXSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC(=O)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCC(=O)O)C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Alpha-CEHC Glucuronide: A Definitive Biomarker for Vitamin E Status and Metabolic Profiling
Introduction: The Fallacy of Circulating α-Tocopherol
For decades, nutritional and clinical assessments of Vitamin E status relied heavily on measuring circulating plasma α-tocopherol. However, this approach is fundamentally flawed. Because α-tocopherol is highly lipophilic, it partitions almost exclusively into circulating lipoproteins. Consequently, subjects with hyperlipidemia or hypolipidemia present skewed α-tocopherol readings that reflect their lipid profile rather than their true tissue saturation of Vitamin E[1].
To circumvent this physiological confounding factor, drug development professionals and nutritional scientists have shifted their focus to terminal metabolic products. Among these, the Phase II metabolite α-carboxyethyl hydroxychroman (α-CEHC) glucuronide has emerged as a highly sensitive, unconfounded biomarker for assessing Vitamin E adequacy and metabolic anomalies[2][3].
Mechanistic Rationale: The Hepatic Overflow Pathway
The human body tightly regulates α-tocopherol levels to prevent toxicity. When hepatic α-tocopherol concentrations exceed the binding capacity of the α-tocopherol transfer protein (α-TTP), the excess is actively shunted toward catabolism[4].
The causality behind using α-CEHC glucuronide as a biomarker lies in this "overflow" mechanism. The glucuronide is only produced in significant quantities after hepatic α-TTP is saturated. Therefore, its presence in urine is a direct, causal indicator of Vitamin E adequacy or excess[2]. The biotransformation follows a strict sequence:
-
Phase I Metabolism (ω-Hydroxylation): The hydrophobic phytyl tail of excess α-tocopherol undergoes ω-hydroxylation mediated by the cytochrome P450 enzyme CYP4F2[4].
-
β-Oxidation: The molecule undergoes successive cycles of β-oxidation in the peroxisomes and mitochondria, truncating the side chain to form the intermediate α-CEHC[5].
-
Phase II Conjugation (Glucuronidation): Unconjugated α-CEHC has limited solubility. To facilitate efficient renal clearance, it undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to form the highly hydrophilic α-CEHC glucuronide[3].
Hepatic metabolism pathway of α-tocopherol to α-CEHC glucuronide.
Experimental Workflow: LC-MS/MS Quantification Protocol
To ensure high-fidelity quantification of α-CEHC glucuronide, untargeted or targeted ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard[6][7].
The following protocol is designed as a self-validating system . The critical addition of an internal standard prior to extraction ensures that any matrix effects, ion suppression, or extraction losses are mathematically normalized, guaranteeing the trustworthiness of the final quantification.
Step-by-Step Methodology
-
Sample Preparation: Collect 24-hour urine or plasma samples and store immediately at -80°C to prevent metabolite degradation. Thaw on ice prior to use.
-
Internal Standard Spiking: Transfer 200 µL of the sample into a microcentrifuge tube. Immediately spike with a known concentration of an internal standard (e.g., L-2-chlorophenylalanine at 0.02 mg/mL or deuterated α-CEHC)[6]. Causality: Spiking before precipitation ensures the internal standard undergoes the exact same physical losses as the endogenous analyte.
-
Protein Precipitation: Add 800 µL of an extraction solvent mixture (Methanol:Acetonitrile, 1:1 v/v)[6]. Causality: This specific solvent ratio disrupts protein-metabolite binding and precipitates large macromolecules while keeping polar conjugates like α-CEHC glucuronide fully dissolved.
-
Ultrasonic Extraction: Vortex for 30 seconds, then sonicate in a cold water bath (5°C) for 30 minutes. Incubate at -20°C for 30 minutes to force complete precipitation of residual proteins[6].
-
Centrifugation & Filtration: Centrifuge at 13,000 × g for 15 minutes at 4°C. Pass the supernatant through a 10 kDa molecular weight cutoff ultracentrifugation filter[7]. Dry the filtrate under vacuum and reconstitute in 200 µL of 2% acetonitrile.
-
UHPLC Separation: Inject 2 µL onto a C18 analytical column (e.g., Waters HSS T3, 100 mm × 2.1 mm, 1.8 µm) maintained at 40°C. Utilize a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (Acetonitrile/Isopropanol with 0.1% formic acid)[6][7].
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Utilize Multiple Reaction Monitoring (MRM) targeting the specific mass-to-charge (m/z) transition of α-CEHC glucuronide (exact mass ~454.18)[8].
LC-MS/MS analytical workflow for quantifying α-CEHC glucuronide.
Quantitative Data & Biomarker Validation
Clinical and metabolomic studies have repeatedly validated the utility of α-CEHC and its glucuronide in various physiological contexts. Because the glucuronide represents the terminal clearance phase, it serves as a highly reliable diagnostic marker for dietary adequacy, metabolic syndrome, and even specific oncological profiles[8][9][10].
Table 1: Quantitative and Clinical Observations of Vitamin E Metabolites
| Biomarker / Metabolite | Biofluid | Clinical Observation / Quantitative Finding | Reference |
| Urinary α-CEHC | Urine | Excretion plateaus at ~1.39 μmol/g creatinine until dietary intake exceeds ~12.8 mg/d, marking the threshold of adequacy. | [2] |
| α-CEHC Glucuronide | Urine | Significantly elevated (FDR-adjusted p < 0.001) following >400 IU/day Vitamin E supplementation in cancer screening trials. | [9] |
| α-CEHC Glucuronide | Urine | Identified as a differential metabolite (m/z 454.1848) capable of discriminating prostate carcinoma from benign hyperplasia. | [8] |
| α-CEHC Glucuronide | Plasma | Positively correlated with children meeting the Recommended Daily Allowance (RDA) for Vitamin E. | [10] |
Conclusion
The transition from relying on plasma α-tocopherol to utilizing urinary α-CEHC glucuronide represents a paradigm shift in nutritional metabolomics and drug development. By leveraging the body's innate hepatic overflow and Phase II conjugation mechanisms, researchers can obtain a high-fidelity, unconfounded readout of Vitamin E status. Implementing rigorous, self-validating LC-MS/MS protocols ensures that this biomarker can be reliably used to assess metabolic health, dietary adequacy, and disease progression.
References
- Mechanisms for the prevention of vitamin E excess - PMC: CEHC as a biomarker of vitamin E status.
- Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC.
- Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E | ACS Omega. American Chemical Society (ACS).
- Comprehensive biomarker profiles and chemometric filtering of urinary metabolomics for effective discrimination of prostate carcinoma from benign hyperplasia - PMC.
- Metabolomic Analysis of Vitamin E Supplement Use in the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial - CABI Digital Library. CABI Digital Library.
- Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC.
- alpha-CEHC glucuronide (Compound) - Exposome-Explorer - IARC. International Agency for Research on Cancer (IARC).
- Plasma metabolomics of children with aberrant serum lipids and inadequate micronutrient intake | PLOS One - Research journals. PLOS.
- Integrating Metabolomics and Network Analysis for Exploring the Mechanism Underlying the Antidepressant Activity of Paeoniflorin in Rats With CUMS-Induced Depression - Frontiers. Frontiers.
- LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer - PMC.
Sources
- 1. Mechanisms for the prevention of vitamin E excess - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - alpha-CEHC glucuronide (Compound) [exposome-explorer.iarc.fr]
- 4. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Integrating Metabolomics and Network Analysis for Exploring the Mechanism Underlying the Antidepressant Activity of Paeoniflorin in Rats With CUMS-Induced Depression [frontiersin.org]
- 7. LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive biomarker profiles and chemometric filtering of urinary metabolomics for effective discrimination of prostate carcinoma from benign hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Plasma metabolomics of children with aberrant serum lipids and inadequate micronutrient intake | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Metabolic Pathway of Alpha-Tocopherol to Alpha-CEHC Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Vitamin E Metabolism
Vitamin E, a crucial lipid-soluble antioxidant, exists in various forms, with alpha-tocopherol being the most biologically active in humans. Its role in protecting cell membranes from oxidative damage is well-established. However, the biotransformation of alpha-tocopherol is a complex and highly regulated process that dictates its bioavailability and physiological functions. This technical guide provides a comprehensive exploration of the metabolic pathway leading from alpha-tocopherol to its water-soluble metabolite, alpha-carboxyethyl-hydroxychroman (α-CEHC), and its subsequent conjugation to alpha-CEHC glucuronide. Understanding this pathway is paramount for researchers in nutrition, pharmacology, and drug development, as it influences not only vitamin E status but also potential interactions with xenobiotics. This guide will delve into the core enzymatic steps, provide detailed experimental protocols for their investigation, and offer insights into the rationale behind these methodologies, ensuring a blend of theoretical knowledge and practical application.
Part 1: The Catabolic Cascade: From Alpha-Tocopherol to Alpha-CEHC
The metabolic journey of alpha-tocopherol from a lipophilic molecule to a water-soluble excretable product is a multi-step process primarily occurring in the liver. This transformation is essential for regulating the body's vitamin E levels and preventing potential toxicity from excessive accumulation.
The Initiating Step: Omega-Hydroxylation by Cytochrome P450 4F2 (CYP4F2)
The catabolism of alpha-tocopherol is initiated by the omega-hydroxylation of its phytyl tail, a reaction catalyzed by the cytochrome P450 enzyme, CYP4F2.[1][2][3] This enzyme exhibits a preference for the various forms of vitamin E, with a significantly higher catalytic activity for gamma-tocopherol compared to alpha-tocopherol, which contributes to the preferential retention of alpha-tocopherol in the body.[1]
Expert Insight: The substrate specificity of CYP4F2 is a critical determinant of the biological half-life of different vitamin E isoforms. This enzymatic preference is a key reason why alpha-tocopherol is the predominant form of vitamin E found in tissues, despite gamma-tocopherol being more abundant in the diet. Genetic variations in the CYP4F2 gene can lead to altered enzyme activity, potentially impacting an individual's vitamin E status.[1][3][4]
The product of this initial reaction is 13'-hydroxychromanol. This is a rate-limiting step in the overall catabolic pathway.
Subsequent Oxidation and Phytyl Tail Shortening
Following omega-hydroxylation, the newly formed hydroxyl group is further oxidized to a carboxylic acid, forming 13'-carboxychromanol. This intermediate then undergoes a series of β-oxidation cycles, progressively shortening the phytyl tail by two- or three-carbon units. This process ultimately yields the terminal metabolite, alpha-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman).
Causality in Experimental Choice: The use of the human hepatoma cell line, HepG2, has been instrumental in elucidating this pathway. While not a perfect model for normal hepatocytes due to differences in the expression of some metabolic enzymes, HepG2 cells are readily available, have a consistent genetic background, and are capable of metabolizing tocopherols to CEHC, making them a valuable tool for initial mechanistic studies.[5][6][7][8] However, for studies requiring a more physiologically relevant model, primary human hepatocytes are the gold standard, as they more accurately reflect the metabolic capacity of the human liver.[9]
Diagram of the Alpha-Tocopherol to Alpha-CEHC Pathway
Caption: Metabolic conversion of alpha-tocopherol to alpha-CEHC.
Part 2: The Final Step: Glucuronidation of Alpha-CEHC
To facilitate its elimination from the body, the now water-soluble alpha-CEHC undergoes phase II conjugation reactions. The most prominent of these is glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group of the chromanol ring, forming alpha-CEHC glucuronide. This process further increases the water solubility of the metabolite, making it readily excretable in the urine.[10][11]
The Role of UDP-Glucuronosyltransferases (UGTs)
Glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of liver cells.[12][13] While it is well-established that alpha-CEHC is excreted as a glucuronide, the specific UGT isoforms responsible for this conjugation are not yet definitively identified in the scientific literature. However, based on the metabolism of other phenolic compounds, it is likely that members of the UGT1A and UGT2B subfamilies are involved.[12][13]
Self-Validating Protocol Design: To identify the specific UGT isoforms involved in alpha-CEHC glucuronidation, a systematic screening approach using a panel of recombinant human UGT enzymes is the most direct and reliable method. This involves incubating alpha-CEHC with individual UGT isoforms in the presence of the co-factor UDP-glucuronic acid (UDPGA) and subsequently analyzing for the formation of alpha-CEHC glucuronide. Negative controls (without UDPGA or without the enzyme) are crucial to ensure that the observed product formation is indeed due to the specific UGT isoform's activity.
Diagram of Alpha-CEHC Glucuronidation
Caption: Enzymatic conjugation of alpha-CEHC to its glucuronide form.
Part 3: Experimental Protocols and Methodologies
This section provides detailed, field-proven protocols for the investigation of the alpha-tocopherol metabolic pathway.
Protocol 1: In Vitro Alpha-Tocopherol Omega-Hydroxylase Activity Assay Using Human Liver Microsomes
Objective: To determine the kinetic parameters of CYP4F2-mediated alpha-tocopherol omega-hydroxylation.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Alpha-tocopherol
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., deuterated alpha-tocopherol)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding alpha-tocopherol (dissolved in a suitable solvent like ethanol at a low final concentration) to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring linear product formation.
-
Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried extract in the mobile phase and analyze by LC-MS/MS for the formation of 13'-hydroxy-alpha-tocopherol.
Data Analysis:
-
Determine the concentration of the metabolite using a standard curve.
-
Calculate the reaction velocity (pmol/min/mg protein).
-
Perform kinetic analysis by varying the substrate concentration to determine Km and Vmax values.
Protocol 2: Quantification of Alpha-CEHC and Alpha-CEHC Glucuronide in Human Urine by LC-MS/MS
Objective: To measure the urinary excretion of alpha-CEHC and its glucuronide conjugate.
Materials:
-
Human urine samples
-
Beta-glucuronidase (from Helix pomatia or recombinant)
-
Sodium acetate buffer (pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Formic acid (LC-MS grade)
-
Internal standards (e.g., deuterated alpha-CEHC and deuterated alpha-CEHC glucuronide)
-
LC-MS/MS system
Procedure:
-
Enzymatic Hydrolysis (for total alpha-CEHC):
-
Sample Preparation (for both total and free alpha-CEHC and the glucuronide):
-
For the analysis of the intact glucuronide and free alpha-CEHC, omit the hydrolysis step and add the respective internal standards.
-
Acidify the urine samples (hydrolyzed and non-hydrolyzed).
-
Perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[17]
-
Wash the SPE cartridge and elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ multiple reaction monitoring (MRM) for sensitive and specific detection of alpha-CEHC and alpha-CEHC glucuronide.
-
Method Validation:
-
A self-validating system for this protocol involves assessing key parameters such as linearity, accuracy, precision (intra- and inter-day), recovery, and matrix effects, according to regulatory guidelines.[18] The use of stable isotope-labeled internal standards is critical for compensating for any variability in sample preparation and instrument response.[19][20]
Part 4: Data Presentation and Interpretation
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism of alpha-tocopherol.
Table 1: Kinetic Parameters of CYP4F2-mediated Omega-Hydroxylation of Tocopherols
| Substrate | Km (µM) | Vmax (relative to α-tocopherol) | Reference |
| α-Tocopherol | ~20-40 | 1 | [1] |
| γ-Tocopherol | ~30-70 | ~6-10 | [1] |
Interpretation: The similar Km values suggest that both alpha- and gamma-tocopherol have a comparable affinity for the active site of CYP4F2. However, the significantly higher Vmax for gamma-tocopherol indicates a much faster catalytic turnover, leading to its more rapid metabolism and elimination.[1]
Table 2: Representative Concentrations of Alpha-CEHC in Human Plasma/Serum
| Condition | α-CEHC Concentration (pmol/mL) | Reference |
| Baseline | 5 - 10 | [10][11] |
| After α-tocopherol supplementation | Up to 200 | [10][11][21] |
Interpretation: Baseline levels of alpha-CEHC in circulation are generally low. Supplementation with alpha-tocopherol leads to a significant increase in its plasma concentration, demonstrating the responsiveness of this metabolic pathway to vitamin E intake. A significant portion of circulating alpha-CEHC exists as a glucuronide conjugate.[10][11]
Conclusion: A Pathway of Critical Importance
The metabolic pathway from alpha-tocopherol to alpha-CEHC glucuronide is a finely tuned system that governs the homeostasis of this essential vitamin. The initial, rate-limiting step catalyzed by CYP4F2, followed by β-oxidation and subsequent glucuronidation, ensures the efficient elimination of excess tocopherols. For researchers in the fields of nutrition, toxicology, and drug development, a thorough understanding of this pathway is indispensable. The methodologies outlined in this guide provide a robust framework for investigating the intricacies of vitamin E metabolism, assessing an individual's vitamin E status, and exploring potential interactions with drugs and other xenobiotics that may share these metabolic routes. As our knowledge in this area continues to expand, so too will our ability to harness the full therapeutic potential of vitamin E and mitigate any associated risks.
References
- A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2024). [Source details not fully available]
-
Analysis of primary metabolites of α-tocopherol in human urine by liquid chromatography-mass spectrometry. (n.d.). ResearchGate. [Link]
-
Stahl, W., Graf, P., Brigelius-Flohé, R., Wechter, W., & Sies, H. (1999). Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum. Analytical Biochemistry, 275(2), 254–259. [Link]
-
Makhdoom, H. S., Khan, M. D., Chughtai, O. R., Abbas, Z., Azad, A., & Batool, H. (2023). Highly Sensitive and Ultrafast Liquid Chromatography-tandem Mass Spectrometry Internal Standard Method for Determination of Alpha-Tocopherol in Serum and Application of Validated Method on Patient Serum Samples in Pakistan. Journal of the College of Physicians and Surgeons Pakistan, 33(3), 254-258. [Link]
-
Al-Sadeq, M. A., et al. (2022). Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol. American Journal of Clinical Pathology, 157(1), 15-22. [Link]
-
Schultz, M., Leist, M., Elsner, A., Brigelius-Flohé, R., & Gärtner, R. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European Journal of Nutrition, 41(3), 119–124. [Link]
-
de Wildt, S. N., Kearns, G. L., Leeder, J. S., & van den Anker, J. N. (1999). Glucuronidation in humans. Clinical Pharmacokinetics, 36(6), 439–452. [Link]
-
Landes, N., et al. (2007). Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity. The Journal of Nutrition, 137(12), 2698-2702. [Link]
-
Rowlands, J. C., et al. (2008). Identification of Human UDP-glucuronosyltransferases Catalyzing Hepatic 1α,25-Dihydroxyvitamin D3 Conjugation. Drug Metabolism and Disposition, 36(3), 431-438. [Link]
-
The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. (2021). MDPI. [Link]
- A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2024). [Source details not fully available]
-
UGT Inhibition, Induction and Phenotyping Assays. (n.d.). Charles River. [Link]
-
A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. (2024). ResearchGate. [Link]
-
Jiang, Q., et al. (2009). Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E. Analytical Biochemistry, 388(2), 260-265. [Link]
-
Chen, J., et al. (2011). Use of Isoform-Specific UGT Metabolism to Determine and Describe Rates and Profiles of Glucuronidation of Wogonin and Oroxylin A by Human Liver and Intestinal Microsomes. Pharmaceutical Research, 28(9), 2137-2152. [Link]
-
UGT activity assay - generic protocol. (n.d.). studylib.net. [Link]
-
The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. (2021). MDPI. [Link]
-
Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. (n.d.). Kura Biotech. [Link]
-
UGT Activity Assay / Ligand Screening Kit (Fluorometric). (n.d.). Assay Genie. [Link]
-
Mechanism of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferases (UGT). (n.d.). ResearchGate. [Link]
-
Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. (n.d.). Waters. [Link]
-
Brigelius-Flohé, R. (2006). Vitamin E and drug Metabolism. Biochemical and Biophysical Research Communications, 345(3), 903-907. [Link]
-
Zhang, Y. W., et al. (2003). [Effect of different vitamin E homologous analogues on human hepatoma cell HepG2 proliferation in vitro]. Wei sheng yan jiu = Journal of hygiene research, 32(1), 12-14. [Link]
-
Cutilli, T., et al. (2017). CYP4F2 repression and a modified alpha-tocopherol (vitamin E) metabolism are two independent consequences of ethanol toxicity in human hepatocytes. Toxicology in Vitro, 40, 1-9. [Link]
-
Vitamin E Can Ameliorate Oxidative Damage of Ovine Hepatocytes In Vitro by Regulating Genes Expression Associated with Apoptosis and Pyroptosis, but Not Ferroptosis. (2022). PMC. [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024). PMC. [Link]
-
Cassano, P. A., et al. (2021). Change in Plasma Alpha-Tocopherol Associations with Attenuated Pulmonary Function Decline and with CYP4F2 Missense Variation. medRxiv. [Link]
-
Change in plasma alpha-tocopherol associations with attenuated pulmonary function decline and with CYP4F2 missense variation. (n.d.). ResearchGate. [Link]
-
Analysis of Tocopherols and Tocotrienols by HPLC. (n.d.). AOCS. [Link]
-
Analytical Results of Alpha-tocopherol for Dietary Supplement Ingredient Database in Adult and Children's Multivitamin Studies. (n.d.). USDA ARS. [Link]
-
Athinarayanan, S., et al. (2014). Genetic polymorphism of cytochrome P450 4F2, vitamin E level and histological response in adults and children with nonalcoholic fatty liver disease who participated in PIVENS and TONIC clinical trials. Hepatology, 60(2), 507-515. [Link]
-
de Oliveira, B. H. S., et al. (2023). Alpha-tocopherol serum concentrations and its relationship with anthropometric, biochemical, dietary and cardiovascular risk parameters. Frontiers in Nutrition, 10, 1198547. [Link]
-
Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS. (2025). Restek. [Link]
Sources
- 1. Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. Genetic polymorphism of cytochrome P450 4F2, vitamin E level and histological response in adults and children with nonalcoholic fatty liver disease who participated in PIVENS and TONIC clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. [Effect of different vitamin E homologous analogues on human hepatoma cell HepG2 proliferation in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP4F2 repression and a modified alpha-tocopherol (vitamin E) metabolism are two independent consequences of ethanol toxicity in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin E Can Ameliorate Oxidative Damage of Ovine Hepatocytes In Vitro by Regulating Genes Expression Associated with Apoptosis and Pyroptosis, but Not Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. repub.eur.nl [repub.eur.nl]
- 13. criver.com [criver.com]
- 14. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kurabiotech.com [kurabiotech.com]
- 16. Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS [discover.restek.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
biological significance of urinary alpha-CEHC glucuronide excretion
Title: Urinary Alpha-CEHC Glucuronide: Metabolic Signatures and Analytical Protocols Subtitle: A Technical Guide to Vitamin E Catabolism, Biomarker Utility, and Quantification
Executive Summary
This technical guide examines 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) , specifically its glucuronide conjugate, as the terminal excretory metabolite of alpha-tocopherol (Vitamin E). Unlike many metabolic waste products, urinary alpha-CEHC is a regulated "overflow" marker that signals the saturation of the hepatic alpha-tocopherol transfer protein (alpha-TTP).
For researchers and drug developers, alpha-CEHC glucuronide is not merely a waste product but a precise biomarker of vitamin E sufficiency . This guide details its metabolic origins, its biological distinction from the natriuretic gamma-isoform, and provides a validated LC-MS/MS protocol for its quantification, emphasizing the critical enzymatic hydrolysis step required for accurate measurement.
Part 1: The Metabolic Context
From Nutrient to Metabolite: The "Overflow" Mechanism
The biological significance of alpha-CEHC is rooted in the Traber Overflow Hypothesis . Unlike other fat-soluble vitamins that are stored in adipose tissue indefinitely, alpha-tocopherol levels are tightly regulated by the liver.
-
Hepatic Selection: Dietary vitamin E (all forms) reaches the liver via chylomicron remnants.
-
The Sorting Hat (Alpha-TTP): The hepatic alpha-tocopherol transfer protein (alpha-TTP) preferentially binds 2R-alpha-tocopherol , facilitating its incorporation into VLDL for systemic circulation.
-
Metabolic Fate: Non-selected forms (gamma/delta-tocopherol) and excess alpha-tocopherol (exceeding alpha-TTP binding capacity) are shunted to the cytochrome P450 pathway for degradation.
The Pathway:
-
Omega-Oxidation: The enzyme CYP4F2 initiates hydroxylation at the phytyl tail's terminal carbon.
-
Beta-Oxidation: The tail undergoes sequential shortening (similar to fatty acid metabolism) in the peroxisomes/mitochondria.
-
Terminal Product: The result is the water-soluble chroman structure: alpha-CEHC .
Key Insight: Urinary alpha-CEHC excretion remains low until daily alpha-tocopherol intake exceeds ~9–12 mg. Beyond this threshold, alpha-TTP is saturated, and excretion rises linearly. Thus, alpha-CEHC is a threshold biomarker for vitamin E sufficiency.
Part 2: The Conjugation Gateway
Glucuronidation vs. Sulfation
Free alpha-CEHC is relatively lipophilic. To facilitate renal clearance, it must undergo Phase II conjugation in the liver.
-
Glucuronidation: The primary route.[1] UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid to the 6-hydroxyl group of the chroman ring. This renders the molecule highly water-soluble for urinary excretion.
-
Sulfation: A secondary route, mediated by sulfotransferases (SULTs).
Clinical Relevance: In human urine, alpha-CEHC exists predominantly as alpha-CEHC glucuronide . Analytical methods that measure "free" alpha-CEHC without a hydrolysis step will underestimate total excretion by >70%, leading to erroneous conclusions about vitamin E status.
Part 3: Biological Significance & Specificity
It is critical to distinguish between the alpha and gamma isoforms of CEHC, as their physiological roles differ fundamentally.
| Feature | Alpha-CEHC (Glucuronide) | Gamma-CEHC (Glucuronide) |
| Origin | Alpha-Tocopherol (Supplement/Diet) | Gamma-Tocopherol (Diet/Oils) |
| Primary Driver | Alpha-TTP Saturation (Overflow) | Constitutive Metabolism (Poor retention) |
| Physiological Role | Biomarker of Status | Natriuretic Factor (Sodium excretion) |
| Biological Potency | Weak antioxidant; minimal activity | Potent COX-2 inhibitor; Natriuretic |
The Natriuretic Distinction: While gamma-CEHC acts as an endogenous natriuretic factor (inhibiting potassium channels in the Loop of Henle), alpha-CEHC has weak to negligible natriuretic activity . Researchers investigating hypertension or renal sodium handling must not conflate these two metabolites.
Part 4: Technical Protocol (LC-MS/MS)
Quantification of Urinary Alpha-CEHC
Principle: Since alpha-CEHC is excreted as a conjugate, the protocol requires enzymatic deconjugation followed by Liquid-Liquid Extraction (LLE) and detection via Triple Quadrupole MS.
Reagents:
-
Internal Standard: d3-alpha-CEHC or d9-alpha-CEHC (Essential for matrix correction).
-
Enzyme:
-glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli). Note: H. pomatia contains sulfatase activity, ensuring both glucuronides and sulfates are cleaved.
Step-by-Step Workflow:
-
Sample Preparation:
-
Thaw urine samples at room temperature. Vortex.
-
Aliquot 100
L of urine into a glass tube. -
Add Internal Standard (e.g., 50
L of 1 M d3-alpha-CEHC).
-
-
Enzymatic Hydrolysis (The Critical Step):
-
Add 100
L of -glucuronidase/sulfatase solution in 0.1 M sodium acetate buffer (pH 5.0). -
Incubate: 37°C for 2–3 hours. (Validation: Ensure 100% cleavage by testing a glucuronide standard).
-
-
Liquid-Liquid Extraction (LLE):
-
Acidify sample with 10
L 6N HCl (to protonate the carboxylic acid group, improving organic solubility). -
Add 2 mL Hexane:Dichloromethane (70:30 v/v) or Diethyl Ether.
-
Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate to dryness under nitrogen at 35°C.
-
-
Reconstitution:
-
Dissolve residue in 100
L Mobile Phase (e.g., 50:50 Methanol:Water + 0.1% Formic Acid).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7
m). -
Ionization: ESI Negative Mode (Carboxylic acid ionizes well in negative mode).
-
Transitions (MRM):
-
Alpha-CEHC: m/z 277
233 (Quantifier), 277 163 (Qualifier). -
IS (d3-Alpha-CEHC): m/z 280
236.
-
-
Part 5: Visualization
Figure 1: The Metabolic Pathway of Alpha-Tocopherol
This diagram illustrates the hepatic processing, the role of CYP4F2, and the conjugation required for urinary excretion.
Caption: Hepatic sorting of Vitamin E. Alpha-TTP preserves alpha-tocopherol; excess is shunted to CYP4F2 for degradation into alpha-CEHC glucuronide.
Figure 2: Analytical Workflow for Quantification
This diagram outlines the critical steps to convert the conjugated urinary metabolite back to its free form for MS detection.
Caption: LC-MS/MS Workflow. Enzymatic hydrolysis is mandatory to cleave the glucuronide moiety before extraction and quantification.
References
-
Traber, M. G., Elsner, A., & Brigelius-Flohé, R. (1998). Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates.[2] FEBS Letters.
-
Galli, F., et al. (2002). The effect of alpha- and gamma-tocopherol and their carboxyethyl hydroxychroman metabolites on prostate cancer cell proliferation. Archives of Biochemistry and Biophysics.
-
Brigelius-Flohé, R., & Traber, M. G. (1999). Vitamin E: function and metabolism.[3][4][5] The FASEB Journal.
-
Schultz, M., et al. (1995). Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? The American Journal of Clinical Nutrition.
-
Jiang, Q., et al. (2001). Gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention. The American Journal of Clinical Nutrition.
Sources
- 1. Use of isoform-specific UGT metabolism to determine and describe rates and profiles of glucuronidation of wogonin and oroxylin A by human liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha and gamma tocopherol metabolism in healthy subjects and patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural forms of vitamin E: metabolism, antioxidant and anti-inflammatory activities and the role in disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Phase II Metabolism of Vitamin E: A Technical Analysis of α-CEHC Glucuronide vs. α-CEHC Sulfate
Executive Summary
The biological efficacy and safety of α-tocopherol (Vitamin E) are tightly regulated by hepatic catabolism. While α-tocopherol is preferentially retained in the body by the α-tocopherol transfer protein (α-TTP), excess amounts undergo ω-hydroxylation and subsequent β-oxidation to form the terminal, water-soluble metabolite α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman).
To facilitate biliary and urinary excretion, unconjugated α-CEHC must undergo Phase II metabolism. Historically, analytical limitations forced researchers to measure "total α-CEHC" by enzymatically cleaving its conjugates. However, modern high-resolution LC-MS/MS metabolomics has revealed that α-CEHC exists in human plasma and urine primarily as two distinct conjugated forms: α-CEHC glucuronide and α-CEHC sulfate . Understanding the distinct pharmacokinetic behaviors, enzymatic origins, and analytical handling of these two conjugates is critical for utilizing them as biomarkers of oxidative stress and vitamin E homeostasis.
Mechanistic Foundations of Phase II Conjugation
The divergence between glucuronidation and sulfation of α-CEHC represents a critical node in xenobiotic and nutritional metabolism.
-
Sulfation (SULT Pathway): The sulfation of α-CEHC is mediated primarily by the cytosolic sulfotransferase 1 (SULT1) family. In vitro metabolic labeling studies using human lung epithelial cells and recombinant enzymes demonstrate that SULT1 enzymes exhibit strong sulfating activities toward tocopherol metabolites, forming α-CEHC sulfate[1]. This pathway is highly inducible; high-dose α-tocopherol supplementation dramatically upregulates the presence of α-CEHC sulfate in serum[2].
-
Glucuronidation (UGT Pathway): UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to α-CEHC, forming both ether and acyl glucuronides. In human serum under baseline conditions, approximately one-third of the circulating α-CEHC is present as a glucuronide conjugate[3].
Caption: Hepatic catabolism of α-tocopherol into α-CEHC phase II conjugates via UGT and SULT pathways.
Pharmacokinetics and Quantitative Profiling
The ratio of α-CEHC glucuronide to α-CEHC sulfate is highly dependent on the biological matrix (serum vs. urine) and the host's vitamin E status.
Baseline concentrations of total α-CEHC in human serum range from 5–10 pmol/mL, but can surge to 200 pmol/mL following RRR-α-tocopherol supplementation[3]. Large-scale metabolomic analyses, such as those conducted in the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial, have shown that high-dose vitamin E supplementation significantly elevates both conjugates. However, the effect size (β) for α-CEHC sulfate (β = 1.51) slightly outpaces α-CEHC glucuronide (β = 1.41) during long-term supplementation, suggesting that the sulfation pathway may act as a high-capacity sink for excess tocopherol[2].
Quantitative Data Summary
| Conjugate Type | Primary Biological Matrix | Baseline Serum Status | High-Dose Response (Effect Size β) | Primary ESI-MS/MS Transition (m/z) |
| α-CEHC Glucuronide | Serum, Urine | ~33% of circulating α-CEHC | +1.41 | 453.2 → 233.2 (ESI-) |
| α-CEHC Sulfate | Serum, Urine | Trace at baseline | +1.51 | 359.1 → 245.1 (ESI+) / 357 (ESI-) |
(Data synthesized from clinical metabolomic trials and tandem mass spectrometry characterizations[4],[3],[2].)
Analytical Workflows: Overcoming Deconjugation Artifacts
The Problem with Enzymatic Hydrolysis
Historically, researchers relied on β-glucuronidase and sulfatase to hydrolyze conjugates back to free α-CEHC prior to HPLC or GC-MS analysis. As an Application Scientist, I strongly advise against this for modern pharmacokinetic studies. Deconjugation is notoriously inefficient for α-CEHC sulfate and frequently produces analytical artifacts—specifically, the artificial conversion of α-CEHC into α-tocopheronolactone (α-TL) during the methodological workup[5],[6].
The Solution: Direct LC-MS/MS Quantification
To ensure a self-validating system , intact conjugates must be measured directly using stable isotope dilution analysis (SIDA). By utilizing deuterated internal standards (e.g., d6-α-CEHC conjugates), we can correct for matrix-induced ion suppression and extraction losses, ensuring absolute causality between the MS signal and biological concentration[6],[7].
Step-by-Step Methodology: Direct LC-MS/MS Workflow
Step 1: Sample Preparation & Protein Precipitation
-
Action: Aliquot 100 µL of human plasma or urine. Add 10 µL of deuterated internal standard mix (d6-α-CEHC glucuronide/sulfate). Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.
-
Causality: Phase II conjugates are highly bound to serum albumin. Cold ACN effectively denatures these binding proteins, releasing the conjugates into the supernatant while preventing ex vivo oxidation.
Step 2: Solid Phase Extraction (SPE)
-
Action: Centrifuge at 14,000 × g for 10 mins. Load the supernatant onto an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge pre-conditioned with methanol and water. Wash with 5% methanol and elute with 100% methanol.
-
Causality: Direct injection of ACN-precipitated plasma causes severe ion suppression in the MS source due to endogenous phospholipids. The HLB polymeric sorbent selectively retains the polar conjugates while allowing salts and phospholipids to be washed away.
Step 3: UHPLC Separation
-
Action: Evaporate the eluate under nitrogen and reconstitute in 100 µL of 10% ACN. Inject 5 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 × 100 mm). Use a mobile phase gradient of Water (A) and ACN (B), both containing 0.1% formic acid.
-
Causality: The acidic mobile phase keeps the carboxylate and sulfate groups protonated or in a stable anionic state, ensuring sharp chromatographic peaks and separating structural isomers (e.g., ether vs. acyl glucuronides)[4].
Step 4: ESI-MS/MS Detection
-
Action: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Monitor Multiple Reaction Monitoring (MRM) transitions: m/z 453.2 → 233.2 for α-CEHC glucuronide, and m/z 357.1 → 233.1 for α-CEHC sulfate.
-
Causality: ESI- is inherently more sensitive for acidic phase II conjugates. The product ion m/z 233 represents the stable chroman ring core after the neutral loss of the glucuronic acid (176 Da) or sulfate (80 Da) moiety, serving as a highly specific quantifier[4],[6].
Caption: Direct LC-MS/MS analytical workflow for quantifying intact α-CEHC conjugates.
Clinical and Toxicological Implications
The ability to accurately differentiate between α-CEHC glucuronide and α-CEHC sulfate opens new avenues in clinical research. Elevated total urinary concentrations of these conjugates (up to 8-fold increases) have been observed in children with type 1 diabetes, positioning them as non-invasive ex vivo biomarkers of systemic oxidative stress and altered lipid metabolism[5]. Furthermore, tracking the specific ratio of sulfation to glucuronidation can provide insights into interindividual variations in xenobiotic detoxication and potential drug-nutrient interactions involving the SULT1 and UGT enzyme families[4],[1].
References
-
Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics Source: nih.gov URL:[Link]
-
Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes Source: nih.gov URL:[Link]
-
Enzymatic sulfation of tocopherols and tocopherol metabolites by human cytosolic sulfotransferases Source: nih.gov URL:[Link]
-
Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC Source: nih.gov URL:[Link]
-
Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum Source: nih.gov URL:[Link]
-
Serum Metabolomic Response to Long-Term Supplementation with all-rac-α-Tocopheryl Acetate in a Randomized Controlled Trial Source: nih.gov URL:[Link]
-
Isolation and Identification of r-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated CEHCs Source: ntu.edu.tw URL:[Link]
Sources
- 1. Enzymatic sulfation of tocopherols and tocopherol metabolites by human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Metabolomic Response to Long-Term Supplementation with all-rac-α-Tocopheryl Acetate in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
The Role of Alpha-CEHC Conjugates in Oxidative Stress Assessment: A Mechanistic and Methodological Guide
An In-depth Technical Guide
Abstract
The assessment of oxidative stress is a critical aspect of research in disease pathogenesis and drug development. Direct measurement of highly reactive oxygen species (ROS) is often impractical due to their ephemeral nature.[1][2][3] Consequently, the field relies on stable, indirect biomarkers that reflect oxidative damage or the response of endogenous antioxidant systems. This guide provides a comprehensive overview of alpha-carboxyethyl hydroxychroman (α-CEHC) conjugates, the water-soluble metabolites of vitamin E, as specific and mechanistically relevant biomarkers for oxidative stress. We will delve into the biochemical pathways of their formation, their superiority over traditional damage markers, and provide detailed, field-proven protocols for their quantification in biological matrices using advanced analytical techniques.
The Challenge of Quantifying Oxidative Stress
Oxidative stress is defined as an imbalance between the production of oxidants and the capacity of antioxidant defense systems to neutralize them.[1] This imbalance leads to the oxidative damage of crucial cellular components, including lipids, proteins, and nucleic acids. For decades, researchers have quantified this damage through various markers:
-
Lipid Peroxidation Products: Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).
-
Protein Damage Markers: Protein carbonyls and advanced oxidation protein products (AOPP).[4][5]
-
Nucleic Acid Damage: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a common marker for oxidative DNA damage.[4][5]
While invaluable, these markers primarily indicate the consequence of oxidative damage. They do not fully capture the dynamics of the antioxidant defense system's response. A more sophisticated approach involves monitoring the turnover of key antioxidants, providing a direct window into the body's efforts to combat oxidative insults. Vitamin E (α-tocopherol), the primary lipid-soluble antioxidant, is a prime candidate for such an approach.[6]
Biochemical Foundation: From Vitamin E to α-CEHC Conjugates
The utility of α-CEHC as a biomarker is rooted in the metabolic pathway of its parent compound, α-tocopherol. This is not a pathway of degradation due to damage, but a regulated enzymatic process for vitamin E catabolism.
Formation of the α-CEHC Core Structure
When α-tocopherol levels exceed the body's needs or in response to high oxidative turnover, it is metabolized in the liver. The process begins with an initial hydroxylation of the phytyl tail, catalyzed by cytochrome P450 enzymes (specifically CYP4F2 in humans), followed by a series of β-oxidation steps that shorten the side chain.[7] This ultimately yields the water-soluble metabolite, 2,5,7,8-tetramethyl-2-(2′-carboxyethyl)-6-hydroxychroman (α-CEHC).[8]
Figure 1: Metabolic pathway of α-tocopherol to α-CEHC.
Phase II Conjugation: Creating Excretable Biomarkers
The newly formed α-CEHC, being more water-soluble than its parent, is primed for excretion. To further increase its solubility and facilitate transport, it undergoes Phase II conjugation reactions in the liver. The primary conjugation pathways are:
-
Glucuronidation: The attachment of a glucuronic acid moiety to the hydroxyl group on the chroman ring, mediated by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: The addition of a sulfate group, catalyzed by sulfotransferases (SULTs).[7]
The resulting α-CEHC-glucuronide and α-CEHC-sulfate are readily excreted in the urine.[7][9][10] In humans, the glucuronide conjugate is the predominant form, whereas in rats, the sulfate conjugate is more prominent.[9][11] More recently, novel conjugates with amino acids such as glycine and taurine have also been identified, expanding the family of vitamin E metabolites.[12]
Figure 2: Phase II conjugation pathways of α-CEHC.
Why α-CEHC Conjugates are Superior Biomarkers
The measurement of α-CEHC conjugates offers a more nuanced assessment of oxidative stress compared to traditional damage markers.
-
Mechanism-Based: An increase in α-CEHC conjugate excretion directly reflects an increased turnover rate of α-tocopherol. This indicates that the body's primary lipid-soluble antioxidant defense is being actively consumed to neutralize threats, providing a dynamic measure of the antioxidant response rather than just static damage.
-
High Specificity: This pathway is specific to vitamin E metabolism. Unlike markers such as MDA, which can arise from multiple sources, the presence of α-CEHC is unequivocally linked to the catabolism of α-tocopherol.
-
Stability: As end-stage metabolites destined for excretion, these conjugates are chemically stable in biological fluids like urine and plasma, making them robust analytes for quantification.[9][13][14]
| Biomarker Category | Specific Examples | What It Measures | Limitations |
| Oxidative Damage | 8-OHdG, Protein Carbonyls | Accumulated damage to macromolecules | Represents a lagging indicator; does not measure the antioxidant response. |
| Antioxidant Capacity | ORAC, TEAC Assays | Total, non-specific antioxidant potential of a sample | Lacks biological specificity; does not reflect the status of individual antioxidant systems. |
| Antioxidant Response | α-CEHC Conjugates | Specific turnover rate of the Vitamin E system | Reflects the dynamic response to oxidative stress; provides a mechanistic link to a key defense pathway. |
Table 1: Comparison of Oxidative Stress Biomarker Categories.
Gold Standard Analytical Workflow: LC-MS/MS Quantification
The accurate quantification of α-CEHC conjugates requires a methodology that is both highly sensitive and specific, and that can measure the intact conjugates directly. Direct measurement is crucial to avoid the generation of artifacts and the uncertain efficiency associated with older methods that relied on enzymatic or harsh acid hydrolysis to cleave the conjugates before analysis.[10] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this application.[15][16]
Figure 3: LC-MS/MS workflow for α-CEHC conjugate analysis.
Detailed Experimental Protocol
This protocol provides a self-validating system for the robust quantification of α-CEHC conjugates in human urine.
A. Materials and Reagents
-
Reference Standards: α-CEHC, α-CEHC-glucuronide, α-CEHC-sulfate
-
Internal Standard (IS): Deuterated α-CEHC (e.g., d3-α-CEHC)
-
Solvents: LC-MS grade acetonitrile, methanol, water, and formic acid
-
SPE Cartridges: Mixed-mode anion exchange polymer cartridges
-
Biological Matrix: Human urine, collected and stored at -80°C
B. Preparation of Standards and Quality Controls (QCs)
-
Causality: To ensure accurate quantification, a calibration curve is prepared in a surrogate matrix (e.g., water or synthetic urine) to avoid interference from endogenous levels in pooled urine.
-
Prepare primary stock solutions of each analyte and the IS in methanol (1 mg/mL).
-
Generate a series of working standard solutions by serial dilution to cover the expected physiological range (e.g., 1-1000 ng/mL).
-
Spike the surrogate matrix with these working solutions to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in a pooled urine matrix to assess accuracy and precision in the authentic biological environment.
C. Sample Preparation: Solid-Phase Extraction (SPE)
-
Causality: SPE is critical for removing matrix components (salts, urea) that cause ion suppression in the MS source and for concentrating the analytes to improve sensitivity.[17]
-
Thaw urine samples, standards, and QCs on ice. Centrifuge at 4,000 x g for 10 min to pellet debris.
-
To 500 µL of supernatant, add 10 µL of the IS working solution (e.g., 100 ng/mL).
-
Condition the SPE cartridge with 1 mL methanol followed by 1 mL water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute the analytes with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
D. LC-MS/MS Analysis
-
Causality: Chromatographic separation is essential to resolve the analytes from isobaric interferences. A reversed-phase column like a C18 provides excellent retention for these moderately polar compounds.
-
LC System: UPLC system (e.g., Thermo Vanquish, Waters Acquity).
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S).
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor → product ion transitions must be optimized by infusing pure standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| α-CEHC | 277.1 | 233.1 |
| α-CEHC-glucuronide | 453.2 | 277.1 |
| α-CEHC-sulfate | 357.1 | 277.1 |
| d3-α-CEHC (IS) | 280.1 | 236.1 |
Table 2: Example MRM Transitions for α-CEHC Analytes (Negative Ion Mode).
Applications in Drug Development and Clinical Research
The ability to accurately measure α-CEHC conjugates provides a powerful tool for researchers and drug developers.
-
Assessing Drug-Induced Oxidative Stress: In preclinical toxicology studies, an increase in urinary α-CEHC conjugates can serve as an early, non-invasive biomarker of drug-induced oxidative stress in the liver.
-
Evaluating Antioxidant Therapies: For clinical trials of novel antioxidant compounds, changes in the excretion of α-CEHC conjugates can act as a pharmacodynamic biomarker, providing evidence that the therapeutic is engaging its target and reducing the oxidative burden.
-
Nutritional Science: The excretion of α-CEHC is considered an indicator of optimal vitamin E intake.[6] This allows for the precise assessment of vitamin E status and the efficacy of supplementation strategies.
Conclusion and Future Horizons
The quantification of α-CEHC conjugates has moved beyond a niche academic pursuit to become a robust and highly informative method for assessing oxidative stress. By measuring the specific metabolic turnover of vitamin E, researchers can gain a dynamic and mechanistically-grounded understanding of antioxidant defense system activity. The LC-MS/MS methods detailed herein provide the necessary specificity and sensitivity for this task. Future applications will likely involve integrating α-CEHC conjugate data with other 'omics' platforms to build comprehensive models of redox biology, paving the way for personalized therapeutic strategies targeting oxidative stress-related diseases.
References
-
Sies, H. (1985). Oxidative stress: introductory remarks. In H. Sies (Ed.), Oxidative Stress (pp. 1-8). Academic Press. [Link][1]
-
Kehm, R., et al. (2021). Oxidative Stress in Vascular Disease. International Journal of Molecular Sciences, 22(18), 9785. [Link][2]
-
Li, Y. J., et al. (2008). Isolation and Identification of α-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated α-CEHC. Journal of Agricultural and Food Chemistry, 56(23), 11105–11113. [Link][9]
-
Kurutas, E. B. (2019). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Nutrition Journal, 15(1), 71. [Link][4]
-
Vibrant Wellness. (2025). Oxidative Stress & The Foundations for Longevity: A Comprehensive Review. Vibrant Wellness Blog. [Link][3]
-
Pope, S. A., et al. (2002). Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC. Free Radical Biology and Medicine, 33(7), 937-943. [Link][10]
-
Dalle-Donne, I., et al. (2003). Protein carbonyl groups as biomarkers of oxidative stress. Clinica Chimica Acta, 329(1-2), 23-38. [Link][5]
-
Landrier, J. F., et al. (2009). Alpha-Tocopherol Modulates Genes Involved in Hepatic Xenobiotic Pathways in Mice. The Journal of Nutrition, 139(6), 1097–1102. [Link][7]
-
Gao, X., et al. (2012). Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. The American Journal of Clinical Nutrition, 96(4), 869–878. [Link][12]
-
Jang, Y., & Kim, C. Y. (2024). The Role of Vitamin E Isoforms and Metabolites in Cancer Prevention: Mechanistic Insights into Sphingolipid Metabolism Modulation. Antioxidants, 13(11), 1345. [Link][11]
-
Schock, B. C., et al. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European Journal of Nutrition, 41(3), 119-124. [Link][13]
-
Traber, M. G., et al. (1998). Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates. FEBS Letters, 437(1-2), 145-148. [Link][18]
-
Betancor-Fernandez, A., et al. (2002). In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite. Redox Report, 7(4), 213-218. [Link][19]
-
Yoshida, Y., et al. (2003). Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans. BioFactors, 16(3-4), 161-169. [Link][20]
-
Brigelius-Flohé, R. (2012). Metabolism of α-tocopherol. ResearchGate. [Link][8]
-
Galli, F., et al. (2017). Gas chromatography mass spectrometry analysis of carboxyethyl hydroxychroman metabolite of α and γ-tocopherol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 145, 542-548. [Link][21]
-
Stahl, W., et al. (1999). 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite in human serum and urine, possesses antioxidant activity. Analytical Biochemistry, 275(2), 254-259. [Link][14]
-
Exposome-Explorer. (n.d.). alpha-CEHC sulfate. Compound Page. [Link][22]
-
Betancor-Fernandez, A., et al. (2002). In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite. ResearchGate. [Link][23]
-
Otter, D., et al. (2016). LC-MS/MS fragmentations for α-CEHC glucuronide. ResearchGate. [Link][24]
-
Li, Y. J. (2007). Isolation and Identification of α-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated α-CEHC. Airiti Library. [Link][25]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. [Link][15]
-
Sharma, P., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Pharmacy Research, 4(8), 2504-2509. [Link][17]
-
Nathan, V., et al. (2019). Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Toxins, 11(8), 443. [Link][26]
-
Celma, A., et al. (2024). Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. Toxics, 12(3), 173. [Link][27]
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed, 13(12), 462. [Link][16]
Sources
- 1. Frontiers | Oxidative stress: fundamentals and advances in quantification techniques [frontiersin.org]
- 2. Oxidative stress: fundamentals and advances in quantification techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vibrant-wellness.com [vibrant-wellness.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Alpha-Tocopherol Modulates Genes Involved in Hepatic Xenobiotic Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Exposome-Explorer - alpha-CEHC sulfate (Compound) [exposome-explorer.iarc.fr]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. 鼠尿 alpha-CEHC Sulfate 純化鑑定與 Conjugated alpha-CEHC 分析方法之重建及活化 PPAR alpha 傳訊途徑對維生素 E 代謝生成 alpha-CEHC 之影響 = Isolation and Identification of alpha-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated alpha-CEHC and Effects of PPAR alpha Activation on the Metabolism of Vitamin E to alpha-CEHC|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
alpha-CEHC glucuronide formation in liver phase II metabolism
Hepatic Phase II Metabolism of Vitamin E: The Mechanistic Drive of -CEHC Glucuronidation
Executive Summary
The regulation of
To facilitate biliary and renal excretion,
The Mechanistic Pathway: From Lipophile to Hydrophile
The biotransformation of
Phase I: -Hydroxylation and -Oxidation
The catabolic cascade initiates in the endoplasmic reticulum, where Cytochrome P450 enzymes—specifically 2—catalyze the
Phase II: UGT-Mediated Glucuronidation
Despite its increased polarity, free
This glucuronidation step is critical. By adding a bulky, highly polar sugar moiety, the molecule's hydrophilicity is drastically increased, trapping it in the aqueous phase and targeting it for urinary and biliary excretion[3].
Hepatic biotransformation of α-tocopherol to α-CEHC glucuronide for excretion.
Species-Specific Disposition of -CEHC Conjugates
When designing preclinical models, researchers must account for significant species differences in Phase II metabolism. While both sulfation (via SULTs) and glucuronidation (via UGTs) occur, their dominant roles shift depending on the mammalian model[2].
In murine models (mice/rats),
Quantitative Summary of -CEHC Phase II Conjugates
| Parameter | Human Profile | Murine (Rat/Mouse) Profile | Mechanistic Driver |
| Primary Circulating Conjugate | Glucuronide ( | Predominantly Sulfate | Differential basal expression of UGT vs. SULT isoforms |
| Inducibility by Vit E excess | Moderate UGT upregulation | High SULT (Sult2a) upregulation | PXR/CAR nuclear receptor activation[3] |
| Excretion Route | Urine (Major), Bile (Minor) | Urine & Bile | ABC transporter affinities (MDR1/MDR3)[1] |
| Hydrolysis vulnerability | Cleaved by | Cleaved by strong acid (6N HCl) | Conjugate bond stability differences[4] |
Experimental Workflow: In Vitro Glucuronidation Assay
To study the kinetics of
Causality in Protocol Design
-
Alamethicin Addition: UGT active sites are located on the luminal side of the endoplasmic reticulum. During homogenization, the ER fragments into closed vesicles (microsomes), restricting access to the hydrophilic co-factor UDPGA. Alamethicin, a pore-forming peptide, is mandatory to permeabilize these vesicles and restore physiological enzyme-substrate interaction.
-
-Glucuronidase Back-Validation: To definitively prove that the newly formed LC-MS peak is
-CEHC glucuronide, a parallel sample must be treated with -glucuronidase. The disappearance of the conjugate peak and the stoichiometric recovery of the free -CEHC peak validates the identity of the metabolite.
Step-by-Step Methodology
Step 1: Microsomal Activation
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl
, and 0.5 mg/mL pooled Human Liver Microsomes (HLM). -
Add Alamethicin (50
g/mg microsomal protein) and incubate on ice for 15 minutes to allow pore formation in the microsomal vesicles.
Step 2: Substrate Incubation
3. Add the substrate,
Step 3: Reaction Initiation & Quenching
5. Initiate the glucuronidation reaction by adding the co-factor UDPGA (final concentration 2 mM).
6. Incubate at 37°C for 30 minutes in a shaking water bath.
7. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated d6-
Step 4: Self-Validation (Enzymatic Hydrolysis Control)
8. Parallel Control: Take an aliquot of the quenched supernatant, evaporate the acetonitrile, and reconstitute in sodium acetate buffer (pH 5.0).
9. Add 1,000 units of E. coli
Step 5: LC-MS/MS Analysis
10. Centrifuge all samples at 14,000 x g for 10 minutes to pellet precipitated proteins.
11. Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the MRM transitions for free
Self-validating in vitro workflow for α-CEHC glucuronide synthesis and quantification.
Conclusion
The conversion of
References
- Source: National Institutes of Health (PMC)
- Source: National Institutes of Health (PMC)
- Complexity of vitamin E metabolism Source: Baishideng Publishing Group URL
- Isolation and Identification of r-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated Source: National Taiwan University URL
Sources
- 1. Alpha-Tocopherol Modulates Genes Involved in Hepatic Xenobiotic Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Serum Metabolomic Response to Long-Term Supplementation with all-rac-α-Tocopheryl Acetate in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
The Vitamin E Metabolome: Decoding the Axis Between Dietary α-Tocopherol and α-CEHC Glucuronide
Executive Summary
Alpha-tocopherol (α-TOH) is the predominant and most biologically active form of dietary vitamin E. Despite its lipophilic nature, the human body maintains strict homeostatic control over its systemic concentrations, preventing toxic accumulation through a highly regulated catabolic pathway (1)[1]. The terminal step of this pathway yields water-soluble metabolites, primarily α-carboxyethyl-hydroxychroman (α-CEHC), which undergoes phase II conjugation to form α-CEHC glucuronide (2)[2]. This whitepaper explores the mechanistic relationship between dietary α-tocopherol intake and the excretion of α-CEHC glucuronide, providing researchers and drug development professionals with a comprehensive guide to its utility as a high-fidelity biomarker of vitamin E status.
Mechanistic Causality: From Dietary Intake to Phase II Excretion
The relationship between dietary α-tocopherol and α-CEHC glucuronide is not strictly linear; it is a threshold-dependent gating mechanism driven by hepatic protein binding affinities (3)[3].
Hepatic Gating by α-TTP
Upon intestinal absorption, dietary α-tocopherol is packaged into chylomicrons and delivered to the liver via chylomicron remnants. In the hepatocyte, the α-tocopherol transfer protein (α-TTP) acts as the primary systemic regulator. α-TTP exhibits a high binding affinity specifically for the 2R-stereoisomers of α-tocopherol, shielding them from catabolism and facilitating their incorporation into very-low-density lipoproteins (VLDLs) for peripheral distribution (1)[1].
Saturation and CYP-Mediated Catabolism
The causality of α-CEHC generation lies in the saturation of α-TTP. When dietary intake exceeds the binding capacity of α-TTP—estimated at an inflection point of approximately 12.8 mg/day—the unbound, excess α-tocopherol is exposed to endoplasmic reticulum-resident cytochrome P450 enzymes (3)[3]. CYP4F2 and CYP3A4 initiate the catabolic cascade via ω-hydroxylation of the phytyl side chain, producing 13'-OH and 13'-COOH chromanols (1)[1].
β-Oxidation and Glucuronidation
The 13'-COOH intermediates undergo successive cycles of β-oxidation in the peroxisomes and mitochondria, progressively truncating the side chain to form the terminal aglycone, α-CEHC. To facilitate efficient renal and biliary clearance, α-CEHC is subjected to phase II metabolism. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to the phenolic hydroxyl group of the chromanol ring, yielding α-CEHC glucuronide. This conjugation massively increases the molecule's hydrophilicity, making it the predominant excretory form observed in metabolomic profiles of supplemented individuals (4)[4].
Hepatic metabolism of α-tocopherol to α-CEHC glucuronide via CYP4F2 and UGT pathways.
Quantitative Data Synthesis: The Biomarker Utility
Historically, plasma α-tocopherol levels have been used to assess vitamin E status. However, because plasma levels plateau once α-TTP is saturated, they are poor indicators of excess intake or optimal tissue saturation. Conversely, urinary and serum α-CEHC glucuronide levels exhibit a robust dose-response relationship with dietary intake above the adequacy threshold.
Metabolomic analyses from large-scale randomized controlled trials, such as the ATBC Study and the PLCO Cancer Screening Trial, demonstrate that long-term α-tocopherol supplementation induces massive, statistically significant elevations in α-CEHC glucuronide (2)[2].
Table 1: Pharmacokinetic Thresholds of α-Tocopherol Metabolism
Derived from Energetics Study data evaluating dietary intake vs. excretion.
| Parameter | Value | Clinical Significance |
| α-TTP Saturation Inflection Point | 12.8 mg α-tocopherol/day | Threshold at which excess α-tocopherol is shunted to CYP catabolism. |
| Plateau of Urinary α-CEHC Excretion | 1.39 μmol/g creatinine | Baseline excretion rate during adequate but not excessive intake. |
| Excretion Increase Rate | +0.086 μmol/g creatinine | Linear increase in α-CEHC per 1-mg increase in dietary intake >9 mg/day. |
Table 2: Serum Metabolomic Response to α-Tocopherol Supplementation
Data from the ATBC Trial comparing supplemented vs. non-supplemented cohorts.
| Metabolite | Biological Pathway | Fold Change (β)* | P-value |
| α-CEHC sulfate | Vitamin E Catabolism | 1.51 | 1.45 × 10⁻³⁸ |
| α-CEHC glucuronide | Vitamin E Catabolism | 1.41 | 1.02 × 10⁻³¹ |
| α-tocopherol | Parent Vitamin | 0.97 | 2.22 × 10⁻¹³ |
| γ-tocopherol | Vitamin E | -0.90 | 1.76 × 10⁻¹¹ |
| β-tocopherol | Vitamin E | -0.73 | 9.40 × 10⁻⁸ |
*β represents the change in metabolite level expressed as the number of standard deviations on the log scale.
Experimental Methodology: Self-Validating LC-MS/MS Protocol
To accurately quantify the relationship between dietary input and metabolic output, researchers must measure the intact α-CEHC glucuronide rather than relying on enzymatic hydrolysis (which only yields total α-CEHC and destroys phase II metabolic information).
Step-by-Step Protocol: Absolute Quantification of Intact α-CEHC Glucuronide
-
Sample Aliquoting & Internal Standard Addition: Aliquot 100 μL of human plasma or urine into a 96-well plate. Immediately spike with 10 μL of d9-α-CEHC-glucuronide (1 μg/mL). Causality: Early addition establishes the self-validating baseline before any sample loss can occur.
-
Protein Precipitation: Add 400 μL of ice-cold methanol (containing 0.1% formic acid) to disrupt protein binding. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE): Transfer the supernatant to a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water to remove polar interferences. Elute the intact glucuronide with 100% methanol. Causality: SPE removes salts and phospholipids that cause ion suppression in the MS source.
-
Evaporation and Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 μL of initial mobile phase (e.g., 10% acetonitrile / 90% water with 0.1% formic acid).
-
UHPLC Separation: Inject 5 μL onto a reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 μm). Use a gradient elution from 10% to 95% acetonitrile over 5 minutes to separate the highly polar glucuronide from the unconjugated α-CEHC and the highly lipophilic parent α-tocopherol.
-
ESI-MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for α-CEHC glucuronide (e.g., [M-H]⁻ m/z 453.2 → 277.1) and the corresponding d9-internal standard.
-
Data Validation: Calculate concentrations using a matrix-matched calibration curve. The constant ratio of native analyte to the d9-isotope validates the extraction efficiency and compensates for any matrix effects.
Self-validating LC-MS/MS workflow for absolute quantification of intact α-CEHC glucuronide.
Conclusion
The metabolic axis linking dietary α-tocopherol to α-CEHC glucuronide is a sophisticated, threshold-gated system designed to maintain lipophilic antioxidant homeostasis. By leveraging advanced, self-validating LC-MS/MS methodologies to quantify intact α-CEHC glucuronide, researchers can bypass the physiological limitations of plasma α-tocopherol measurements. This approach provides precise, actionable insights into vitamin E adequacy, metabolic clearance rates, and the true efficacy of nutritional and pharmacological interventions.
References
- Jiang, Q. "Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites." PMC/NIH.
- Lebold, K. M., et al. "Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study." PMC/NIH.
- Huang, J., et al. "Metabolomic Analysis of Vitamin E Supplement Use in the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial." MDPI.
- Mondul, A. M., et al. "Serum Metabolomic Response to Long-Term Supplementation with all-rac-α-Tocopheryl Acetate in a Randomized Controlled Trial." PMC/NIH.
Sources
- 1. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Metabolomic Response to Long-Term Supplementation with all-rac-α-Tocopheryl Acetate in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying α-CEHC Glucuronide: Matrix-Specific LC-MS/MS Workflows for Serum and Urine
Introduction: The Vitamin E Metabolome
Vitamin E (α-tocopherol) homeostasis is tightly regulated by the hepatic α-tocopherol transfer protein (α-TTP). When physiological saturation is reached, excess α-tocopherol undergoes CYP4F2-mediated ω-hydroxylation and subsequent β-oxidation to form the short-chain metabolite 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC)[1]. To facilitate renal excretion, phase II uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate the lipophilic α-CEHC into the highly polar α-CEHC glucuronide[2].
Historically viewed merely as an excretory waste product, α-CEHC glucuronide is now recognized as a critical clinical biomarker. It serves as a definitive indicator of vitamin E adequacy[3] and has recently emerged in untargeted LC-MS metabolomics as a potent discriminatory biomarker for urothelial cancer, effectively distinguishing upper tract urothelial cancer (UTUC) from bladder cancer[4]. Furthermore, serum levels of α-CEHC glucuronide exhibit a massive, statistically significant response to long-term α-tocopherol supplementation, outperforming the parent vitamin itself as a marker of systemic exposure[5].
Hepatic biotransformation of α-tocopherol to α-CEHC glucuronide.
Matrix Biology: The Serum vs. Urine Dichotomy
The choice between serum and urine dictates the entire analytical workflow due to stark differences in analyte concentration, conjugation status, and matrix interferents.
In serum , the baseline concentration of total α-CEHC is exceedingly low (5–10 pmol/mL), and only about one-third of this circulating pool exists as the glucuronide conjugate[1]. The high protein and lipid content in serum requires aggressive sample cleanup (precipitation or liquid-liquid extraction) to prevent column fouling and ion suppression.
Conversely, urine is the primary excretory sink. Here, α-CEHC is found almost exclusively in its conjugated forms (glucuronides and sulfates) at much higher concentrations[1]. However, the high salt and urea content in urine causes severe electrospray ionization (ESI) suppression, necessitating rigorous desalting strategies prior to mass spectrometric analysis.
Table 1: Quantitative and Matrix Characteristics of α-CEHC Glucuronide
| Parameter | Serum Matrix | Urine Matrix |
| Baseline Concentration | 5–10 pmol/mL (Total α-CEHC) | 1–2 µmol/g creatinine |
| Conjugation Status | ~33% Glucuronide / 67% Free | >90% Glucuronide or Sulfate |
| Matrix Interferences | High Protein, Endogenous Lipids | High Salts, Urea, Variable pH |
| Preferred Extraction | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Target Analyte State | Free α-CEHC (Post-Hydrolysis) | Intact α-CEHC Glucuronide |
Analytical Workflows: Direct vs. Indirect Detection
For decades, the standard approach for both matrices was indirect measurement : treating samples with β-glucuronidase to hydrolyze the conjugates, followed by quantification of the liberated free α-CEHC[2].
The Causality of Methodological Evolution: While enzymatic hydrolysis unifies the analyte pool, it introduces significant analytical vulnerabilities. Deconjugation efficiency is highly variable depending on the matrix pH and enzyme lot, and the prolonged incubation can produce artifacts, such as the conversion of α-CEHC to α-tocopheronolactone[2]. The advent of high-resolution LC-MS/MS and the synthesis of authentic conjugated standards now allow for the direct, artifact-free quantification of intact α-CEHC glucuronide[2][6].
Sample preparation workflows for indirect vs. direct α-CEHC detection.
Experimental Methodologies
To ensure scientific integrity, every protocol must operate as a self-validating system. This is achieved through Isotope Dilution Mass Spectrometry (IDMS), where isotopically labeled internal standards are introduced at the very first step to correct for extraction losses and matrix effects.
Protocol A: Direct LC-MS/MS Analysis of Intact Urinary α-CEHC Glucuronide
This protocol avoids hydrolysis artifacts and directly quantifies the intact phase II metabolite.
-
Sample Thawing & Normalization: Thaw urine on ice. Centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: This physically pellets cellular debris and insoluble salts that cause column backpressure. Normalize the sample volume based on previously determined creatinine levels to account for human hydration variance.
-
Internal Standard Addition: Transfer 100 µL of normalized urine to a microcentrifuge tube. Add 10 µL of deuterated internal standard (e.g., d3-α-CEHC glucuronide).
-
Dilution & Acidification: Dilute with 400 µL of 0.1% formic acid in water. Causality: Acidification ensures the carboxylic acid moiety of the glucuronide remains protonated, neutralizing its charge and drastically enhancing its retention on reversed-phase Solid Phase Extraction (SPE) sorbents.
-
SPE Cleanup (Self-Validating Step): Load the sample onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water to elute salts and urea. Causality: Removing these highly polar interferents prevents severe ESI suppression in the mass spectrometer. Elute the intact glucuronide with 100% methanol.
-
Reconstitution: Evaporate the eluate under a gentle nitrogen stream and reconstitute in 100 µL of the initial LC mobile phase.
Protocol B: Indirect Extraction of Serum α-CEHC (Enzymatic Hydrolysis)
Used when total α-CEHC (free + conjugated) is required from serum, as intact glucuronide levels are often near the Limit of Detection (LOD)[7].
-
Antioxidant Protection: To 200 µL of serum, add 50 µL of 1% ascorbic acid. Causality: Ascorbic acid is critical to prevent the auto-oxidation of the chromanol ring during the prolonged incubation at physiological temperatures[7].
-
Enzymatic Hydrolysis: Add 100 µL of 0.1 M sodium acetate buffer (pH 5.0) containing 600 U of β-glucuronidase and 20 U of sulfatase[7]. Incubate at 37°C overnight. Self-Validation: Always run a parallel QC sample spiked with a known concentration of synthetic α-CEHC glucuronide to mathematically verify 100% enzymatic cleavage efficiency.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of hexane/ethyl acetate (4:1, v/v). Vortex vigorously for 2 minutes. Causality: The non-polar solvent selectively partitions the newly liberated, lipophilic free α-CEHC away from the aqueous serum proteins and buffer salts.
-
Phase Separation & Drying: Centrifuge to separate phases. Transfer the upper organic layer to a clean tube and dry under vacuum. Reconstitute in 40% aqueous methanol for LC-MS/MS analysis[7].
Instrumental Analysis (LC-MS/MS Parameters)
Chromatographic separation is optimally achieved on a sub-2 µm C18 column (e.g., Waters ACQUITY HSS T3) to resolve structural isomers[4].
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: Electrospray Ionization (ESI) in negative mode. Causality: The (M-H)⁻ ion is highly stable for both free α-CEHC and its glucuronide conjugate due to the resonance stabilization of the phenoxide ion on the chromanol ring, yielding superior signal-to-noise ratios compared to positive mode.
Conclusion
The transition from indirect enzymatic hydrolysis to direct LC-MS/MS quantification of α-CEHC glucuronide represents a leap in analytical fidelity. By understanding the causal relationships between matrix biology (serum vs. urine) and extraction chemistry, researchers can deploy these self-validating protocols to generate robust, artifact-free metabolomic data, advancing our understanding of vitamin E's role in oncology and systemic health.
References
-
Stahl W, Graf P, Brigelius-Flohé R, Wechter W, Sies H. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum. Anal Biochem. 1999. URL: [Link]
-
Pope SA, Clayton PT, Muller DP. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC. Free Radic Biol Med. 2002. URL: [Link]
-
Johnson CE, et al. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. Am J Clin Nutr. 2012. URL: [Link]
-
Lodge JK, et al. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study. Am J Clin Nutr. 2006. URL: [Link]
-
Zhao Y, et al. LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in Oncology. 2022. URL: [Link]
-
Mondul AM, et al. Serum Metabolomic Response to Long-Term Supplementation with all-rac-α-Tocopheryl Acetate in a Randomized Controlled Trial. Metabolites. 2021. URL: [Link]
-
Jiang Q, et al. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. J Food Drug Anal. 2017. URL: [Link]
Sources
- 1. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]
- 5. Serum Metabolomic Response to Long-Term Supplementation with all-rac-α-Tocopheryl Acetate in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
physiological concentrations of alpha-CEHC glucuronide in healthy subjects
Physiological Concentrations of -CEHC Glucuronide in Healthy Subjects
Physiological Concentrations: Reference Values
The following data summarizes baseline concentrations in healthy, unsupplemented adults. Note that values are often reported as "Total
Table 1: Baseline Concentrations in Healthy Subjects
| Matrix | Analyte Form | Concentration Range | Unit | Notes |
| Plasma/Serum | 1.5 – 3.5 | nmol/L | Approx. 30–35% of total circulating | |
| Plasma/Serum | Total | 5.0 – 10.0 | nmol/L | Includes free, glucuronidated, and sulfated forms. |
| Urine (24h) | 0.5 – 1.2 | Represents >80% of total urinary | ||
| Urine (24h) | Total | 0.6 – 1.4 | Increases linearly with Vitamin E intake >9 mg/day. |
Technical Insight: In plasma, the concentration of the glucuronide conjugate is extremely low (low nanomolar), often requiring high-sensitivity LC-MS/MS or large sample volumes for detection. In contrast, urine contains micromolar concentrations, making it the preferred matrix for non-invasive monitoring.
Metabolic Pathway & Mechanism
The formation of
Figure 1: -Tocopherol Catabolism to -CEHC Glucuronide
Caption: The metabolic cascade from lipophilic Vitamin E to the hydrophilic
Analytical Protocols: Quantification Methodologies
Due to the lack of commercially available, cost-effective standards for intact
Protocol A: Differential Enzymatic Hydrolysis (Indirect Quantification)
This method calculates the glucuronide fraction by subtracting "Free
Reagents & Materials:
-
Internal Standard:
- -CEHC or - -CEHC (Deuterated standards are critical to correct for matrix effects). -
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli). Note: Helix pomatia preparations often contain sulfatase activity; pure E. coli glucuronidase is preferred for specificity. -
Extraction Solvent: Diethyl ether or Hexane:Ethyl Acetate (70:30).
Step-by-Step Workflow:
-
Sample Aliquoting:
-
Aliquot 200
L of plasma or urine into two separate tubes: Tube A (Free) and Tube B (Total) .
-
-
Internal Standard Addition:
-
Add 10
L of deuterated internal standard (500 nM) to both tubes.
-
-
Enzymatic Hydrolysis (Tube B Only):
-
Add 1000 Units of
-glucuronidase in 0.1 M acetate buffer (pH 5.0). -
Incubate at 37°C for 2 hours .
-
Critical Control: Ensure pH remains < 5.5 to prevent acyl migration if measuring acyl glucuronides, although
-CEHC forms an ether glucuronide which is more stable.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL extraction solvent to both tubes.
-
Vortex vigorously (5 min) and centrifuge (10,000 x g, 5 min).
-
Transfer supernatant to a fresh vial and evaporate to dryness under
.
-
-
Reconstitution & LC-MS/MS Analysis:
-
Reconstitute in 100
L Mobile Phase (50% MeOH / 0.1% Formic Acid). -
Inject onto C18 column (e.g., Acquity BEH C18).
-
Calculation:
Figure 2: Analytical Workflow for Differential Quantification
Caption: Differential extraction workflow to distinguish free
Implications for Drug Development & Research
Biomarker Utility
-
Recent Intake: Unlike plasma Vitamin E (which is homeostatically regulated by
-TTP), urinary -CEHC glucuronide responds linearly to supplementation once the threshold (>9-12 mg/day) is exceeded. -
Compliance Monitoring: In clinical trials involving Vitamin E or related lipophilic compounds, urinary glucuronide levels serve as a robust compliance marker.
Analytical Challenges
-
Ion Suppression: Urine matrices often cause significant ion suppression in ESI- modes. Dilution (1:10) or Solid Phase Extraction (SPE) is recommended over simple LLE for high-throughput urinary analysis.
-
Stability: Glucuronides can deconjugate if samples are left at room temperature or subjected to freeze-thaw cycles. Samples should be acidified (pH < 4) or stored at -80°C immediately.
References
-
Galli, F. et al. (2002). "The effect of alpha- and gamma-tocopherol supplementation on the levels of their metabolites in human serum and urine."[2] Free Radical Biology and Medicine. Link
-
Traber, M. G. et al. (1998).[3] "Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates."[3] FEBS Letters. Link
-
Schwartz, H. et al. (2003). "Alpha and gamma tocopherol metabolism in healthy subjects and patients with end-stage renal disease." Clinical Laboratory. Link
-
Leonard, S. W. et al. (2005). "Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production."[4] Free Radical Biology and Medicine. Link
-
Lodge, J. K. (2005). "Vitamin E bioavailability in humans." Journal of Plant Physiology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Alpha- and gamma-tocotrienols are metabolized to carboxyethyl-hydroxychroman derivatives and excreted in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates. | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]
The Glucuronidation of α-Tocopherol: A Technical Guide to the Formation, Analysis, and Significance of α-CEHC Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of alpha-2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) glucuronide, a pivotal water-soluble metabolite of the principal form of Vitamin E, RRR-α-tocopherol. We delve into the intricate biochemical cascade that governs its formation, from the initial cytochrome P450-mediated oxidation of the tocopherol phytyl tail to the final conjugation with glucuronic acid. This guide offers detailed, field-proven methodologies for the robust analysis of α-CEHC glucuronide in biological matrices, including enzymatic hydrolysis, solid-phase extraction, and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Furthermore, we elucidate a plausible synthetic route for the α-CEHC glucuronide analytical standard, a critical component for accurate quantification. The physiological and clinical relevance of α-CEHC glucuronide as a sensitive biomarker of Vitamin E status is critically examined, supported by quantitative data. This document is designed to serve as an essential resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, providing both foundational knowledge and practical insights into the study of this significant Vitamin E metabolite.
Introduction: The Metabolic Fate of RRR-α-Tocopherol
RRR-α-tocopherol, the most biologically active form of Vitamin E, is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage.[1] Its metabolism is a critical process for maintaining homeostasis and preventing potential toxicity from excessive accumulation. While the antioxidant properties of α-tocopherol are well-documented, its metabolic pathway leading to water-soluble excretion products is a complex and highly regulated process. This pathway ensures the elimination of excess α-tocopherol and other vitamin E vitamers that are not preferentially retained in the body.[2][3]
The liver is the primary site of Vitamin E metabolism, where a series of enzymatic reactions convert the lipophilic α-tocopherol into more polar compounds that can be readily excreted in the urine and bile.[1][4] The end-product of this metabolic cascade for α-tocopherol is α-CEHC, which is then conjugated to facilitate its final elimination. The glucuronidated form, α-CEHC glucuronide, represents a major terminal metabolite and its quantification provides a valuable tool for assessing Vitamin E status.[5]
The Biochemical Pathway of α-CEHC Glucuronide Formation
The conversion of RRR-α-tocopherol to its water-soluble glucuronide conjugate is a multi-step process involving enzymes from both Phase I and Phase II metabolism.
Phase I: Phytyl Tail Oxidation
The initial and rate-limiting step in the catabolism of α-tocopherol is the ω-hydroxylation of the terminal methyl group of the phytyl side chain.[6][7] This reaction is catalyzed by specific cytochrome P450 (CYP) enzymes, with CYP4F2 being identified as the primary tocopherol-ω-hydroxylase in humans.[4][6][7] This initial hydroxylation is followed by a series of oxidation steps, ultimately yielding a carboxyl group at the terminus of the side chain.
Subsequently, the shortened and oxidized phytyl tail undergoes a process analogous to fatty acid β-oxidation, where two- or three-carbon units are sequentially cleaved.[6] This series of reactions leads to the formation of the key intermediate, α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman).[8]
Phase II: Glucuronidation of α-CEHC
The final step in the formation of the excretable metabolite is the conjugation of the phenolic hydroxyl group of α-CEHC with glucuronic acid. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[9] The UGTs transfer glucuronic acid from the activated donor molecule, UDP-glucuronic acid (UDPGA), to the α-CEHC molecule, forming an O-glucuronide.[9] This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion via the kidneys.[10]
While the specific UGT isoforms responsible for α-CEHC glucuronidation have not been definitively identified in dedicated studies, based on the substrate specificities of known UGTs, it is highly probable that members of the UGT1A family, such as UGT1A1 and UGT1A9, are involved.[3][11][12] These isoforms are known to glucuronidate a wide range of phenolic compounds.[11][12] Further research with human liver microsomes and recombinant UGT enzymes is necessary to precisely delineate the contribution of each isoform.[7][13]
HPLC-MS/MS Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry is the gold standard for the sensitive and specific quantification of α-CEHC.
Exemplary HPLC-MS/MS Parameters
| Parameter | Setting |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Acetic acid in methanol [11] |
| Gradient | Linear gradient from 5% to 95% B over 8 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole (e.g., Bruker EVOQ Elite) [11] |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| MRM Transitions | α-CEHC: Precursor ion -> Product ion(s) |
| Internal Standard: Precursor ion -> Product ion(s) |
Method Validation: A self-validating system requires rigorous validation of the analytical method. This includes establishing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision (intra- and inter-day), recovery, and assessment of matrix effects. [6][11]
Synthesis of α-CEHC Glucuronide Standard
The availability of a pure analytical standard is paramount for accurate quantification. The chemical synthesis of α-CEHC glucuronide can be achieved through methods like the Koenigs-Knorr reaction. [4][14] Plausible Synthetic Protocol: Koenigs-Knorr Glycosylation
-
Protection of α-CEHC: The carboxylic acid group of α-CEHC is first protected, for example, as a methyl ester, to prevent unwanted side reactions.
-
Glycosyl Donor Preparation: A suitable glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is used as the glycosyl donor. [4]3. Glycosylation Reaction: The protected α-CEHC is reacted with the glycosyl donor in the presence of a promoter, such as silver carbonate or mercuric cyanide, in an aprotic solvent. [14]4. Deprotection: The protecting groups (acetyl groups on the sugar and the methyl ester on the α-CEHC moiety) are removed under basic conditions (e.g., sodium methoxide in methanol followed by mild aqueous base) to yield the final α-CEHC glucuronide. [4]5. Purification: The final product is purified using chromatographic techniques such as flash column chromatography or preparative HPLC.
Physiological and Clinical Significance
α-CEHC and its glucuronide are not merely end-products of α-tocopherol degradation; they are also valuable biomarkers of Vitamin E status.
Biomarker of Vitamin E Adequacy
Urinary excretion of α-CEHC has been shown to be a sensitive indicator of α-tocopherol intake and status. [5]Studies have demonstrated that urinary α-CEHC levels plateau at lower intakes of α-tocopherol and increase significantly once the body's needs are met, indicating that excess α-tocopherol is being metabolized and excreted. [5]This makes urinary α-CEHC a functional biomarker for determining the Estimated Average Requirement (EAR) for vitamin E. [5] Table 1: Relationship between α-Tocopherol Intake and Urinary α-CEHC Excretion
| α-Tocopherol Intake (mg/day) | Median Urinary α-CEHC (µmol/g creatinine) |
| < 9 | ~1.39 (plateau) [5] |
| > 12.8 | Increased excretion [5] |
Differential Metabolism of Vitamin E Isoforms
The metabolic pathway leading to CEHC formation is more efficient for other forms of vitamin E, such as γ-tocopherol, compared to α-tocopherol. [2]This preferential metabolism of non-α-tocopherol forms is a key mechanism by which the body maintains high levels of the biologically superior RRR-α-tocopherol. [3]
Conclusion
α-CEHC glucuronide is a central metabolite in the complex story of Vitamin E's fate within the human body. Its formation represents a sophisticated detoxification and regulatory mechanism. The analytical methods detailed in this guide provide the necessary tools for researchers to accurately quantify this important biomarker, enabling further investigation into the nuances of Vitamin E metabolism and its relationship with human health and disease. The continued study of α-CEHC glucuronide and other Vitamin E metabolites will undoubtedly yield further insights into the multifaceted roles of this essential nutrient.
References
-
Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study. The American Journal of Clinical Nutrition. [Link]
-
Koenigs–Knorr reaction. Wikipedia. [Link]
-
Koenigs-Knorr reaction. chemeurope.com. [Link]
-
Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. Journal of Veterinary Diagnostic Investigation. [Link]
-
Cytochrome P450 Omega-Hydroxylase Pathway of Tocopherol Catabolism. Novel Mechanism of Regulation of Vitamin E Status. The Journal of Biological Chemistry. [Link]
-
Vitamin E: action, metabolism and perspectives. Journal of Physiology and Biochemistry. [Link]
-
Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Molecules. [Link]
-
Glucuronidation of 6 alpha-hydroxy bile acids by human liver microsomes. The Journal of Biological Chemistry. [Link]
-
Glucuronide synthesis. Hypha Discovery. [Link]
-
In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition. [Link]
-
UGT1A1 and UGT1A9 functional variants, meat intake, and colon cancer, among Caucasians and African Americans. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European Journal of Nutrition. [Link]
-
Effect of Vitamin E on Cytochrome P450 mRNA Levels in Cultured Hepatocytes (HepG2) and in Rat Liver. Annals of the New York Academy of Sciences. [Link]
-
Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. IUBMB Life. [Link]
-
9.22 Vitamin E Absorption, Metabolism, & Excretion. Nutrition Flexbook. [Link]
-
Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children. Frontiers in Pediatrics. [Link]
-
Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. [Link]
-
Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. ACS Omega. [Link]
-
Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. ACS Omega. [Link]
-
Metabolic pathways involved in glucuronidation by UGTs. ResearchGate. [Link]
-
UGT1A1 – Knowledge and References. Taylor & Francis. [Link]
-
Glucuronide – Knowledge and References. Taylor & Francis. [Link]
-
UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. Molecules. [Link]
-
Solid-phase extraction procedure for ethyl glucuronide in urine. Journal of Analytical Toxicology. [Link]
-
Glucuronidations using the Koenigs-Knorr procedure. ResearchGate. [Link]
-
The Synthesis of O-Glucuronides. ResearchGate. [Link]
-
Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules. [Link]
-
Enzymatic Synthesis of β-D-Glucuronides in an Enzyme Membrane Reactor. CHIMIA International Journal for Chemistry. [Link]
-
Glucuronidation activity of (a and b) human liver microsomes and of (c)... ResearchGate. [Link]
-
Metabolism of α-tocopherol. Formation of α-CEHC. α-CEHC is the... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UGT1A1 and UGT1A9 functional variants, meat intake, and colon cancer, among Caucasians and African Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [helda.helsinki.fi]
- 13. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Direct LC-MS/MS Quantification of Urinary Alpha-CEHC Glucuronide
Abstract
This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct quantification of alpha-CEHC glucuronide (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman glucuronide) in human urine. Unlike traditional methods that rely on enzymatic deconjugation (hydrolysis) to measure the aglycone, this workflow measures the intact conjugate. This approach eliminates variability associated with hydrolysis efficiency and provides a more accurate reflection of the metabolic profile. The method utilizes negative electrospray ionization (ESI-) and Solid Phase Extraction (SPE) to overcome matrix effects common in urinary analysis.
Introduction & Biological Context
Alpha-CEHC is the major urinary metabolite of alpha-tocopherol (Vitamin E).[1] Following
-
The Problem with Indirect Quantification: Historically, alpha-CEHC glucuronide is quantified indirectly by treating urine with
-glucuronidase to liberate the aglycone (alpha-CEHC). This step is prone to errors due to incomplete hydrolysis, enzyme inhibition by urinary components, and thermal instability of the aglycone during incubation. -
The Direct Solution: Direct measurement of the intact glucuronide by LC-MS/MS offers superior precision and throughput. However, it presents analytical challenges, including the high polarity of the analyte (requiring specific column chemistry) and the lack of commercially available standards (requiring custom or enzymatic synthesis).
Metabolic Pathway Visualization
Figure 1: Metabolic trajectory of Vitamin E to its terminal urinary conjugate, alpha-CEHC glucuronide.
Materials and Standards Strategy
Critical Note on Standards: Authentic alpha-CEHC glucuronide standards are not routinely available from major chemical suppliers. Researchers must typically obtain them via one of two routes:
-
Custom Chemical Synthesis: Commissioning a synthesis lab (high cost, high purity).
-
Enzymatic Biosynthesis (Recommended for most labs): Incubating alpha-CEHC (aglycone) with liver microsomes (HLM) or recombinant UGTs to generate the glucuronide, followed by semi-preparative HPLC purification.
Reagents:
-
Alpha-CEHC Aglycone Standard: Available from Cayman Chemical or Santa Cruz Biotechnology.
-
Internal Standard (IS): Alpha-CEHC-d3 (deuterated aglycone) is acceptable if the glucuronide-d3 is unavailable, provided retention times are distinct and matrix effects are monitored. Ideally, synthesize Alpha-CEHC-d3 glucuronide enzymatically.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Acetate.
Sample Preparation Protocol
Urine contains high salt concentrations that suppress ionization in ESI mode. A Solid Phase Extraction (SPE) step is strictly recommended over "dilute-and-shoot" to ensure method robustness.
Workflow Diagram:
Figure 2: SPE extraction workflow for urinary conjugates.
Detailed Steps:
-
Pre-treatment: Centrifuge urine (3000 x g, 5 min) to remove particulates.
-
Dilution: Mix 50 µL of urine with 200 µL of 0.1% Formic Acid in water. Add Internal Standard.
-
SPE Loading: Use a polymeric reversed-phase cartridge (e.g., Waters Oasis HLB, 30 mg).
-
Condition: 1 mL MeOH followed by 1 mL Water.
-
Load: Apply the diluted sample.
-
Wash: 1 mL 5% Methanol in Water (removes salts and polar urea).
-
Elute: 1 mL 100% Methanol.
-
-
Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (90% Water / 10% ACN).
LC-MS/MS Conditions
Direct analysis requires negative mode ionization (ESI-) due to the carboxylic acid moiety on the glucuronic acid and the chroman tail.
Liquid Chromatography (LC)[2]
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18 .
-
Rationale: The HSS T3 bonding is designed to retain polar compounds (like glucuronides) better than standard C18, preventing them from eluting in the void volume.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold (Loading) |
| 1.0 | 5 | Start Gradient |
| 6.0 | 95 | Elution of Conjugates |
| 7.5 | 95 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End of Run |
Mass Spectrometry (MS/MS)[2][3][4][5][6][7]
-
Mode: ESI Negative (ESI-).
-
Source Parameters:
-
Capillary Voltage: -2.5 kV (Negative mode requires lower voltage).
-
Desolvation Temp: 500°C.
-
Gas Flow: 800 L/hr.
-
MRM Transitions: The fragmentation of glucuronides in negative mode typically involves the neutral loss of the glucuronide moiety (176 Da) or the generation of glucuronic acid fragments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |
| Alpha-CEHC Glucuronide | 453.4 [M-H]⁻ | 277.3 [Aglycone-H]⁻ | Quantifier | 25 |
| 453.4 | 113.0 [Glucuronide Frag]⁻ | Qualifier | 35 | |
| 453.4 | 175.0 [Glucuronic Acid-H]⁻ | Qualifier | 30 | |
| Alpha-CEHC-d3 Gluc (IS) | 456.4 [M-H]⁻ | 280.3 [Aglycone-d3-H]⁻ | Quantifier | 25 |
Note: The Quantifier transition (453 -> 277) represents the cleavage of the ether bond, releasing the stable alpha-CEHC aglycone ion.
Validation & Quality Control
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
-
Linearity: Construct a calibration curve using the synthetic standard from 1 ng/mL to 1000 ng/mL in synthetic urine.
-
Matrix Effect (ME): Calculate ME% = (Peak Area in Spiked Urine / Peak Area in Solvent) x 100.
-
Acceptance: 85-115%. If suppression is high (<85%), increase the wash volume in the SPE step or switch to a deuterated internal standard.
-
-
Stability: Glucuronides can be unstable. Processed samples should be kept at 4°C in the autosampler and analyzed within 24 hours. Long-term storage of urine should be at -80°C.
References
-
Traber, M. G., et al. (1998).[2][3] "Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine."[2][3] FEBS Letters.
-
Pope, S. A., et al. (2002). "Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC." Free Radical Biology and Medicine.
-
Ketola, R. A., & Hakala, K. S. (2010).[4] "Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods." Current Drug Metabolism.
-
Levsen, K., et al. (2005). "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A.
Sources
- 1. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates. | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates. | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid Phase Extraction (SPE) Protocols for the Analysis of α-CEHC Glucuronide in Biological Matrices
Abstract
This document provides a comprehensive guide to the solid phase extraction (SPE) of alpha-2,7,8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman (α-CEHC) glucuronide, a primary water-soluble metabolite of Vitamin E (α-tocopherol). The quantification of α-CEHC and its conjugates in biological fluids like urine and plasma is a critical indicator of Vitamin E status.[1] This guide details two primary methodologies: the indirect analysis via enzymatic hydrolysis to the aglycone (α-CEHC) and the direct analysis of the intact glucuronide. We will explore the underlying chemical principles, provide validated, step-by-step protocols for both approaches, and offer insights into method optimization and troubleshooting for researchers in nutrition, pharmacology, and drug metabolism.
Introduction: The Analytical Challenge of α-CEHC Glucuronide
Vitamin E metabolism results in the formation of several water-soluble metabolites, with α-CEHC being a key terminal product excreted in urine.[2][3] In circulation and for excretion, a significant portion of α-CEHC is conjugated with glucuronic acid to form α-CEHC glucuronide.[1] This conjugation dramatically increases the molecule's polarity, posing a significant challenge for extraction from complex biological matrices.
Direct analysis is often hindered by:
-
High Polarity: The glucuronide moiety makes the analyte highly water-soluble, leading to poor retention on traditional reversed-phase sorbents.
-
Matrix Interferences: Biological samples contain numerous endogenous compounds (salts, proteins, other metabolites) that can interfere with extraction and downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).[4]
-
Enzymatic Instability: The hydrolysis of the glucuronide can be incomplete or variable, affecting the accuracy of indirect measurement methods.[5]
Solid Phase Extraction (SPE) is an essential sample preparation technique that addresses these challenges by isolating and concentrating the analyte of interest while removing interferences.[6][7] This note focuses on developing robust SPE protocols tailored to the unique chemical properties of α-CEHC glucuronide.
Principles and Strategy for SPE Sorbent Selection
The molecular structure of α-CEHC glucuronide contains a moderately hydrophobic chroman ring system and two highly polar, ionizable carboxylic acid groups.[2][8] This dual nature dictates the SPE strategy.
-
Reversed-Phase (RP) SPE (e.g., C18, C8): This is the most common mode. Retention is based on hydrophobic interactions between the nonpolar sorbent and the chroman ring of the analyte. To maximize retention, the sample's pH must be adjusted to below the pKa of the carboxylic acid groups (~3.1-4.5), neutralizing their charge and increasing the molecule's overall hydrophobicity.[5][9]
-
Polymeric SPE (e.g., Hydrophilic-Lipophilic Balanced - HLB): Polymeric sorbents offer a more versatile approach. They provide strong retention for a wide range of acidic, basic, and neutral compounds through multiple interaction mechanisms (hydrophobic, hydrophilic, and pi-pi).[9] HLB sorbents are particularly well-suited for α-CEHC glucuronide and its aglycone, as they can effectively retain both the polar and nonpolar moieties of the molecule, often leading to higher and more reproducible recovery.
For the protocols below, we will focus on a universal polymeric HLB sorbent due to its superior performance characteristics for this class of metabolites.
Methodology I: Indirect Analysis via Enzymatic Hydrolysis
This is the most widely reported and validated method for quantifying total α-CEHC. It involves a pre-extraction to clean the sample, followed by enzymatic cleavage of the glucuronide bond, and subsequent SPE of the less polar aglycone, α-CEHC.[10][11] This approach benefits from the robust retention of the more hydrophobic α-CEHC on RP sorbents.
Rationale: Quantitative hydrolysis requires an optimized, clean environment. Direct hydrolysis in plasma can underestimate conjugate concentrations by over threefold.[10][12] A preliminary liquid-liquid extraction (LLE) or protein precipitation step is critical for removing proteins and other interferences that can inhibit enzyme activity.[10]
Workflow for Indirect Analysis
Caption: Workflow for indirect analysis of α-CEHC glucuronide.
Protocol 1: Total α-CEHC Quantification in Human Plasma
This protocol is adapted from methodologies emphasizing a clean-up step prior to hydrolysis for maximum efficiency.[10][12]
Materials:
-
Polymeric HLB SPE Cartridges (e.g., 30 mg, 1 mL)
-
Human Plasma
-
Ascorbic Acid (60 mM solution)
-
Methanol, Hexane, Ethyl Acetate (HPLC Grade)
-
Sodium Acetate Buffer (0.1 M, pH 5.0)
-
β-glucuronidase/sulfatase enzyme solution (from Helix pomatia, Type H-1)
-
SPE Vacuum Manifold, Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment & Initial Extraction: a. To 200 µL of plasma in a glass tube, add 15 µL of 60 mM ascorbic acid to prevent oxidation. b. Add 4 mL of methanol, vortex for 30 seconds to precipitate proteins. c. Add 10 mL of hexane, vortex vigorously for 1 minute. d. Centrifuge at 2000 x g for 10 minutes. e. Carefully collect the lower methanol/water layer (~3.5 mL) and transfer to a new tube.
-
Enzymatic Hydrolysis: a. Dry the collected methanol layer under a gentle stream of nitrogen at 37°C. b. Reconstitute the residue in 200 µL of water and 250 µL of 0.1 M sodium acetate buffer (pH 5.0). c. Add 2.5 mg of β-glucuronidase/sulfatase enzyme powder. d. Vortex briefly and incubate overnight (16-18 hours) in a shaking water bath at 37°C.[10]
-
Solid Phase Extraction of α-CEHC (Aglycone): a. Condition: Pass 1 mL of methanol through the HLB cartridge. b. Equilibrate: Pass 1 mL of deionized water through the cartridge. It is crucial not to let the sorbent bed go dry from this point until the sample is loaded. c. Load: Load the entire hydrolyzed sample onto the cartridge at a slow flow rate (~1 mL/min). d. Wash: Pass 1 mL of 5% methanol in water to remove residual salts and other highly polar interferences. e. Dry: Dry the cartridge under vacuum for 5 minutes to remove the aqueous wash solvent. f. Elute: Elute the target analyte (α-CEHC) with 1 mL of ethyl acetate or acetonitrile.
-
Final Preparation for Analysis: a. Evaporate the eluate to dryness under nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS system. c. Vortex and transfer to an autosampler vial.
Methodology II: Direct Analysis of Intact α-CEHC Glucuronide
Direct measurement of the glucuronide conjugate is less common but offers the advantage of avoiding the potentially variable hydrolysis step.[5] This method requires careful optimization of the SPE wash steps to retain the highly polar glucuronide while removing interferences.
Rationale: The key to retaining the intact glucuronide is to ensure it carries a charge (pH > pKa) to enhance hydrophilic interaction with a polymeric sorbent, or to suppress its charge (pH < pKa) to maximize hydrophobic interaction. For reversed-phase SPE, charge suppression is mandatory.
Workflow for Direct Analysis
Caption: Workflow for direct SPE of intact α-CEHC glucuronide.
Protocol 2: Direct Quantification of α-CEHC Glucuronide in Human Urine
Materials:
-
Polymeric HLB SPE Cartridges (e.g., 60 mg, 3 mL)
-
Human Urine
-
Formic Acid
-
Methanol, Acetonitrile (HPLC Grade)
-
Ammonium Hydroxide (NH₄OH)
-
SPE Vacuum Manifold, Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment: a. Thaw urine samples and centrifuge at 3000 x g for 10 minutes to pellet any precipitate. b. Take 1 mL of the supernatant and add 10 µL of formic acid to adjust the pH to approximately 3.5. This protonates the carboxylic acid groups, maximizing retention on the reversed-phase sorbent.[5]
-
Solid Phase Extraction: a. Condition: Pass 3 mL of methanol through the HLB cartridge. b. Equilibrate: Pass 3 mL of deionized water (adjusted to pH 3.5 with formic acid) through the cartridge. Do not allow the sorbent to dry. c. Load: Load the pre-treated urine sample onto the cartridge at a slow flow rate (~1 mL/min). d. Wash: This is the most critical step. Premature elution of the polar glucuronide can occur. Wash with 1 mL of deionized water. A very weak organic wash (e.g., 2% methanol in water) can be tested, but may result in analyte loss. e. Dry: Dry the cartridge thoroughly under high vacuum for 5-10 minutes. f. Elute: Elute the analyte with 2 mL of methanol containing 2% ammonium hydroxide. The basic modifier ensures the carboxylic acid groups are deprotonated and easily released from the sorbent.
-
Final Preparation for Analysis: a. Evaporate the eluate to dryness under nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase. c. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Method Performance and Troubleshooting
The success of these protocols depends on careful execution and an understanding of key parameters.
| Parameter | Typical Target | Rationale & Comments |
| Recovery (Indirect) | > 85% | Based on extraction of the α-CEHC aglycone, which is generally high. Recovery is heavily dependent on the efficiency of the hydrolysis step.[10] |
| Recovery (Direct) | 60-90% | More variable due to the high polarity of the glucuronide. Highly dependent on the wash step. Overly strong wash solvents will cause analyte loss. |
| Precision (RSD) | < 15% | Good precision indicates a robust and reproducible workflow. High variability often points to incomplete hydrolysis or inconsistent SPE technique.[13] |
| Matrix Effects | < 20% | SPE is designed to minimize matrix effects. If significant ion suppression or enhancement is observed in LC-MS analysis, further optimization of the wash step is required. |
Troubleshooting Common Issues:
-
Low Recovery:
-
Indirect Method: Check enzyme activity and incubation time/pH. Ensure the pre-extraction step is efficient.[10]
-
Direct Method: The wash solvent is likely too strong. Try using 100% water or reduce the organic percentage. Ensure the sample and equilibration buffer pH is correctly adjusted.
-
Both: Ensure the sorbent bed does not dry out before sample loading. Check that the elution solvent is strong enough.
-
-
High Background/Interferences:
-
The wash step is insufficient. Increase the volume or organic strength of the wash solvent slightly, monitoring analyte recovery.
-
Ensure complete removal of proteins in plasma samples.
-
-
Poor Reproducibility:
-
Inconsistent flow rates during SPE. Using a vacuum manifold helps maintain consistency.
-
Variable enzyme activity between batches.
-
Inconsistent evaporation and reconstitution steps.
-
Conclusion
The reliable quantification of α-CEHC glucuronide is achievable with a well-designed solid phase extraction protocol. For measuring total metabolite concentration, the indirect method involving enzymatic hydrolysis remains the gold standard due to its robustness and the wealth of validation data in the literature.[3][11] The direct analysis method, while more challenging, provides a valuable tool for specifically quantifying the intact conjugate, which may be important in pharmacokinetic studies. The use of a hydrophilic-lipophilic balanced polymeric sorbent is recommended for both approaches to ensure the highest possible recovery and a clean final extract for sensitive LC-MS/MS analysis.
References
-
Exposome-Explorer. (n.d.). alpha-CEHC glucuronide (Compound). IARC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-CEHC glucuronide. PubChem Compound Database. Retrieved from [Link]
-
Freiser, H., & Jiang, Q. (2009). Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E. Analytical Biochemistry, 388(2), 260-265. Available at: [Link]
-
Jiang, Q., et al. (2008). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Food and Drug Analysis, 16(4), 64-73. Available at: [Link]
-
Galli, F., & Kelly, F. J. (2014). Analysis of Vitamin E Metabolites. In Vitamin E: Methods and Protocols (pp. 225-240). Royal Society of Chemistry. Available at: [Link]
-
American Chemical Society. (2021). Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E. ACS Omega. Retrieved from [Link]
-
Elovaara, E., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Retrieved from [Link]
-
MDPI. (2022). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract. Molecules. Retrieved from [Link]
-
Lodge, J. K. (2008). Mass spectrometry approaches for vitamin E research. Biochemical Society Transactions, 36(5), 1063-1067. Available at: [Link]
-
Sadowska-Krępa, E., et al. (2023). A Miniaturized Sample Preparation Method for the Determination of Vitamins A and E in Food Products. Applied Sciences. Available at: [Link]
-
LCGC International. (2020). Targeting Specific Matrix Interferences for Sample Preparation. Chromatography Online. Retrieved from [Link]
-
Restek. (2023). Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS. Retrieved from [Link] considérations-when-performing-enzyme-hydrolysis-for-drugs-of-abuse-analysis-by-lc-msms/
-
ResearchGate. (n.d.). Exploring the potential application of glucuronides as a prognostic biomarker for disease. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2023). Analysis of Drugs from Biological Samples. Retrieved from [Link]
-
Malaysian Palm Oil Board. (n.d.). Comprehensive Quantification of Palm Vitamin E by Normal Phase High Performance Liquid Chromatography. PALMOILIS. Retrieved from [Link]
-
Iranian Journal of Environmental Health Science & Engineering. (2010). Optimization of Solid Phase Extraction for Trace Determination of Cobalt (II) Using Chromosorb 102 in Biological Monitoring. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Hindawi. (2021). An Efficient Solid-Phase Extraction-Based Liquid Chromatography Method to Simultaneously Determine Diastereomer. Journal of Food Quality. Retrieved from [Link]
-
PubMed. (2010). Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. Retrieved from [Link]
Sources
- 1. α--CEHC, 10MG | Labscoop [labscoop.com]
- 2. Exposome-Explorer - alpha-CEHC glucuronide (Compound) [exposome-explorer.iarc.fr]
- 3. books.rsc.org [books.rsc.org]
- 4. ijisrt.com [ijisrt.com]
- 5. scispace.com [scispace.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alpha-CEHC glucuronide | C22H30O10 | CID 134819285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
Application Note: Optimizing the Chromatographic Separation of α-CEHC Glucuronide Isomers via UHPLC-MS/MS
Executive Summary
The water-soluble vitamin E metabolite, α-carboxyethyl hydroxychroman (α-CEHC), is a critical indicator of hepatic α-tocopherol metabolism and systemic oxidative stress. Recent advances in untargeted metabolomics have further identified α-CEHC glucuronide as a highly discriminatory biomarker capable of subdividing urothelial cancer phenotypes [1]. However, α-CEHC possesses both a phenolic hydroxyl and a carboxylic acid group, leading to the formation of distinct structural isomers during Phase II metabolism: ether glucuronides and acyl glucuronides [2].
Historically, analytical workflows relied on enzymatic deconjugation using β-glucuronidase to measure total α-CEHC [3]. While useful for bulk quantification, this approach destroys critical isomer-specific biological information. This application note provides a field-proven, self-validating UHPLC-MS/MS protocol designed to preserve, separate, and quantify intact α-CEHC glucuronide isomers, addressing the severe analytical challenge of acyl migration.
Mechanistic Insights & Analytical Challenges
The Causality of Isomerization: Acyl Migration
The fundamental challenge in separating α-CEHC glucuronide isomers lies in the chemical instability of the acyl glucuronide species. While the ether glucuronide (conjugated at the C6-phenolic OH) is highly stable, the acyl glucuronide (conjugated at the C2'-carboxylic acid) is inherently reactive. At physiological or slightly alkaline pH, acyl glucuronides undergo spontaneous intramolecular transesterification (acyl migration), shifting the glucuronic acid moiety from the 1-O-β position to the 2-O, 3-O, and 4-O positions.
If sample preparation is not strictly controlled, these migration artifacts will present as multiple closely eluting, tailing peaks in the chromatogram, making accurate quantification impossible. Therefore, the causality behind our experimental choices—specifically the use of acidic quenching and sub-ambient processing temperatures—is to entirely freeze this acyl migration pathway.
Chromatographic Selectivity
Standard fully end-capped C18 columns often fail to resolve these polar, structurally similar isomers. We utilize a High Strength Silica (HSS) T3 column. The lower C18 ligand density of the HSS T3 stationary phase prevents pore dewetting under highly aqueous conditions and provides superior polar retention and shape selectivity, which is mandatory for resolving the intact ether and acyl isomers.
Metabolic pathway of α-tocopherol to α-CEHC ether and acyl glucuronide isomers.
Experimental Protocol
This protocol is designed as a self-validating system . By incorporating an acidic quench and a surrogate internal standard (Androsterone Glucuronide) [4], the workflow inherently verifies that conjugate degradation has not occurred during extraction.
Step 1: Sample Collection and Acidic Quenching
-
Collect 200 µL of human urine or plasma. Keep samples strictly on ice (4°C).
-
Critical Step: Immediately add 50 µL of ice-cold 100 mM Ammonium Acetate buffer (adjusted to pH 4.0 with Formic Acid) to quench the sample. This drops the pH below 5.0, effectively halting acyl migration.
-
Spike the sample with 10 µL of Internal Standard (Androsterone Glucuronide, 10 µg/mL in methanol).
-
Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins and particulates.
Step 2: Solid-Phase Extraction (SPE) Clean-up
-
Condition a Waters Oasis HLB 96-well plate (30 mg) with 1 mL of Methanol, followed by 1 mL of 0.1% Formic Acid in Water.
-
Load the acidified supernatant onto the SPE bed.
-
Wash with 1 mL of 5% Methanol containing 0.1% Formic Acid to remove salts and highly polar interferences.
-
Elute the intact glucuronides with 500 µL of 100% Methanol containing 0.1% Formic Acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (do not apply heat).
-
Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).
Step 3: UHPLC-MS/MS Analysis
-
System Suitability Test (SST): Inject a neat standard of α-CEHC and Androsterone Glucuronide to verify retention time stability (RSD < 1%) prior to running biological matrices.
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm), maintained at 35°C.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Execute the gradient program detailed in Table 1 .
Experimental workflow for the extraction and LC-MS/MS analysis of α-CEHC glucuronides.
Data Presentation
To ensure reproducible separation of the ether and acyl isomers, a shallow gradient is employed between minutes 1.0 and 8.0. The acidic mobile phase ensures the unconjugated carboxylic acid on the ether isomer remains fully protonated, maximizing interaction with the HSS T3 stationary phase.
Table 1: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 0.40 | 95 | 5 | 6 (Linear) |
| 1.0 | 0.40 | 95 | 5 | 6 |
| 8.0 | 0.40 | 60 | 40 | 6 |
| 8.5 | 0.40 | 5 | 95 | 6 |
| 10.5 | 0.40 | 5 | 95 | 6 |
| 11.0 | 0.40 | 95 | 5 | 6 |
| 14.0 | 0.40 | 95 | 5 | 6 |
Table 2: Optimized Negative-Ion MRM Parameters
Both isomers share the same precursor mass ([M-H]⁻ = 453.2) and yield identical primary product ions upon collision-induced dissociation (loss of the 176 Da glucuronic acid moiety). Identification relies on the chromatographic baseline resolution achieved by the gradient in Table 1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) | Purpose |
| α-CEHC Glucuronides | 453.2 | 277.1 | 50 | 22 | 35 | Quantifier |
| α-CEHC Glucuronides | 453.2 | 113.0 | 50 | 30 | 35 | Qualifier |
| Androsterone Gluc. (IS) | 465.3 | 289.2 | 50 | 24 | 40 | Normalization |
Note: The ether glucuronide typically elutes slightly later than the acyl glucuronide under these reversed-phase conditions due to the hydrophobicity of the un-conjugated carboxylic acid.
References
-
Title: LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Source: Frontiers in Oncology (2023). URL: [Link]
-
Title: Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. Source: The American Journal of Clinical Nutrition (2012). URL: [Link]
-
Title: Quantitation of rat liver vitamin E metabolites by LC-MS during high-dose vitamin E administration. Source: Journal of Lipid Research (2005). URL: [Link]
-
Title: Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes. Source: Free Radical Biology and Medicine (2008). URL: [Link]
synthesis of stable isotope-labeled alpha-CEHC glucuronide internal standards
Application Note: Chemo-Enzymatic Synthesis of Stable Isotope-Labeled
Executive Summary
This application note details a robust, chemo-enzymatic protocol for synthesizing deuterium-labeled
While standard bioanalytical workflows often rely on enzymatic deconjugation followed by aglycone quantification, direct measurement of conjugated metabolites provides superior insights into Phase II metabolic flux and renal clearance. However, the lack of commercially available stable isotope-labeled conjugates necessitates in-house synthesis. This guide prioritizes a biocatalytic approach using liver microsomes or recombinant UGTs over varying chemical synthesis to ensure exclusive
Scientific Rationale & Strategy
The Target Molecule
-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) contains two potential sites for glucuronidation:-
Phenolic Hydroxyl (C6): Forms an ether glucuronide. This is generally the thermodynamically stable metabolite and the primary target for this protocol.
-
Carboxylic Acid (Side Chain): Forms an acyl glucuronide. Acyl glucuronides are inherently unstable, prone to intramolecular acyl migration and hydrolysis, making them poor candidates for long-term storage as Internal Standards (IS) unless specific acidic stabilization conditions are met.
The Chemo-Enzymatic Advantage
Chemical synthesis of glucuronides (e.g., Koenigs-Knorr reaction) requires complex protection/deprotection steps and often yields mixtures of
-
Our Approach: We utilize a commercially available or chemically synthesized stable isotope-labeled aglycone (
- -CEHC) and couple it with Uridine 5'-diphospho-glucuronic acid (UDPGA) using mammalian UDP-glucuronosyltransferases (UGTs). -
Why
? The deuterium label is placed on the C5-methyl group of the chroman ring. This position is metabolically stable and does not exchange with solvent protons, unlike labels on the hydroxyl or carboxyl groups.
Strategic Workflow Visualization
The following diagram outlines the metabolic context and the synthesis workflow.
Caption: Workflow for the conversion of labeled Vitamin E precursors to the final glucuronide internal standard via microsomal incubation.
Materials and Reagents
| Category | Item | Specification/Notes |
| Precursors | Custom synthesis or degradation of | |
| Biocatalyst | Pooled Human/Rat Liver Microsomes (HLM/RLM) | High UGT activity batch (20 mg/mL protein). Alternatively, Recombinant UGT1A1/1A9. |
| Cofactors | UDPGA (Uridine 5'-diphospho-glucuronic acid) | 50 mM stock in water. |
| Activators | Alamethicin | Pore-forming peptide to access luminal UGTs. |
| Buffer | Tris-HCl or Potassium Phosphate | 100 mM, pH 7.4. |
| Stabilizers | Saccharolactone | |
| Purification | SPE Cartridges | Oasis HLB or C18 (200 mg). |
Detailed Protocol
Phase 1: Preparation of the Aglycone ( - -CEHC)
Note: If
-
Starting Material: Dissolve
- -tocopherol in methanol. -
Oxidation: Treat with
or other oxidative truncation methods described in literature (Ref 1) to cleave the phytyl tail, yielding the carboxyethyl hydroxychroman core. -
Validation: Confirm structure via
-NMR and MS (Target m/z: ~281.18 for -aglycone in negative mode).
Phase 2: Enzymatic Biosynthesis (Glucuronidation)
This step uses Liver Microsomes as a "bag of enzymes" to attach the glucuronic acid.
Step 2.1: Microsomal Activation UGT enzymes are located inside the endoplasmic reticulum lumen. Latency must be removed using Alamethicin.
-
Thaw Liver Microsomes (20 mg/mL) on ice.
-
Mix Microsomes with Alamethicin (50 µg/mg protein) in 100 mM Phosphate Buffer (pH 7.4).
-
Incubate on ice for 15 minutes.
Step 2.2: Reaction Setup (Scaled for 10 mL)
-
Buffer: Add 8 mL of 100 mM Phosphate Buffer (pH 7.4) containing 5 mM
to a glass tube. -
Substrate: Add
- -CEHC (dissolved in DMSO, final DMSO <1%) to a final concentration of 200-500 µM. -
Enzyme: Add activated microsomes (Final conc: 1.0 mg/mL).
-
Inhibitor: Add D-Saccharolactone (5 mM) to inhibit any native
-glucuronidase activity. -
Initiation: Pre-warm to 37°C for 5 min, then initiate by adding UDPGA (Final conc: 5 mM).
-
Incubation: Shake gently at 37°C for 4–16 hours. Monitor conversion by LC-MS (checking for -176 Da shift).
Step 2.3: Termination
-
Stop reaction by adding an equal volume of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.
-
Vortex vigorously and centrifuge at 10,000 x g for 15 min to pellet proteins.
-
Collect the supernatant.
Phase 3: Purification and Validation
Step 3.1: Solid Phase Extraction (SPE)
-
Condition: Oasis HLB cartridge with 3 mL MeOH followed by 3 mL water (0.1% formic acid).
-
Load: Dilute supernatant with water to <10% organic content and load.
-
Wash: Wash with 5% MeOH in water (removes excess UDPGA and salts).
-
Elute: Elute with 100% MeOH. Evaporate to dryness under
.
Step 3.2: Isolation via HPLC Since the reaction may yield both phenolic and acyl glucuronides (though phenolic dominates), separation is critical.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 mins.
-
Collection: Collect the peak corresponding to the glucuronide (approx. m/z 457.2 for
-CEHC-Gluc in negative mode). Note: The glucuronide elutes earlier than the aglycone.
Step 3.3: Structural Validation
-
MS/MS: Infuse into Mass Spectrometer.
-
Precursor: m/z 457.2 (
). -
Product: m/z 281.2 (Loss of 176 Da, glucuronic acid moiety).
-
-
Regiochemistry Check: The phenolic glucuronide is stable.[1] If the peak degrades/shifts in slightly basic solution, it indicates the acyl glucuronide.
References
-
Cantrill, C. et al. (2004). "First synthesis of rac-(5-2H3)-alpha-CEHC, a labeled analogue of a major vitamin E metabolite."[2] Journal of Organic Chemistry. Link
-
Pope, S.A. et al. (2002). "Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC." Free Radical Biology and Medicine. Link
-
Traber, M.G. (2013). "Vitamin E regulatory mechanisms." Annual Review of Nutrition. Link
-
Argikar, U.A. et al. (2016). "Acyl Glucuronides: Drug-Structure-Toxicity Trends." Current Metabolism. (Context on acyl migration instability). Link
-
Use of Liver Microsomes for Glucuronidation: Corning/Gentest Protocol Guidelines. Link
Sources
urinary metabolite profiling of alpha-CEHC glucuronide using HPLC
High-Sensitivity Profiling of Urinary -CEHC Glucuronide: An Indirect HPLC-ECD Protocol
Abstract & Biological Context
Vitamin E (
In human urine,
The Challenge: Commercial standards for
Metabolic Pathway & Analytical Strategy
The following diagram illustrates the catabolism of
Figure 1: Catabolic pathway of Vitamin E showing the formation of
Instrumentation & Materials
3.1 HPLC System Configuration
-
Pump: Binary or Isocratic pump capable of stable flow at 0.8–1.0 mL/min with low pulsation.
-
Injector: Autosampler cooled to 4°C (critical to prevent spontaneous deconjugation or oxidation).
-
Column: C18 Reverse Phase, 150 mm × 4.6 mm, 3 µm or 5 µm particle size (e.g., Phenomenex Gemini C18 or Waters Symmetry).
-
Why: High carbon load is necessary to retain the polar metabolite sufficiently for separation from the solvent front.
-
-
Detector: Coulometric or Amperometric Electrochemical Detector (e.g., Thermo Dionex Coulochem III or Antec DECADE).
-
Cell: Porous Graphite or Glassy Carbon working electrode.
-
Settings: Oxidation potential set to +0.65 V vs. Pd/H reference.
-
Guard Cell: Set to +0.75 V (placed before the injector) to pre-oxidize mobile phase impurities, lowering background noise.
-
3.2 Reagents
-
Standard:
-CEHC (Cayman Chemical or equivalent). -
Internal Standard (IS): Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or
-CEHC. -
Enzyme:
-Glucuronidase (Type H-1 from Helix pomatia or recombinant E. coli).-
Note:Helix pomatia preparations often contain sulfatase activity, allowing measurement of "Total Conjugates." For strict glucuronide profiling, use pure
-glucuronidase or specific inhibitors (e.g., saccharolactone) in a parallel control.
-
-
Antioxidant: Ascorbic acid (Vitamin C).
Experimental Protocol
4.1 Sample Collection & Preservation
Causality: The chromanol ring is susceptible to oxidative degradation in air.
-
Collect 24-hour urine in amber bottles containing 1% (w/v) ascorbic acid.
-
Aliquot immediately and store at -80°C.
-
Quality Control: Measure urinary creatinine to normalize excretion rates.
4.2 Differential Hydrolysis Workflow
To profile the glucuronide specifically, we analyze two aliquots per sample:
-
Aliquot A (Total): Hydrolyzed (measures Free + Glucuronide + Sulfate).
-
Aliquot B (Free): Non-hydrolyzed (measures Free only).
Step-by-Step Procedure:
-
Thawing: Thaw urine samples on ice.
-
Internal Standard Addition: Add 10 µL of Trolox IS (50 µM stock) to 500 µL of urine.
-
Enzymatic Hydrolysis (Aliquot A only):
-
Add 500 units of
-glucuronidase in 0.1 M sodium acetate buffer (pH 5.0). -
Incubate at 37°C for 2 hours (or overnight for Helix pomatia to ensure complete sulfatase activity).
-
Aliquot B receives buffer only.
-
-
Extraction (Liquid-Liquid):
-
Acidify both aliquots with 10 µL of 6 M HCl (pH < 3 drives the carboxylic acid to its non-ionized form, improving organic solubility).
-
Add 3 mL of Diethyl Ether or Ethyl Acetate .
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
-
Reconstitution:
-
Transfer the upper organic layer to a fresh amber vial.
-
Evaporate to dryness under a stream of Nitrogen (
) at room temperature. -
Reconstitute residue in 200 µL of Mobile Phase.
-
Filter through 0.22 µm PTFE filter into HPLC vial.
-
4.3 HPLC Method Parameters
| Parameter | Setting | Rationale |
| Mobile Phase | 50 mM Sodium Perchlorate (pH 4.3) / Methanol (45:55 v/v) | Perchlorate is a chaotropic salt that improves peak shape for ionizable compounds in ECD. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Vol | 20 µL | High volume allowed due to LLE cleanup. |
| Detection | DC Mode, +0.60 V to +0.70 V | Oxidizes the phenol group on the chroman ring. |
| Run Time | ~15-20 minutes |
Data Analysis & Calculation
The concentration of
1. Calculate Concentration (
2. Determine Glucuronide Fraction:
Note: If using Helix pomatia (containing sulfatase), the result represents "Total Conjugates." To distinguish sulfate from glucuronide, a third aliquot incubated with pure arylsulfatase would be required, though sulfates are minor metabolites (<10%).
Validation & Quality Control
To ensure Trustworthiness , the method must be self-validating:
-
Linearity: Construct a calibration curve using authentic
-CEHC standards spiked into "stripped" urine (charcoal-treated) from 10 nM to 10 µM ( ). -
Recovery: Spike glucuronide-rich urine (from a supplemented volunteer) with a known amount of free
-CEHC pre-extraction to verify extraction efficiency (Target: 85-115%). -
Enzyme Efficiency Check: Run a positive control using a commercial glucuronide standard (e.g., phenolphthalein glucuronide) to verify enzyme activity if an
-CEHC glucuronide standard is unavailable.
Workflow Visualization
Figure 2: Differential analysis workflow for isolating the glucuronide signal.
References
-
Galli, F. et al. (2002). "The effect of alpha- and gamma-tocopherol and their carboxyethyl hydroxychroman metabolites on prostate cancer cell proliferation." Archives of Biochemistry and Biophysics.
-
Traber, M. G. et al. (1998). "Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: Studies using deuterated alpha-tocopheryl acetates."[1] FEBS Letters.
-
Lodge, J. K. et al. (2001). "A rapid method for the extraction and determination of vitamin E metabolites in human urine."[2] Journal of Lipid Research.
-
Brigelius-Flohé, R. & Traber, M. G. (1999). "Vitamin E: function and metabolism."[3][4] FASEB Journal.
Sources
- 1. 9.22 Vitamin E Absorption, Metabolism, & Excretion | Nutrition [courses.lumenlearning.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation patterns of alpha-CEHC glucuronide
Application Note: LC-MS/MS Fragmentation Dynamics and Quantitative Profiling of α-CEHC Glucuronide
Introduction & Biological Significance
The compound 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) is the primary terminal metabolite of α-tocopherol (Vitamin E)[1]. Following the truncation of the phytyl tail via cytochrome P450-mediated ω-oxidation and subsequent β-oxidation, α-CEHC undergoes Phase II metabolism in the liver. Here, it is conjugated with glucuronic acid to form α-CEHC glucuronide, increasing its hydrophilicity for efficient biliary and urinary excretion[2].
Accurate quantification of α-CEHC glucuronide in biological matrices is critical for drug development and nutritional studies, as its excretion rate serves as a direct biomarker for Vitamin E saturation and systemic oxidative stress[3]. Because this metabolite is highly polar and exists in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its detection.
Mechanistic Insights into MS/MS Fragmentation
Understanding the gas-phase fragmentation behavior of α-CEHC glucuronide is essential for developing robust Multiple Reaction Monitoring (MRM) methods.
-
Ionization Causality: Negative electrospray ionization (ESI-) is exclusively preferred for this analyte. The glucuronic acid moiety contains a highly acidic carboxylic acid group that readily donates a proton in the ESI source, generating a stable and abundant deprotonated precursor ion
at m/z 453.2[2][3]. -
Primary Cleavage (Phase II Deconjugation): Upon entering the collision cell, the most thermochemically labile bond is the O-glycosidic linkage connecting the glucuronide to the chroman ring. Collision-induced dissociation (CID) drives the characteristic neutral loss of the dehydrated glucuronyl moiety (-176.03 Da)[4]. This primary fragmentation yields the α-CEHC aglycone product ion at m/z 277.2[1].
-
Secondary & Tertiary Cleavages (Aglycone Fragmentation): As collision energy increases, the aglycone (m/z 277.2) undergoes further structural breakdown. The carboxyethyl side chain is highly susceptible to decarboxylation, resulting in the neutral loss of
(-44 Da) to form an ion at m/z 233.2[1][2]. At maximum collision energies, the stable chroman ring itself cleaves, producing a diagnostic low-mass fragment at m/z 163.1[1][5].
Proposed MS/MS fragmentation pathway of α-CEHC glucuronide in negative ESI mode.
Quantitative Data Summary
To establish a highly specific MRM method, the precursor and its resulting product ions are monitored simultaneously. The table below summarizes the optimized quantitative parameters.
| Analyte | Precursor Ion ESI- (m/z) | Product Ion (m/z) | Approx. Collision Energy (eV) | Diagnostic Purpose |
| α-CEHC Glucuronide | 453.2 | 277.2 | 15 - 20 | Quantifier: Maximum abundance for sensitivity. |
| α-CEHC Glucuronide | 453.2 | 233.2 | 25 - 30 | Qualifier 1: Confirms side-chain identity. |
| α-CEHC Glucuronide | 453.2 | 163.1 | 35 - 40 | Qualifier 2: Confirms chroman ring identity. |
Experimental Workflow & Self-Validating Protocol
To ensure analytical trustworthiness, the following step-by-step protocol integrates a self-validating framework designed to automatically flag matrix interferences and extraction failures.
Self-validating LC-MS/MS workflow for α-CEHC glucuronide quantification.
Step 1: Internal Standard (ISTD) Spiking
-
Action: Spike 50 µL of biological sample (urine/plasma) with 10 µL of stable isotope-labeled internal standard (e.g.,
-α-CEHC glucuronide or a structural surrogate) prior to any manipulation. -
Causality: Adding the ISTD at step zero ensures that any subsequent volumetric losses, extraction inefficiencies, or ESI ion suppression effects are mathematically normalized.
Step 2: Solid Phase Extraction (SPE)
-
Action: Dilute the spiked sample with 200 µL of 2% aqueous formic acid. Load onto a pre-conditioned mixed-mode anion exchange SPE cartridge. Wash with 5% methanol, then elute with 100% methanol containing 2% ammonium hydroxide. Evaporate and reconstitute in 2% acetonitrile.
-
Causality: Urine and plasma contain massive amounts of salts and endogenous phospholipids that cause severe ion suppression in the MS source. Because α-CEHC glucuronide is an acidic conjugate, anion-exchange SPE selectively binds the analyte while neutral and basic interferences are washed away.
Step 3: UHPLC Separation
-
Action: Inject 5 µL onto a sub-2 µm C18 Reversed-Phase column (e.g., 2.1 x 100 mm). Use Mobile Phase A (2 mM ammonium formate + 0.1% formic acid in water) and Mobile Phase B (Acetonitrile). Run a gradient from 2% B to 95% B over 8 minutes[4][6].
-
Causality: The highly polar glucuronide requires a low initial organic concentration (2%) to prevent early elution and poor peak shape[6]. The ammonium formate buffer provides necessary ionic strength, ensuring the analyte remains in a consistent ionization state during chromatography without suppressing the ESI- signal[4].
Step 4: Self-Validation & Data Processing
-
Action: Integrate the peaks for the quantifier (m/z 277.2) and qualifier (m/z 233.2) transitions. Calculate the Qualifier/Quantifier ion ratio.
-
Causality (The Validation Trigger): The protocol is self-validating. If the ion ratio of the unknown sample deviates by more than ±20% from the ratio established by the neat calibration standards, the system flags the result. This deviation proves the presence of an isobaric co-eluting interference, invalidating the data point and triggering a requirement for chromatographic adjustment.
Causality & Troubleshooting
-
Symptom: Rapid Loss of ESI Sensitivity Over Sequential Injections.
-
Cause: Un-retained urinary salts and highly retained lipophilic compounds are precipitating on the MS inlet capillary.
-
Solution: Implement a post-column divert valve. Program the valve to send the LC effluent to waste for the first 2 minutes (diverting salts) and the last 2 minutes (diverting late-eluting lipids) of the run, allowing only the retention window of α-CEHC glucuronide to enter the MS[3].
-
-
Symptom: Split or Tailing Chromatographic Peaks.
-
Cause: Secondary interactions between the carboxylic acid of the glucuronide and residual silanols on the C18 stationary phase.
-
Solution: Ensure the aqueous mobile phase maintains a strict acidic pH (via 0.1% formic acid) to keep the analyte fully protonated during the chromatographic phase, relying entirely on the high voltage of the ESI source to strip the proton for MS detection[4].
-
References
1.[2] Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. nih.gov.[Link] 2. Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes. nih.gov.[Link] 3. Characterization of LC-MS based urine metabolomics in healthy subjects across the life span. biorxiv.org.[Link] 4.[5] Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. nih.gov.[Link] 5.[4] Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. mdpi.com.[Link] 6.[1] alpha-CEHC | C16H22O4 | CID 9943542 - PubChem. nih.gov. [Link]
Sources
- 1. alpha-CEHC | C16H22O4 | CID 9943542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs [mdpi.com]
- 5. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Note: Robust Sample Preparation for the Quantification of α-CEHC Glucuronide in Human Plasma by LC-MS/MS
Abstract
This application note provides a detailed, field-proven protocol for the extraction and purification of alpha-carboxyethyl hydroxychroman (α-CEHC) glucuronide from human plasma. α-CEHC is a key water-soluble metabolite of vitamin E, and its glucuronidated form is a significant conjugate found in circulation.[1] Accurate quantification of this metabolite is crucial for comprehensive studies of vitamin E metabolism, bioavailability, and potential bioactivity.[2] This guide emphasizes a combined protein precipitation and solid-phase extraction (SPE) approach, designed to maximize recovery, minimize matrix effects, and ensure high-quality data for downstream LC-MS/MS analysis. We will delve into the rationale behind each step, offering insights to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Significance of α-CEHC Glucuronide
Vitamin E, a critical lipid-soluble antioxidant, undergoes extensive metabolism to produce a series of water-soluble metabolites that are excreted in urine and bile. The primary pathway involves the shortening of the phytyl tail of tocopherols, leading to the formation of carboxyethyl hydroxychromans (CEHCs).[1] α-CEHC, derived from α-tocopherol, is further conjugated with glucuronic acid in the liver to form α-CEHC glucuronide. This conjugation step, a common phase II detoxification process, increases the water solubility of α-CEHC, facilitating its elimination.
The concentration of α-CEHC and its glucuronide in plasma can serve as a potential biomarker for vitamin E status and metabolic function.[2] However, the accurate measurement of the intact glucuronide conjugate presents analytical challenges due to its polarity, potential for enzymatic degradation, and the complexity of the plasma matrix. Direct measurement is often preferred over indirect methods involving enzymatic hydrolysis, as it provides a more accurate picture of the metabolite's circulating form and avoids the variability associated with enzymatic reactions.[3] This protocol is therefore designed for the direct quantification of the intact α-CEHC glucuronide.
The Challenge of Plasma: A Complex Matrix
Human plasma is a complex biological matrix containing a high abundance of proteins (such as albumin), lipids, salts, and other small molecules that can interfere with the accurate quantification of low-concentration analytes like α-CEHC glucuronide.[4][5] These interferences can manifest as:
-
Ion Suppression/Enhancement: Co-eluting matrix components can affect the ionization efficiency of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[6]
-
Column Fouling: High concentrations of proteins and lipids can irreversibly bind to the analytical column, degrading chromatographic performance over time.
-
Analyte Loss: The target analyte can bind to plasma proteins, leading to incomplete extraction and underestimation of its concentration.
Therefore, a robust sample preparation strategy is paramount to remove these interferences while ensuring high recovery of α-CEHC glucuronide.
Strategy Overview: A Multi-Step Approach for Clean Samples
To address the challenges of the plasma matrix, we employ a two-stage cleanup process:
-
Protein Precipitation (PPT): This initial step uses an organic solvent to denature and precipitate the majority of plasma proteins.[4] This is a simple and effective way to remove a large portion of the interfering matrix.
-
Solid-Phase Extraction (SPE): Following PPT, the supernatant is further purified using SPE. This technique provides a more selective cleanup by utilizing specific interactions between the analyte and a solid sorbent, effectively removing remaining interferences like salts and phospholipids.
This combined approach provides a cleaner extract than either method alone, leading to improved analytical sensitivity and robustness.[6]
Caption: Workflow for α-CEHC Glucuronide Extraction.
Detailed Protocols
4.1. Materials and Reagents
-
Plasma: Human plasma collected in K2-EDTA tubes. Store at -80°C until use.
-
Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate.
-
Internal Standard (IS): Stable isotope-labeled α-CEHC glucuronide (e.g., d4-α-CEHC glucuronide) is highly recommended for accurate quantification to correct for matrix effects and procedural losses.[6]
-
Protein Precipitation Plates/Tubes: 96-well precipitation plates or microcentrifuge tubes.
-
Solid-Phase Extraction (SPE) Cartridges/Plates: Mixed-mode cation exchange (MCX) cartridges or plates are recommended. The combination of reversed-phase and ion-exchange retention provides enhanced selectivity for the acidic glucuronide metabolite.
-
Centrifuge: Capable of reaching >14,000 x g and maintaining 4°C.
-
Evaporation System: Nitrogen evaporator or vacuum concentrator.
4.2. Protocol 1: Protein Precipitation (PPT)
-
Thaw Samples: Thaw plasma samples on ice to prevent degradation.
-
Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma.
-
Spike Internal Standard: Add 10 µL of the internal standard solution (concentration to be optimized based on expected analyte levels and instrument sensitivity).
-
Precipitation: Add 400 µL of cold (-20°C) acetonitrile to the plasma sample.[7][8] The 4:1 ratio of solvent to sample is critical for efficient protein removal.[9]
-
Vortex: Immediately vortex the mixture vigorously for 30 seconds to ensure thorough mixing and prevent protein clumping.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet. The supernatant is now ready for SPE.
4.3. Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general guideline for a mixed-mode cation exchange (MCX) sorbent. Always refer to the manufacturer's specific instructions.
-
Condition: Condition the SPE sorbent by passing 1 mL of methanol through the cartridge. This solvates the functional groups of the sorbent.[10]
-
Equilibrate: Equilibrate the sorbent by passing 1 mL of water through the cartridge. This prepares the sorbent for the aqueous sample.
-
Load: Load the entire supernatant from the PPT step onto the SPE cartridge. A slow, consistent flow rate is recommended for optimal retention.
-
Wash 1 (Organic Wash): Wash the sorbent with 1 mL of 5% methanol in water. This removes highly water-soluble, weakly-bound interferences.
-
Wash 2 (Acidic Wash): Wash the sorbent with 1 mL of 0.1% formic acid in water. This removes basic and neutral interferences.
-
Elute: Elute the α-CEHC glucuronide with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier disrupts the ionic interaction, and the organic solvent disrupts the reversed-phase interaction, releasing the analyte.
-
Evaporate: Dry the eluate under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC-MS/MS method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method Validation and Quality Control
A robust analytical method requires thorough validation. Key parameters to assess include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² > 0.99 for a calibration curve with at least 5 non-zero standards. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 85-115% for quality control (QC) samples at low, medium, and high concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (%CV) < 15% for intra- and inter-day precision. |
| Recovery | The efficiency of the extraction process. | Compare the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Compare the analyte response in a post-extraction spiked sample to a neat standard solution. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio (S/N) of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio (S/N) of ≥ 10. |
Quality Control (QC) Samples: It is essential to include QC samples at low, medium, and high concentrations in each analytical run to monitor the performance of the method.
Causality and Field-Proven Insights
-
Why cold acetonitrile? Performing the precipitation at low temperatures minimizes the risk of analyte degradation and can improve the efficiency of protein removal.[7]
-
Why a 4:1 solvent-to-plasma ratio? This ratio has been empirically determined to provide a good balance between efficient protein precipitation and avoiding excessive dilution of the analyte.[9]
-
Why mixed-mode SPE? α-CEHC glucuronide is an acidic molecule. A mixed-mode sorbent that offers both reversed-phase and ion-exchange retention mechanisms provides superior selectivity and cleanup compared to a single-mode sorbent.
-
The importance of an internal standard: A stable isotope-labeled internal standard is the gold standard for LC-MS/MS quantification.[6] It co-elutes with the analyte and experiences similar matrix effects and extraction inefficiencies, allowing for accurate correction and reliable data.
-
Protect from Light: Vitamin E and its metabolites can be sensitive to light. It is good practice to use amber vials and minimize exposure to direct light during sample preparation.[11]
Conclusion
The accurate quantification of α-CEHC glucuronide in plasma is essential for advancing our understanding of vitamin E metabolism. The combined protein precipitation and solid-phase extraction protocol detailed in this application note provides a robust and reliable method for obtaining high-quality data for LC-MS/MS analysis. By understanding the principles behind each step, researchers can confidently implement and adapt this protocol for their specific research needs.
References
-
Comprehensive Analysis of Vitamin E Constituents in Human Plasma by Liquid Chromatography−Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]
-
Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. MDPI. Available at: [Link]
-
A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. MDPI. Available at: [Link]
-
Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E. PMC. Available at: [Link]
-
Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. PMC. Available at: [Link]
-
Determination of tocopherols and their metabolites by liquid-chromatography coupled with tandem mass spectrometry in human plasma and serum. PubMed. Available at: [Link]
-
(PDF) Determination of vitamin E isomers in plasma using ultra performance liquid chromatography. ResearchGate. Available at: [Link]
-
Protein Precipitation Method. Phenomenex. Available at: [Link]
-
Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS. PMC. Available at: [Link]
-
Optimized Conditions for the Enzymatic Hydrolysis of α-Hydroxytriazolam-Glucuronide in Human Urine. ResearchGate. Available at: [Link]
-
CHAPTER 15: Analysis of Vitamin E Metabolites. The Royal Society of Chemistry. Available at: [Link]
-
LC-MS/MS fragmentations for α-CEHC... ResearchGate. Available at: [Link]
-
Protein Precipitation Methods for Proteomics. Bio-Synthesis. Available at: [Link]
-
Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. MDPI. Available at: [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]
-
(PDF) Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. ResearchGate. Available at: [Link]
-
Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. Available at: [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]
-
Optimised plasma sample preparation and LC-MS analysis to. ScienceOpen. Available at: [Link]
-
Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS. Restek Resource Hub. Available at: [Link]
-
Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1. PMC. Available at: [Link]
-
A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. PMC. Available at: [Link]
Sources
- 1. Optimization of the enzymatic hydrolysis and analysis of plasma conjugated gamma-CEHC and sulfated long-chain carboxychromanols, metabolites of vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Precipitation Methods for Proteomics [biosyn.com]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
non-invasive assessment of Vitamin E metabolism via alpha-CEHC glucuronide
Application Note & Protocol
Title: Non-Invasive Assessment of Vitamin E Metabolism: Quantification of Urinary α-Carboxyethyl Hydroxychroman (α-CEHC) Glucuronide by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Plasma α-Tocopherol
Vitamin E, a critical lipid-soluble antioxidant, is a collective term for eight related molecules, with α-tocopherol being the most biologically active form in humans. Traditionally, Vitamin E status has been assessed by measuring plasma α-tocopherol concentrations. However, these levels are tightly regulated by the hepatic α-tocopherol transfer protein (α-TTP) and are influenced by circulating lipid concentrations, making them an often-insensitive marker of functional Vitamin E status, especially in the adequate-to-high intake range.
A more dynamic and functional assessment involves measuring the catabolic products of Vitamin E. When the body has an adequate or excess supply of α-tocopherol, it is metabolized in the liver through a pathway initiated by the cytochrome P450 enzyme, CYP4F2.[1][2][3] This process shortens the molecule's phytyl tail, ultimately producing water-soluble metabolites that are excreted in the urine.[4][5] The primary terminal metabolite of α-tocopherol is 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC).[4][6][7] In the liver, α-CEHC is efficiently conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form α-CEHC glucuronide, a highly water-soluble conjugate readily eliminated in urine.[8][9]
Therefore, the urinary concentration of α-CEHC glucuronide serves as a sensitive, non-invasive biomarker reflecting the body's rate of α-tocopherol catabolism.[10][11] Elevated excretion indicates that tissue needs for Vitamin E have been met and the body is processing the excess. This provides a functional index of Vitamin E sufficiency and metabolic flux, offering valuable insights for nutritional studies, clinical diagnostics, and drug development.[10][12]
Biochemical Pathway of α-Tocopherol Catabolism
The hepatic metabolism of α-tocopherol is a multi-step enzymatic process designed to convert the lipophilic vitamin into excretable water-soluble compounds. This pathway is crucial for preventing the potentially pro-oxidant effects of excessive α-tocopherol accumulation.
Causality of the Pathway:
-
Initiation (Rate-Limiting Step): The process begins with ω-hydroxylation of the terminal methyl group on the phytyl side chain, a reaction catalyzed exclusively by the cytochrome P450 enzyme CYP4F2.[1][3] This initial oxidation is the rate-limiting step in Vitamin E catabolism.
-
Side-Chain Truncation: The hydroxylated intermediate undergoes further oxidation and is subsequently shortened through several cycles of β-oxidation, a process similar to fatty acid metabolism.[4][5]
-
Formation of α-CEHC: This sequence culminates in the formation of the terminal metabolite, α-CEHC, which retains the functional chromanol ring but has a short, carboxylated side chain.[4][7]
-
Phase II Conjugation: To facilitate rapid excretion, the hydrophilic α-CEHC molecule undergoes Phase II conjugation. UGT enzymes in the liver transfer a glucuronic acid moiety to the hydroxyl group on the chromanol ring, forming α-CEHC glucuronide.[8][9][13] This step dramatically increases the water solubility of the metabolite.
-
Excretion: The resulting α-CEHC glucuronide is transported from the liver into the bloodstream and efficiently cleared by the kidneys for excretion in the urine.[6]
Principle of the Assay
This protocol describes the quantification of urinary α-CEHC glucuronide using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The core principle relies on the high specificity and sensitivity of this analytical technique to measure the target analyte in a complex biological matrix like urine.
Because α-CEHC is excreted predominantly as its glucuronide and sulfate conjugates, a direct measurement of the aglycone (free α-CEHC) would grossly underestimate the total metabolic output.[8][14] While direct measurement of the glucuronide conjugate is possible with synthesized standards, a more common and robust approach involves an enzymatic hydrolysis step.[8][15] This method utilizes the enzyme β-glucuronidase to cleave the glucuronic acid moiety, converting all α-CEHC glucuronide in the sample to free α-CEHC.[7][14]
Expert Insight: The inclusion of this hydrolysis step simplifies the analytical workflow by requiring quantification of only one form (the aglycone) while still representing the total metabolic output. To ensure accuracy, a stable isotope-labeled internal standard (e.g., d4-α-CEHC) is added at the beginning of the sample preparation. This standard co-elutes with the analyte but is distinguished by its higher mass, allowing it to correct for variability in extraction efficiency, matrix effects (ion suppression/enhancement), and instrument response.[16]
The extracted and hydrolyzed sample is then injected into an LC-MS/MS system. The liquid chromatography component separates the analyte of interest from other urinary components. The sample is then ionized (typically via electrospray ionization, ESI) and enters the tandem mass spectrometer, which acts as a highly selective detector. It isolates the precursor ion of α-CEHC, fragments it, and detects a specific product ion. This highly specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations.[17][18][19]
Detailed Application Protocol: LC-MS/MS Quantification
This protocol provides a step-by-step method for the analysis of total α-CEHC (after hydrolysis of its glucuronide) in human urine.
Reagents and Materials
-
Analytes: α-CEHC standard, stable isotope-labeled internal standard (e.g., d4-α-CEHC).
-
Enzyme: β-Glucuronidase from Helix pomatia or E. coli.
-
Solvents: LC-MS grade methanol, acetonitrile, water, and formic acid.
-
Buffers: Sodium acetate buffer (pH 5.0).
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).
-
Labware: Polypropylene tubes, autosampler vials, pipettes.
-
Equipment: Centrifuge, SPE manifold, nitrogen evaporator, LC-MS/MS system.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Pipette 0.5 mL of urine into a polypropylene tube.
-
Trustworthiness Check: Add the internal standard (e.g., 10 µL of 1 µg/mL d4-α-CEHC in methanol) to all samples, calibration standards, and quality control (QC) samples. This is a critical step for accurate quantification.
-
Add 0.5 mL of sodium acetate buffer (0.2 M, pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex briefly and incubate the samples in a water bath at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of the glucuronide conjugate.
-
-
Solid-Phase Extraction (SPE):
-
Expert Insight: SPE is essential for removing salts and other polar interferences from the urine matrix that can cause significant ion suppression during MS analysis, leading to inaccurate results.[7]
-
Condition the SPE cartridge (e.g., C18, 100 mg) by washing with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load the entire hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove salts.
-
Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 analytical column to separate α-CEHC from other components. A gradient elution is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use the Multiple Reaction Monitoring (MRM) mode for detection.
-
Assay Performance and Data Presentation
The following tables summarize typical instrument parameters and expected assay performance characteristics based on published methods.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for chromanol structures. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for eluting analytes from a C18 column. |
| Flow Rate | 0.3 mL/min | Typical flow rate for analytical-scale LC columns. |
| Ionization Mode | ESI Negative | The carboxyl group on CEHC is readily deprotonated, making it ideal for negative ion mode detection. |
| MRM Transition (α-CEHC) | m/z 277 -> m/z 164 | Specific precursor-to-product ion transition for quantification. |
| MRM Transition (d4-α-CEHC) | m/z 281 -> m/z 168 | Specific transition for the internal standard, shifted by 4 Da. |
Table 2: Typical Assay Validation Characteristics
| Parameter | Typical Value | Description |
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Intra-day Precision (%CV) | < 10% | Variation observed within a single analytical run. |
| Inter-day Precision (%CV) | < 15% | Variation observed across different analytical runs on different days. |
| Accuracy (% Bias) | 85 - 115% | Closeness of the measured value to the true value. |
| Extraction Recovery | > 80% | Efficiency of the SPE process (monitored by the internal standard). |
Applications and Interpretation of Results
The measurement of urinary α-CEHC glucuronide provides a powerful tool for various research and clinical applications.
-
Nutritional Science: It serves as a functional biomarker to assess Vitamin E adequacy, helping to refine dietary recommendations and understand interindividual variability in nutrient metabolism.[10][11][20] Studies have shown that urinary α-CEHC excretion increases significantly only after Vitamin E intake surpasses a certain threshold, indicating that tissue requirements have been met.[10]
-
Drug Development: Many drugs are metabolized by or induce/inhibit cytochrome P450 enzymes. Since CYP4F2 is the key enzyme for Vitamin E catabolism, monitoring α-CEHC levels can serve as a non-invasive probe for drug interactions affecting this pathway.[1][21] For example, drugs that induce CYP4F2 could potentially increase Vitamin E turnover, suggesting a need for supplementation.
-
Clinical Research: Altered Vitamin E metabolism has been observed in various disease states, including chronic kidney disease and metabolic syndrome.[6][22] Quantifying urinary metabolites can provide insights into the pathophysiology of these conditions and the role of Vitamin E.
Interpreting the Data: Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution (reported as µmol α-CEHC / g creatinine). An elevated level suggests that the individual's Vitamin E intake exceeds their physiological requirements, leading to increased catabolism and excretion.[10] Conversely, very low levels may indicate insufficient Vitamin E intake or status.
References
-
Bruno, R.S., & Mah, E. (2014). α- and γ-Tocopherol Metabolism in Healthy Subjects and Patients with End-Stage Renal Disease. Kidney International Supplements. [Link]
-
Wikipedia contributors. (2023). CYP4F2. Wikipedia. [Link]
-
FitnessGenes. (2020). Trait: Vitamin E Breakdown. FitnessGenes®. [Link]
-
Jiang, Q. (2017). Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites. Journal of Lipid Research. [Link]
-
Sontag, T.J., & Parker, R.S. (2007). Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity. The Journal of Nutrition. [Link]
-
Lodge, J.K., et al. (2000). A rapid method for the extraction and determination of vitamin E metabolites in human urine. Free Radical Research. [Link]
-
Donato, M.T., et al. (2017). CYP4F2 repression and a modified alpha-tocopherol (vitamin E) metabolism are two independent consequences of ethanol toxicity in human hepatocytes. Toxicology in Vitro. [Link]
-
Lodge, J.K., et al. (2000). A new method for the analysis of urinary vitamin E metabolites and the tentative identification of a novel group of compounds. Journal of Lipid Research. [Link]
-
Pope, S.A., et al. (2002). Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC. Free Radical Biology and Medicine. [Link]
-
Lodge, J.K., et al. (2000). A rapid method for the extraction and determination of vitamin E metabolites in human urine. PubMed. [Link]
-
Brigelius-Flohé, R. (2017). Metabolism of α-tocopherol. Formation of α-CEHC. ResearchGate. [Link]
-
Smith, D.E., et al. (2015). Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. The American Journal of Clinical Nutrition. [Link]
-
Gao, J., et al. (2010). Metabolomics reveals a novel vitamin E metabolite and attenuated vitamin E metabolism upon PXR activation. Journal of Lipid Research. [Link]
-
Galli, F., et al. (2022). Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease. University of Groningen. [Link]
-
Lebold, K.M., et al. (2012). Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study. The American Journal of Clinical Nutrition. [Link]
-
Leonard, S.W., & Traber, M.G. (2005). Measurement of the vitamin E metabolites, carboxyethyl hydroxychromans (CEHCs), in biological samples. Current Protocols in Food Analytical Chemistry. [Link]
-
Zhang, Z., et al. (2023). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in Oncology. [Link]
-
Pignatelli, P., et al. (2021). Alpha-Tocopherol Metabolites (The Vitamin E Metabolome) and Their Interindividual Variability during Supplementation. Antioxidants. [Link]
-
Otter, D.E. (2012). LC-MS/MS fragmentations for α-CEHC glucuronide. ResearchGate. [Link]
-
Wu, J.H., et al. (2022). Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults. European Journal of Nutrition. [Link]
-
Wu, J.H., et al. (2022). Associations of 24 h urinary excretions of alpha- and gamma-carboxyethyl hydroxychroman with plasma alpha- and gamma-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study. University of Groningen Research Portal. [Link]
-
Wu, J.H., et al. (2022). (PDF) Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study. ResearchGate. [Link]
-
Swanson, J.E., et al. (2001). Alpha- and gamma-tocotrienols are metabolized to carboxyethyl-hydroxychroman derivatives and excreted in human urine. FEBS Letters. [Link]
-
Neumann, E.K., et al. (2016). Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children. Frontiers in Pharmacology. [Link]
-
Miles, K.K., et al. (2004). An assessment of udp-glucuronosyltransferase induction using primary human hepatocytes. Drug Metabolism and Disposition. [Link]
-
Wishart, D.S. (2011). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. HARVEST, University of Saskatchewan. [Link]
-
Kim, J.Y., et al. (2022). Rapid and simple LC–MS/MS determination of urinary ethyl glucuronide, naltrexone, 6β-naltrexol, chlordiazepoxide, and norchlordiazepoxide for monitoring alcohol abuse. Journal of Analytical Science and Technology. [Link]
-
Wagh, A.S., et al. (2015). Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine. Journal of Clinical and Diagnostic Research. [Link]
-
Xu, Y., et al. (2006). Identification of Human UDP-glucuronosyltransferases Catalyzing Hepatic 1α,25-Dihydroxyvitamin D3 Conjugation. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Allain, F., et al. (2021). 1H, 13C and 15N chemical shift assignments of the C-terminal domain of human UDP-Glucuronosyltransferase 2B7 (UGT2B7-C). Biomolecular NMR Assignments. [Link]
-
Assouline, S., et al. (2020). Molecular targeting of the UDP-glucuronosyltransferase enzymes in high-eukaryotic translation initiation factor 4E refractory/relapsed acute myeloid leukemia patients: a randomized phase II trial of vismodegib, ribavirin with or without decitabine. Haematologica. [Link]
Sources
- 1. CYP4F2 - Wikipedia [en.wikipedia.org]
- 2. Trait: Vitamin E Breakdown | FitnessGenes® [fitnessgenes.com]
- 3. Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha and gamma tocopherol metabolism in healthy subjects and patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new method for the analysis of urinary vitamin E metabolites and the tentative identification of a novel group of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomics reveals a novel vitamin E metabolite and attenuated vitamin E metabolism upon PXR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Age-Dependent Hepatic UDP-Glucuronosyltransferase Gene Expression and Activity in Children [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A rapid method for the extraction and determination of vitamin E metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of the vitamin E metabolites, carboxyethyl hydroxychromans (CEHCs), in biological samples. | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 18. harvest.usask.ca [harvest.usask.ca]
- 19. Development and validation of LCMS method for determination of Ethyl Glucuronide (EtG) in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.rug.nl [research.rug.nl]
- 21. CYP4F2 repression and a modified alpha-tocopherol (vitamin E) metabolism are two independent consequences of ethanol toxicity in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ricerca.unich.it [ricerca.unich.it]
Application Note: High-Throughput LC-MS/MS Screening of Vitamin E Metabolites (α-CEHC and α-CEHC Glucuronide)
This Application Note is structured as a comprehensive technical guide for the high-throughput screening (HTS) of Vitamin E metabolites, specifically focusing on the direct quantification of
Abstract
Vitamin E metabolism, particularly the conversion of
Introduction & Biological Context
-Tocopherol is the most biologically active form of Vitamin E. Its metabolism involvesWhy Measure the Glucuronide Directly?
-
Speed: Eliminates the 2–16 hour enzymatic hydrolysis step required in legacy methods.
-
Accuracy: Prevents over/under-estimation due to incomplete hydrolysis or matrix interferences during incubation.
-
Throughput: Compatible with "dilute-and-shoot" or rapid protein precipitation workflows suitable for clinical trials.
Metabolic Pathway Visualization
The following diagram illustrates the degradation of
Figure 1: Metabolic pathway of α-Tocopherol leading to the formation of α-CEHC and its Phase II conjugates.[1]
Experimental Protocol
Chemicals and Reagents
-
Standards:
-CEHC (Cayman Chemical/Santa Cruz), -CEHC-d3 (Internal Standard).-
Note on Glucuronide Standard: Commercial
-CEHC glucuronide is rare. If unavailable, generate a Quantification Surrogate by incubating -CEHC with human liver microsomes (HLM) and UDPGA, or use a "Response Factor Corrected" calibration curve based on the parent -CEHC (see Section 5).
-
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Acetate.
-
Matrix: Stripped human serum or synthetic urine (Surrogate Matrix).
Sample Preparation (96-Well Plate Format)
We utilize a Protein Precipitation (PPT) method with phospholipid removal for plasma, and a Dilute-and-Shoot method for urine.
Workflow A: Plasma/Serum (Phospholipid Removal)
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 10 µL of Internal Standard solution (
-CEHC-d3, 500 ng/mL). -
Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile.
-
Mixing: Vortex for 2 minutes at 1200 rpm.
-
Filtration: Transfer supernatant to a Phospholipid Removal Plate (e.g., Waters Oasis PRiME HLB or Phenomenex Phree) positioned over a collection plate.
-
Vacuum: Apply vacuum (5 inHg) to elute.
-
Dilution: Add 100 µL of Water to the eluate to match initial mobile phase strength.
Workflow B: Urine (Dilute-and-Shoot)
-
Aliquot: Transfer 20 µL of urine.
-
Dilution: Add 180 µL of Mobile Phase A containing Internal Standard.
-
Centrifugation: Spin plate at 4000 x g for 10 mins to pellet particulates.
LC-MS/MS Method Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled with UHPLC.
-
Column: Pentafluorophenyl (PFP) column (e.g., Waters ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 x 100 mm).
-
Rationale: PFP phases provide superior selectivity for structural isomers and polar metabolites compared to C18.
-
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 3.5 | 95 |
| 4.5 | 95 |
| 4.6 | 20 |
| 6.0 | 20 |[2]
MS/MS Transitions (Negative Mode ESI-)
Negative mode is preferred for the acidic carboxyl group on CEHC and the glucuronide moiety.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone/Collision (V) | Type |
| 277.2 [M-H]⁻ | 113.0 | 30 / 25 | Quant | |
| 277.2 | 163.0 | 30 / 20 | Qual | |
| 453.2 [M-H]⁻ | 277.2 (Aglycone) | 35 / 20 | Quant | |
| 453.2 | 113.0 | 35 / 40 | Qual | |
| 280.2 [M-H]⁻ | 116.0 | 30 / 25 | Quant |
Note: The transition 453 -> 277 represents the loss of the glucuronic acid moiety (176 Da).
HTS Workflow Visualization
The following diagram details the logical flow of the high-throughput screening process.
Figure 2: High-Throughput Screening Workflow from sample preparation to detection.
Data Analysis & Quantification Strategies
Handling the "Missing Standard"
If an authentic
-
Assumption: Assume the ionization efficiency of the glucuronide is similar to the parent, or apply a theoretical correction factor.
-
Calculation: Use the
-CEHC calibration curve. (Note: This is semi-quantitative. For GLP studies, synthesis or isolation of the glucuronide is required.)
Validation Criteria (Acceptance Limits)
-
Linearity:
over 1–1000 ng/mL. -
Precision (CV%): <15% (20% at LLOQ).
-
Accuracy: 85–115%.
-
Matrix Effect: 0.8–1.2 (Normalized to IS).
Troubleshooting & Best Practices
-
Light Sensitivity: Vitamin E metabolites are photo-sensitive. Perform all extraction steps under amber light or in opaque plates.
-
Isomer Separation:
-CEHC and -CEHC have similar masses (difference of methyl group). Ensure chromatographic resolution ( ) using the PFP column. -
Carryover: HTS methods are prone to carryover. Include a high-organic needle wash (e.g., 90% MeOH/10% Isopropanol) between injections.
References
-
Otter, D. E., et al. (2011). "Identification of Urinary Biomarkers of Colon Inflammation in IL10-/- Mice Using Short-Column LCMS Metabolomics." Journal of Biomedicine and Biotechnology. Link
-
Cho, J., et al. (2009). "Metabolomics reveals a novel vitamin E metabolite and attenuated vitamin E metabolism upon PXR activation." Journal of Lipid Research. Link
-
Jiang, Q., et al. (2024). "A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites." Pharmaceuticals.[3][4] Link
-
Stahl, W., et al. (1999). "Quantification of the alpha- and gamma-tocopherol metabolites in human serum." Analytical Biochemistry. Link
-
Schwartz, H., et al. (2008). "Determination of alpha- and gamma-CEHC in human urine by HPLC-ECD." Free Radical Biology and Medicine. Link
Sources
- 1. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Preventing α-Tocopheronolactone Artifacts During α-CEHC Analysis
Welcome to the technical support center for the analysis of α-carboxyethyl-hydroxychroman (α-CEHC), a primary metabolite of Vitamin E. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of α-tocopheronolactone (α-TL) artifact formation. Accurate quantification of α-CEHC is crucial for understanding Vitamin E metabolism and its physiological roles.[1][2][3][4] This resource provides in-depth, experience-driven advice to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is α-tocopheronolactone (α-TL) and why is it a problem in α-CEHC analysis?
A1: α-Tocopheronolactone (α-TL) is an oxidized, cyclic lactone form of α-CEHC. Its formation is a significant issue in analytical chemistry because it is an artifact, meaning it is not naturally present in biological samples but is instead created during sample collection, storage, or preparation.[5] The conversion of α-CEHC to α-TL leads to an underestimation of the true α-CEHC concentration, compromising the accuracy and reliability of the data. This is particularly problematic in studies aiming to use α-CEHC as a biomarker for Vitamin E status.[4]
Q2: What are the primary causes of α-TL formation during α-CEHC analysis?
A2: The formation of α-TL is primarily an oxidative process. The carboxylic acid side chain of α-CEHC is susceptible to cyclization to form the lactone ring under certain conditions. The main contributing factors are:
-
Oxidative Stress: Exposure to atmospheric oxygen, light, and trace metal ions can catalyze the oxidation of α-CEHC.[6]
-
pH Conditions: Acidic conditions can promote the lactonization of α-CEHC.[5][7][8] This is a critical consideration during sample extraction and acidification steps.
-
Temperature: Elevated temperatures during sample processing and storage can accelerate the rate of degradation and artifact formation.
-
Enzymatic Deconjugation: Some historical methods for analyzing urinary vitamin E metabolites relied on acid or enzymatic deconjugation, which has been shown to produce artifacts by converting α-CEHC to α-tocopheronolactone.[5]
Q3: At which steps of the analytical workflow is artifact formation most likely to occur?
A3: Artifact formation can occur at multiple stages of the analytical process:
-
Sample Collection and Handling: Immediate and proper handling of biological samples (e.g., plasma, urine) is critical. Exposure to light and air should be minimized.[6][9]
-
Storage: Long-term storage without appropriate measures to prevent oxidation can lead to the gradual conversion of α-CEHC to α-TL. Storage at -20°C or lower is recommended.[9][10]
-
Sample Preparation: This is the most critical stage. Steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), especially those involving pH adjustments or solvent evaporation, are high-risk for artifact formation.[5]
-
LC-MS/MS Analysis: While less common, in-source degradation can occur in some mass spectrometry interfaces, particularly with harsh ionization conditions.
Q4: Can I reverse the conversion of α-TL back to α-CEHC?
A4: The conversion of α-CEHC to the stable lactone, α-TL, is generally considered an irreversible process under typical analytical conditions. Therefore, the focus must be on the prevention of its formation from the outset, rather than attempting to reverse it.
Troubleshooting Guide
Problem: High levels of α-TL are detected in my samples, even in freshly prepared standards.
This indicates a systemic issue with your workflow that is promoting the oxidation of α-CEHC.
Solution 1: Optimizing Sample Collection and Storage
The stability of α-CEHC is paramount from the moment of collection.
-
Actionable Steps:
-
Minimize Light Exposure: Collect samples in amber or foil-wrapped tubes to protect from photodegradation.[6][9]
-
Immediate Processing: Process samples as quickly as possible after collection. If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.
-
Antioxidant Addition: For plasma or serum, consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the collection tube to prevent initial oxidation.[11]
-
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for short-term, -80°C for long-term | Slows down chemical degradation reactions.[9][10] |
| Light Protection | Amber tubes or foil wrapping | Prevents photo-oxidation.[6] |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen) if possible | Minimizes exposure to oxygen.[12] |
Solution 2: Implementing an Antioxidant Strategy
Proactively preventing oxidation is more effective than trying to mitigate its effects later.
-
Actionable Steps:
| Antioxidant | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.05% (w/v) | A common and effective synthetic antioxidant.[13] |
| α-Tocopherol | 1 mM | Can act as a sacrificial antioxidant to protect α-CEHC.[12] |
| Ascorbic Acid | 0.1% (w/v) | Water-soluble and can work synergistically with other antioxidants.[14] |
Problem: I observe a significant increase in α-TL after sample preparation (e.g., solid-phase extraction).
This suggests that the chemical environment during your extraction process is a primary driver of artifact formation.
Solution 3: Adjusting pH During Extraction and Concentration
Acidic conditions can catalyze the formation of α-TL.
-
Actionable Steps:
-
Avoid Strong Acids: If an acidification step is necessary for extraction, use a weak acid and maintain the pH as close to neutral as possible. The stability of similar compounds is often optimal between pH 4 and 5.[15]
-
Neutralize Before Evaporation: If an acidic extraction is performed, neutralize the extract before any solvent evaporation steps. This will minimize the time the analyte spends in an acidic environment, especially at elevated temperatures during evaporation.
-
Buffer Systems: Utilize appropriate buffer systems to maintain a stable pH throughout the extraction process.[16]
-
Solution 4: Methodical Selection of Solvents
The choice of solvent can influence the stability of α-CEHC.
-
Actionable Steps:
-
Use High-Purity Solvents: Ensure all solvents are HPLC or MS-grade to minimize contaminants that could catalyze oxidation.
-
Deoxygenate Solvents: Purge solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.[12]
-
Solvent Choice for LLE: For liquid-liquid extractions, hexane and diethyl ether are commonly used.[7][8][11]
-
Problem: My LC-MS/MS results show poor reproducibility for α-CEHC, with varying levels of α-TL.
Inconsistent results often point to uncontrolled variables in the analytical method itself.
Solution 5: Optimizing LC-MS/MS Conditions
Fine-tuning your instrument parameters can enhance stability and consistency.
-
Actionable Steps:
-
Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid (0.1%), to the mobile phase is common for reversed-phase chromatography of acidic compounds to ensure consistent peak shape and retention.
-
Source Temperature: Keep the ion source temperature as low as possible while still achieving efficient desolvation and ionization to minimize the risk of in-source thermal degradation.
-
Use of an Internal Standard: A stable isotope-labeled internal standard for α-CEHC is highly recommended to correct for any analyte loss or artifact formation during sample preparation and analysis.[17][18][19]
-
Visualizations
Caption: Mechanism of α-Tocopheronolactone (α-TL) Formation.
Caption: Recommended Analytical Workflow for α-CEHC Analysis.
Experimental Protocols
Protocol 1: Recommended Sample Preparation Protocol with Antioxidant Protection
This protocol is designed for the extraction of α-CEHC from human plasma or serum using solid-phase extraction (SPE) with measures to minimize α-TL formation.
-
Sample Thawing and Fortification:
-
Thaw frozen plasma/serum samples on ice.
-
To 500 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution.
-
Add 10 µL of a 1% (w/v) solution of ascorbic acid in water.
-
Vortex briefly.
-
-
Protein Precipitation:
-
Add 1 mL of ice-cold acetonitrile containing 0.05% BHT.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Immediately after elution, add 50 µL of 1 M ammonium bicarbonate to neutralize the acidic eluate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) containing 0.01% BHT.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
This comprehensive guide provides a framework for identifying and mitigating the formation of α-TL artifacts. By implementing these strategies, researchers can significantly improve the accuracy and reliability of their α-CEHC measurements.
References
- Pope, S. A., Burtin, G. E., & Clayton, P. T. (2002). Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC. Free Radical Biology and Medicine, 33(S1), S15.
- Jiang, Q. (2017). Natural forms of vitamin E: metabolism, antioxidant, and anti-inflammatory activities and their role in disease prevention and therapy. Free Radical Biology and Medicine, 103, 76-90.
- Al-Hasani, H., & Al-Amri, M. (2016). Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS. Clinical Biochemistry, 49(6), 464-469.
- El-Khoury, J. M., & Wang, S. (2022). Establishing preanalytical stability of vitamin A and vitamin E. Clinical Biochemistry, 108, 23-27.
- El-Khoury, J. M., & Wang, S. (2022). Establishing preanalytical stability of vitamin A and vitamin E. Clinical Biochemistry, 108, 23-27.
- Birringer, M. (2010). Analysis of vitamin E metabolites in biological specimen. Molecular nutrition & food research, 54(5), 588-598.
- Torquato, P., Giusepponi, D., Galarini, R., Bartolini, D., Piroddi, M., & Galli, F. (2019). Analysis of Vitamin E Metabolites. In Vitamin E: Chemistry and Nutritional Benefits (pp. 208-227). Royal Society of Chemistry.
- Koch, H., & Wierer, M. (2026). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Molecules, 31(3), 1-18.
- N/A.
- Yoshida, Y., Niki, E., & Noguchi, N. (2003). Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans. BioFactors, 16(3-4), 131-139.
- Schilcher, S., & Schieber, A. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Pharmaceuticals, 17(11), 1405.
- Lodge, J. K., Traber, M. G., Elsner, A., & Brigelius-Flohé, R. (2000). A rapid method for the extraction and determination of vitamin E metabolites in human urine. Journal of lipid research, 41(1), 148-154.
- Schilcher, S., & Schieber, A. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Pharmaceuticals, 17(11), 1405.
- N/A.
- Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- Schilcher, S., & Schieber, A. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis.
- N/A.
- Traber, M. G., Leonard, S. W., Bobe, G., Fu, X., Saltzman, E., Grusak, M. A., & Roberts, S. B. (2015). Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study. The American journal of clinical nutrition, 101(4), 765-771.
- Erin, A. N., Skrypin, V. V., & Kagan, V. E. (1985). Formation of alpha-tocopherol complexes with fatty acids. Nature of complexes. Biochimica et biophysica acta, 815(2), 209-214.
- N/A.
- Lodge, J. K., Traber, M. G., Elsner, A., & Brigelius-Flohé, R. (2000). A rapid method for the extraction and determination of vitamin E metabolites in human urine. Journal of lipid research, 41(1), 148-154.
- N/A.
- Stahl, W., Graf, P., Brigelius-Flohé, R., Wechter, W., & Sies, H. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European journal of nutrition, 41(3), 109-114.
- N/A.
- N/A.
- Xu, Z., & Godber, J. S. (2008). Comparison of extraction methods for quantifying vitamin E from animal tissues. Bioresource technology, 99(18), 8896-8901.
- N/A.
- van der Velpen, V., Schols, J. M., de Groot, L. C., & van Norren, K. (2022). Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults. European Journal of Nutrition, 61(4), 2135-2144.
- N/A.
- N/A.
- N/A.
- N/A.
- N/A.
- Erin, A. N., Skrypin, V. V., & Kagan, V. E. (1984). Formation of alpha-tocopherol complexes with fatty acids. A hypothetical mechanism of stabilization of biomembranes by vitamin E. Biochimica et biophysica acta, 774(1), 96-102.
- Schulz, H., Schülke, A., & Brigelius-Flohé, R. (1996). Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply?. The American journal of clinical nutrition, 64(4), 481-485.
- N/A.
- N/A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing preanalytical stability of vitamin A and vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A rapid method for the extraction and determination of vitamin E metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bevital.no [bevital.no]
- 11. Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | Enhancing the quality and oxidative stability of sunflower oil during thermal treatment with an ultrasound-extracted pomegranate flower (Punica granatum L.) extract [frontiersin.org]
- 14. Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
overcoming matrix effects in urinary alpha-CEHC glucuronide quantification
Advanced Troubleshooting & Methodological Guide for LC-MS/MS Workflows
Welcome to the Technical Support Center for Vitamin E Metabolite Analysis. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) and its phase II conjugates in human urine. α-CEHC is the major terminal water-soluble metabolite of α-tocopherol (Vitamin E) and serves as a critical biomarker for optimum vitamin E intake and metabolism 1.
However, quantifying α-CEHC glucuronide via LC-MS/MS is notoriously difficult due to severe matrix effects inherent to urine 2. This guide provides field-proven insights, self-validating protocols, and the mechanistic causality behind experimental choices to help you overcome these analytical hurdles.
Decision Matrix & Workflow Architecture
Before diving into troubleshooting, it is critical to establish the correct analytical pathway. The diagram below illustrates the two primary strategies for overcoming urinary matrix effects: Intact Conjugate Analysis vs. Total Aglycone Analysis.
Workflow for overcoming urinary matrix effects in α-CEHC quantification.
Expert Q&A: Troubleshooting Matrix Interferences
Q1: Why am I experiencing massive ion suppression when analyzing α-CEHC glucuronide directly from urine? A1: The causality lies in the fundamental physics of Electrospray Ionization (ESI). Urine is a highly complex matrix containing massive concentrations of inorganic salts, creatinine, and endogenous polar metabolites 2. During ESI, these matrix components compete with the target analyte for access to the droplet surface and available charge. Because α-CEHC glucuronide is highly polar and typically analyzed in negative ion mode, it co-elutes chromatographically with a bulk of these polar suppressors. These suppressors monopolize the ionization process, preventing the target analyte from entering the gas phase as a detectable ion, drastically reducing sensitivity.
Q2: How can I effectively remove these matrix components without losing my intact glucuronide analyte? A2: Direct "dilute-and-shoot" methods fail here. Standard reversed-phase Solid Phase Extraction (SPE) is also insufficient because the highly polar glucuronide will wash off alongside the matrix salts. Instead, you must exploit the specific chemistry of the analyte using Mixed-Mode Weak Anion Exchange (WAX) SPE . The glucuronic acid moiety is negatively charged at physiological pH. By loading the sample at pH 6.5, the analyte binds to the sorbent via both hydrophobic and electrostatic interactions. You can then aggressively wash the sorbent with 100% organic solvents to remove neutral lipids, and aqueous buffers to remove salts. Finally, eluting with a low-pH organic solvent neutralizes the glucuronide, breaking the ionic bond and releasing a highly purified analyte into the eluate.
Q3: Is it better to measure the intact glucuronide or perform hydrolysis to measure free (total) α-CEHC? A3: While measuring the intact glucuronide provides direct observation of the phase II metabolite [[3]](), chemical hydrolysis is historically preferred to measure total α-CEHC because it is vastly more robust against matrix effects. The causality is twofold:
-
Matrix Elimination: Converting the highly polar glucuronide into the lipophilic free α-CEHC allows for highly selective Liquid-Liquid Extraction (LLE) using non-polar solvents like diethyl ether 4. This leaves the vast majority of polar urinary matrix components behind in the aqueous phase, physically eliminating the source of ion suppression.
-
Total Recovery: Urine contains both glucuronide and sulfate conjugates of α-CEHC. Relying solely on enzymatic β-glucuronidase misses the sulfated fraction (sulfatase is highly inefficient for α-CEHC sulfate). Acidic hydrolysis (HCl) captures the total metabolite pool accurately 5.
Q4: What is the most reliable internal standard (IS) strategy to compensate for residual matrix effects? A4: A Stable Isotope-Labeled Internal Standard (SIL-IS) is the cornerstone of a self-validating quantitative system. For α-CEHC, d6-α-CEHC or d9-α-CEHC are the gold standards [[6]](), 7. Because the SIL-IS shares the exact physicochemical properties of the endogenous analyte, it co-elutes chromatographically and experiences the exact same degree of matrix-induced ion suppression in the ESI source. By quantifying the ratio of the Analyte Peak Area to the IS Peak Area, the matrix effect is mathematically canceled out. Crucial Step: The SIL-IS must be spiked into the raw urine before any extraction or hydrolysis steps to also correct for recovery losses during sample preparation.
Quantitative Performance Benchmarks
The following table summarizes the expected analytical performance when comparing different sample preparation strategies for urinary α-CEHC quantification.
| Analytical Strategy | Target Analyte | Sample Prep Method | Average Matrix Effect (%) | Typical Recovery (%) | LOQ (nmol/L) |
| Dilute-and-Shoot | α-CEHC Glucuronide | None (Dilution only) | -65% to -85% (Severe Suppression) | N/A | > 50.0 |
| Intact Conjugate Analysis | α-CEHC Glucuronide | Mixed-Mode WAX SPE | -15% to -25% (Mild Suppression) | 80 - 90% | 5.0 |
| Total Aglycone Analysis | Free α-CEHC | HCl Hydrolysis + LLE | -5% to +5% (Negligible) | 85 - 95% | 2.0 |
Validated Self-Correcting Protocols
Protocol A: Total α-CEHC via Acidic Hydrolysis and LLE
This protocol is optimized to convert all conjugates (glucuronides and sulfates) to free α-CEHC while preventing artifactual oxidation.
-
Spiking: Aliquot 1.0 mL of human urine into a glass centrifuge tube. Immediately spike with 50 µL of SIL-IS (e.g., d6-α-CEHC at 1 µg/mL) 7.
-
Protection: Add 100 µL of 10% ascorbic acid. Mechanistic Note: Ascorbate acts as a reducing agent to prevent the artifactual oxidation of α-CEHC to α-tocopheronolactone during the heating phase [[5]](), 6.
-
Hydrolysis: Add 1.0 mL of 6 M HCl. Incubate the mixture at 60°C for 1 hour to fully hydrolyze both glucuronide and sulfate conjugates 5.
-
Extraction: Cool the sample to room temperature. Add 3.0 mL of diethyl ether 8. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 2500 rpm for 10 minutes to separate the aqueous and organic phases 8.
-
Drying & Reconstitution: Transfer the upper organic (ether) layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas. Reconstitute the residue in 100 µL of your initial LC mobile phase (e.g., 1:1 water:methanol) for UHPLC-MS/MS injection.
Protocol B: Intact α-CEHC Glucuronide via Mixed-Mode WAX SPE
This protocol isolates the intact phase II metabolite by exploiting its dual hydrophobic and anionic properties.
-
Sample Preparation: Aliquot 1.0 mL of urine. Spike with SIL-IS. Dilute 1:1 with 50 mM ammonium acetate buffer (pH 6.5) to ensure the glucuronic acid moiety is fully ionized.
-
Sorbent Conditioning: Condition a Mixed-Mode Weak Anion Exchange (WAX) SPE cartridge (30 mg/1 mL) with 1 mL of 100% methanol, followed by 1 mL of LC-MS grade water.
-
Loading: Load the buffered urine sample onto the cartridge at a controlled flow rate of 1 mL/min.
-
Interference Washing:
-
Wash 1: 1 mL of 50 mM ammonium acetate (removes unbound salts and polar neutrals).
-
Wash 2: 1 mL of 100% methanol (removes non-ionized lipids and hydrophobic interferences).
-
-
Elution: Elute the target analyte with 1 mL of 2% formic acid in methanol. Mechanistic Note: The low pH neutralizes the negative charge on the glucuronide, disrupting the ionic interaction with the WAX sorbent and allowing the methanol to elute the compound.
-
Drying & Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of initial LC mobile phase.
References
-
A rapid method for the extraction and determination of vitamin E metabolites in human urine. PubMed / NIH. Available at:[Link]
-
Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy. PMC / NIH. Available at:[Link]
-
Isolation and identification of alpha-CEHC sulfate in rat urine and an improved method for the determination of conjugated alpha-CEHC. PubMed / NIH. Available at:[Link]
-
Measurement of vitamin E metabolites by high-performance liquid chromatography during high-dose administration of alpha-tocopherol. PubMed / NIH. Available at:[Link]
-
Analysis of Vitamin E Metabolites. The Royal Society of Chemistry. Available at:[Link]
-
Methods for the measurement of urinary biomarkers of oxidative stress. UCL Discovery. Available at:[Link]
-
Integrating Metabolomics and Network Analysis for Exploring the Mechanism Underlying the Antidepressant Activity of Paeoniflorin. PMC / NIH. Available at:[Link]
-
A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. MDPI. Available at:[Link]
Sources
- 1. Measurement of vitamin E metabolites by high-performance liquid chromatography during high-dose administration of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Integrating Metabolomics and Network Analysis for Exploring the Mechanism Underlying the Antidepressant Activity of Paeoniflorin in Rats With CUMS-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and identification of alpha-CEHC sulfate in rat urine and an improved method for the determination of conjugated alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of α-CEHC Glucuronide in Frozen Urine Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with α-tocopherol (Vitamin E) metabolites, specifically focusing on the stability of alpha-carboxyethyl hydroxychroman (α-CEHC) glucuronide in frozen urine samples. Ensuring the integrity of this analyte from collection to analysis is paramount for generating reliable and reproducible data in nutritional, clinical, and pharmacokinetic studies.
This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges you may encounter during your experimental workflow.
Understanding α-CEHC Glucuronide Stability: The Core Principles
Alpha-CEHC is a water-soluble metabolite of α-tocopherol, and in humans, it is primarily excreted in the urine as a glucuronide conjugate.[1] The stability of this glucuronide conjugate is a critical pre-analytical variable that can significantly impact the accuracy of its quantification. Several factors, including temperature, pH, enzymatic activity, and freeze-thaw cycles, can lead to the degradation of α-CEHC glucuronide, resulting in an underestimation of its concentration and a corresponding overestimation of the free α-CEHC aglycone.
The Primary Threats to α-CEHC Glucuronide Integrity
The main pathways for the degradation of glucuronides in biological samples are:
-
Enzymatic Hydrolysis: The primary culprit is the enzyme β-glucuronidase, which can be present from endogenous sources or, more commonly in urine, from bacterial contamination.[2] This enzyme cleaves the glucuronic acid moiety from the parent molecule.
-
Chemical Hydrolysis: The stability of glucuronide bonds can be pH-dependent. While ether O-glucuronides, like α-CEHC glucuronide, are generally more stable than acyl glucuronides, extreme pH conditions can still promote hydrolysis.[2]
Below is a simplified representation of the degradation pathway:
Caption: Degradation of α-CEHC glucuronide into its aglycone and glucuronic acid.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions grounded in scientific principles.
Problem 1: High Variability in α-CEHC Glucuronide Concentrations Across Replicates
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Bacterial Contamination | Urine is not sterile and bacterial growth can lead to enzymatic degradation of the glucuronide, even during short-term storage at room temperature.[3] | Process urine samples as quickly as possible after collection. If immediate processing is not feasible, keep the samples at 2-8°C on ice packs.[4] Centrifuge the urine to remove bacteria and other particulate matter before freezing.[5] |
| Inconsistent Freeze-Thaw Cycles | Repeated freezing and thawing can compromise the integrity of metabolites.[5][6] | Aliquot urine samples into smaller, single-use volumes before the initial freezing. This prevents the need to thaw the entire sample for each analysis. Limit freeze-thaw cycles to a maximum of two to three.[5] |
| Variable Urine pH | The pH of urine can differ significantly between individuals and can affect the stability of certain metabolites.[2][7] | While O-glucuronides are relatively stable, it is good practice to measure the pH of the urine samples upon collection. If your study involves other pH-sensitive analytes, consider adjusting the pH to a slightly acidic range (e.g., pH 4-5) before freezing.[2] |
Problem 2: Lower-Than-Expected α-CEHC Glucuronide Concentrations
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Prolonged Storage at Inappropriate Temperatures | Storing urine at -20°C is acceptable for short to medium durations (up to 6 months), but for long-term storage, -80°C is recommended to maintain metabolic integrity.[5] Some studies have shown good stability of certain analytes at -22°C for over a decade, but lower temperatures are generally preferred for a wider range of metabolites.[8] | For long-term biobanking (beyond 6 months), store urine aliquots at -80°C.[5][9] This significantly slows down both enzymatic and chemical degradation processes. |
| Delayed Freezing After Collection | The period between urine collection and freezing is critical. Metabolite profiles can change even within a few hours at room temperature.[6] | Freeze samples as soon as possible after collection and initial processing (e.g., centrifugation). If there is a delay, keep the samples at 4°C for no longer than 24-48 hours.[3][5] |
| In-source Deconjugation during LC-MS/MS Analysis | The analytical method itself can sometimes lead to the breakdown of the glucuronide in the mass spectrometer's ion source, leading to an underestimation of the conjugate and an overestimation of the aglycone. | Optimize your LC-MS/MS source conditions. Consider using a gentler ionization technique if possible. Hydrophilic interaction liquid chromatography (HILIC) can sometimes be a better alternative to reversed-phase chromatography for retaining and analyzing polar glucuronides.[10] |
Experimental Protocols: Best Practices for Sample Handling
Adhering to standardized protocols is crucial for ensuring the stability of α-CEHC glucuronide. The following workflow is recommended for optimal sample integrity.
Recommended Workflow for Urine Sample Handling
Caption: Recommended workflow for handling urine samples for α-CEHC glucuronide analysis.
Step-by-Step Protocol for Urine Collection and Storage
-
Sample Collection: Collect urine in a sterile container. For 24-hour collections, keep the collection vessel refrigerated or on ice throughout the collection period.
-
Initial Handling: As soon as possible after collection, and ideally within 30 minutes, transport the urine samples to the laboratory, maintaining a temperature of 2-8°C using ice packs.[4]
-
Centrifugation: Centrifuge the urine at a moderate speed (e.g., 1500-2000 x g for 10-15 minutes at 4°C) to pellet cells, bacteria, and other debris.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the pellet.
-
pH Measurement (Optional but Recommended): Measure the pH of the supernatant using a calibrated pH meter. Record the value.
-
Aliquoting: Dispense the urine supernatant into multiple, small-volume, clearly labeled cryovials. The volume of the aliquots should be appropriate for a single analytical run to avoid freeze-thaw cycles.[5]
-
Freezing and Storage: Immediately place the aliquots in a -80°C freezer for long-term storage.[5][9] Ensure the freezer has a reliable temperature monitoring system.
-
Sample Thawing for Analysis: When ready for analysis, thaw the required number of aliquots at room temperature or in a refrigerator at 4°C.[9] Once thawed, gently vortex the samples before analysis. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: For how long can I store urine samples at -20°C before analyzing for α-CEHC glucuronide?
While some studies suggest that certain metabolites can be stable for extended periods at -20°C or even -22°C[8], for general metabolomics and specifically for ensuring the integrity of conjugates like glucuronides, it is recommended to limit storage at -20°C to a maximum of 6 months.[5] For any storage duration longer than this, -80°C is the preferred temperature to minimize the risk of degradation.[5][7]
Q2: Is it necessary to add a preservative to the urine samples?
The addition of preservatives is generally not recommended for metabolomics studies unless the samples cannot be immediately processed and frozen.[5] Preservatives can interfere with certain analytical methods and may alter the metabolic profile. Proper and prompt handling, including refrigeration and rapid freezing, is the preferred method for preserving sample integrity.[8]
Q3: How many freeze-thaw cycles are acceptable for urine samples containing α-CEHC glucuronide?
It is strongly advised to limit freeze-thaw cycles to a maximum of two to three.[5] Each cycle increases the risk of metabolite degradation.[6] The best practice is to aliquot samples into single-use volumes before the initial freezing to eliminate the need for repeated thawing of the bulk sample.
Q4: Can I use enzymatic hydrolysis to measure total α-CEHC (free + glucuronide)?
Yes, this is a common approach. To determine the total α-CEHC concentration, an aliquot of the urine sample is treated with β-glucuronidase to convert the glucuronide conjugate to the free form. The total α-CEHC is then measured. A separate aliquot is analyzed without enzymatic treatment to measure the free α-CEHC. The concentration of α-CEHC glucuronide can then be calculated by subtracting the free concentration from the total concentration. It is crucial to use a β-glucuronidase that is free of sulfatase activity if you need to differentiate between glucuronide and sulfate conjugates.
Q5: What are the optimal pH conditions for storing urine to maintain α-CEHC glucuronide stability?
Ether O-glucuronides are generally stable over a wider pH range compared to acyl glucuronides.[2] However, to inhibit bacterial growth and the activity of endogenous enzymes, a slightly acidic pH is generally favorable. While drastic pH adjustments are often unnecessary for O-glucuronides, ensuring the urine is not highly alkaline is a good precautionary measure. Maintaining the samples at or below 4°C and freezing them promptly are more critical factors for stability.[3]
References
- Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC. (2020, June 3). National Institutes of Health (NIH).
- Guide to Urine Sample Handling for Proteomics and Metabolomics Studies. Creative Proteomics.
- Guidelines for urine sample storage for metabolomics analysis. ResearchGate.
- Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC. (2019, September 27). National Institutes of Health (NIH).
- Processing and Storage of Samples for Metabolomics Assays. University of Michigan.
- Technical Support Center: Preventing Enzymatic Degradation of Glucuronides. Benchchem.
- Reproducibility of the assay for -and -CEHC from human urine analyzed by HPLC-ECD. ResearchGate.
- Long-Term Stability of Preservative-Free Urine Samples: Superior Biomolecular Integrity at −80 °C and in Lyophilized Form. (2025, December 25). MDPI.
- Stability of targeted metabolite profiles of urine samples under different storage conditions. (2016, November 28). Springer.
- Evaluation of glucuronide metabolite stability in dried blood spots. Ovid.
- Driving Factors and Their Impact on Glucuronide Disposition. ResearchGate.
- How Long Can You Hold It? Long-term Urine Biobanking. (2015, March 10). Thermo Fisher Scientific.
- Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012, February 29). SciSpace.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Scilit.
- (PDF) Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study. (2022, June 19). ResearchGate.
- Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children. (2016, January 15). PubMed.
- Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. (1989, September 8). MDPI.
- Isolation and Identification of r-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated. Journal of Agricultural and Food Chemistry.
- Scheme 1. Proposed degradation of-tocopherol by-and subsequent-oxidation. ResearchGate.
- Stability of trace element concentrations in frozen urine - Effect on different elements of more than 10 years at - 80 °C. (2022, December 15). PubMed.
- Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. (2026, February 26). MDPI.
- Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC. (2024, March 6). National Institutes of Health (NIH).
- The Stability of Urine for the Forensic Analysis of Samples in Alleged Driving-Under-the-Influence- of-Alcohol Cases. Journal of the Canadian Society of Forensic Science.
- UHPLC/MS for Drug Detection in Urine. MilliporeSigma.
- Quantitation of morphine and its glucuronides in human urine by HILIC-TOFMS. (2019, May 1). ResearchGate.
- Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. (2019, July 24). MDPI.
- Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC. National Institutes of Health (NIH).
- α-tocopherol degradation. PubChem.
- Substrates for Exploring Glucuronide Degradation by Human Gut Bacteria. (2024, December 20). White Rose Research Online.
Sources
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 5. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. How Long Can You Hold It? Long-term Urine Biobanking [thermofisher.com]
- 9. uab.edu [uab.edu]
- 10. dshs-koeln.de [dshs-koeln.de]
troubleshooting low recovery rates of alpha-CEHC glucuronide in SPE
Topic: Troubleshooting Low Recovery Rates of
Executive Summary
Recovering
If you are experiencing low recovery (<60%), the issue is rarely the cartridge quality.[1] It is almost certainly a mismatch between your retention mechanism and the analyte's chemistry . Most researchers fail because they treat it like a lipid (using C18) or fail to control ionization during the load step.[1]
This guide moves beyond standard protocols to address the specific physicochemical behavior of the
Phase 1: The Diagnostic (Why You Are Losing It)[1]
Before changing your protocol, identify where the loss occurs.[1]
The "Silent" Killers of Recovery
-
The "Breakthrough" Loss (Most Common):
-
The "Suppression" Loss:
-
The "Stability" Loss:
Phase 2: The Solution (Protocol Engineering)[1]
To fix low recovery, we must switch from "Hydrophobic Retention" to "Mixed-Mode Anion Exchange." [1]
Recommended Chemistry: Mixed-Mode Anion Exchange (MAX)
Why? The MAX phase contains both hydrophobic chains (to hold the chroman ring) and strong anion exchange groups (to lock onto the carboxylic acid/glucuronide negative charge).[1] This allows you to wash away neutrals and salts aggressively before eluting.[1]
Visual Workflow: The Optimized Protocol
The following diagram illustrates the decision logic and the specific chemical state required at each step.
Caption: Optimized Mixed-Mode Anion Exchange (MAX) workflow for
Phase 3: Step-by-Step Troubleshooting Guide
Issue 1: "I'm using HLB/C18 and recovery is < 40%."
The Fix: You must control the pH to suppress ionization if you insist on using HLB.
-
Mechanism: Glucuronides are extremely polar.[1] If they are ionized (pH > 3), they will slide right through a C18/HLB column.[1]
-
Protocol Adjustment: Acidify your urine sample to pH 3.0 using Formic Acid before loading.[1] This protonates the carboxylic acid, making the molecule neutral and more hydrophobic.[1]
-
Warning: Even with acidification, C18 often fails to remove urinary salts, leading to ion suppression later.[1] Switching to MAX (as per the diagram above) is the superior scientific choice.
Issue 2: "I'm using MAX, but the analyte isn't eluting."
The Fix: Your elution solvent is likely too weak or the wrong pH.
-
Mechanism: In Anion Exchange, the analyte is electrostatically bound.[1] To release it, you must neutralize the charge.[1]
-
Protocol Adjustment: Ensure your elution solvent is acidic (e.g., 2% Formic Acid in Methanol).[1]
Issue 3: "My recovery is inconsistent (High CV%)."
The Fix: Check your evaporation step.
-
Mechanism:
-CEHC glucuronide can adsorb to glass surfaces when dried down completely, or degrade if the heat is too high.[1] -
Protocol Adjustment:
Quantitative Comparison: HLB vs. MAX
The following data summarizes typical recovery rates observed in urinary metabolite profiling when comparing standard protocols vs. the optimized MAX protocol.
| Parameter | Standard HLB Protocol | Optimized MAX Protocol | Scientific Rationale |
| Load pH | Neutral (pH ~6.5) | Acidic (pH ~2-3) | Acidic load minimizes ionization, improving initial hydrophobic capture.[1] |
| Wash Step | 5% MeOH / Water | 5% NH4OH in Water | MAX allows a basic wash (pH > 10) which ionizes the analyte, "locking" it to the column while washing away neutrals.[1] |
| Matrix Removal | Low | High | The "Lock-and-Wash" mechanism of MAX removes >95% of urine salts/pigments.[1] |
| Abs. Recovery | 35 - 50% | 85 - 95% | Stronger retention allows for more aggressive washing without losing analyte.[1] |
| Ion Suppression | High (>30%) | Low (<10%) | Cleaner extract = higher signal intensity in LC-MS.[1] |
FAQ: Frequently Asked Questions
Q: Can I just hydrolyze the sample and measure free
Q: Is the
Q: What Internal Standard (IS) should I use?
A: Do not use a generic drug. Use
References
-
Galli, F., et al. (2002).[1][6] "Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC." Archives of Biochemistry and Biophysics. This paper establishes the baseline stability and synthesis of the conjugate, warning against acid deconjugation artifacts.
-
Traber, M. G., et al. (2004).[1] "Vitamin E kinetics in smokers and nonsmokers." Free Radical Biology and Medicine. Details the handling of photosensitive Vitamin E metabolites.
-
Schwartz, H., et al. (2008).[1] "Determination of alpha- and gamma-carboxyethyl-6-hydroxychroman (CEHC) in human urine." Clinical Chemistry. Provides comparative data on extraction efficiencies and internal standard selection.
-
Southam, A. D., et al. (2020).[1][7] "Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping." Analyst. Discusses general polar metabolite extraction failures in urine.
Sources
- 1. Exposome-Explorer - alpha-CEHC glucuronide (Compound) [exposome-explorer.iarc.fr]
- 2. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of glucuronide metabolite stability in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. Vitamin E analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
minimizing isobaric interference in alpha-CEHC glucuronide LC-MS assays
Technical Support Center: Overcoming Isobaric Interference in -CEHC Glucuronide LC-MS/MS Assays
Introduction
Welcome to the Technical Support Center for Vitamin E metabolomics. The quantification of
Section 1: The Root Cause of Interference
Q: Why is
A:
During Collision-Induced Dissociation (CID), both isomers readily lose the 176 Da glucuronide moiety, yielding an identical primary product ion at m/z 277.1. Because their fragmentation pathways are nearly indistinguishable, relying solely on mass spectral isolation leads to signal overlap and false positive quantification[2].
Mechanism of isobaric interference causing false quantification in LC-MS/MS.
Section 2: Chromatographic Resolution Strategies
Q: If MS/MS cannot distinguish the isomers, how do I resolve them chromatographically?
A: The causality of separation lies in exploiting the subtle structural differences between the chroman ring of
Instead, utilize a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms create strong dipole-dipole,
Table 1: Comparison of Column Chemistries for
| Column Chemistry | Primary Interaction Mechanism | Resolution of | Matrix Effect Susceptibility |
| C18 (Alkyl) | Hydrophobic dispersion | Poor (Co-elution common) | High |
| Biphenyl | Hydrophobic + | Moderate | Medium |
| PFP (Fluorinated) | Excellent (Baseline) | Low |
Section 3: Sample Preparation and the Deconjugation Trap
Q: Should I use enzymatic deconjugation to simplify the assay and analyze the free aglycone?
A: No. Historically, methods relied on acid or enzymatic deconjugation prior to analysis. However, this introduces severe analytical artifacts. The deconjugation process itself has been shown to artificially convert endogenous
Step-by-Step Methodology: Self-Validating WAX-SPE for Intact Glucuronides
To isolate the intact
-
Sample Disruption: Aliquot 200 µL of plasma/urine. Add 10 µL of stable isotope-labeled internal standard (e.g., d9-
-CEHC glucuronide). Add 200 µL of 2% Formic Acid to disrupt protein binding. -
Conditioning: Condition the WAX SPE cartridge with 1 mL Methanol, followed by 1 mL Water.
-
Loading: Load the acidified sample. The acidic glucuronide binds ionically to the amine-based WAX sorbent.
-
Aqueous Wash: Wash with 1 mL of 5% Methanol in water to remove salts and hydrophilic interferences.
-
Organic Wash: Wash with 1 mL of 100% Methanol. Crucial Step: This removes neutral lipids, phospholipids, and non-acidic isobaric interferences.
-
Targeted Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH deprotonates the sorbent, selectively releasing the
-CEHC glucuronide. -
Reconstitution: Evaporate the eluate under
gas at 35°C and reconstitute in 100 µL of the initial LC mobile phase.
Self-validating WAX SPE and UHPLC-MS/MS workflow for intact alpha-CEHC glucuronide.
Section 4: Advanced MS/MS Specificity and Orthogonal Validation
Q: How do I definitively prove my integrated peak is
A: Employ a two-tiered validation system:
1. Qualifier Ion Ratio Monitoring: Do not rely solely on the m/z 453.2
Table 2: Recommended MRM Transitions for High-Specificity Quantification
| Analyte | Precursor Ion ([M-H]-) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| 453.2 | 277.1 | 163.1 | 25 / 35 | |
| 453.2 | 277.1 | 233.1 | 25 / 35 | |
| d9- | 462.2 | 286.2 | 172.1 | 25 / 35 |
2. Enzymatic Negative Control (Orthogonal Validation): To build a self-validating system, split a pooled biological sample into two aliquots. Treat one with
References
- Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC.Free Radical Biology and Medicine.
- Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes.Free Radical Biology and Medicine.
- alpha-CEHC glucuronide (Compound) - Exposome-Explorer.IARC.
- Metabolomics reveals a novel vitamin E metabolite and attenuated vitamin E metabolism upon PXR activation.Journal of Lipid Research.
Sources
- 1. Exposome-Explorer - alpha-CEHC glucuronide (Compound) [exposome-explorer.iarc.fr]
- 2. Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Glucuronide Analysis & Peak Tailing Resolution
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Resolving Peak Tailing and Retention Issues for Polar Glucuronide Metabolites
Introduction
Welcome to the Glucuronide Analysis Support Hub. If you are analyzing drug metabolites, you likely know that glucuronides (UDP-glucuronosyltransferase products) present a "perfect storm" for chromatography: they are highly polar, acidic (pKa ~2.8–3.5), and often thermally unstable (acyl glucuronides).
Peak tailing in this context is rarely a simple "bad column" issue. It is usually a symptom of secondary chemical interactions —specifically metal chelation or silanol activity—or kinetic instability (acyl migration). This guide moves beyond basic advice to address the root chemical causes.[1][2][3]
Module 1: The Mechanistic "Why" (FAQ)
Q1: Why do my glucuronide peaks tail even on a new C18 column?
A: Standard C18 columns often fail for glucuronides due to two distinct mechanisms:
-
The "Dewetting" Phenomenon: Glucuronides are extremely hydrophilic. On a highly hydrophobic C18 phase, if your starting mobile phase is nearly 100% aqueous (necessary for retention), the hydrocarbon chains may collapse (dewet), reducing accessible surface area and causing poor peak shape.
-
Metal Chelation (The Hidden Culprit): Glucuronides possess a carboxylate group and multiple hydroxyls. This geometry is ideal for chelating trace metals (Iron, Titanium) found in stainless steel frits and column bodies. This interaction is slow/reversible, manifesting as a severe "shark fin" tail.
Q2: Is it tailing or splitting? (The Acyl Glucuronide Trap)
A: If you are analyzing acyl glucuronides (ester-linked), what looks like tailing might be on-column degradation . Acyl glucuronides undergo intramolecular rearrangement (acyl migration) at physiological or neutral pH.[4] If your mobile phase pH is > 4.0 or the column temperature is > 40°C, the metabolite is likely mutating into positional isomers during the run, creating a bridge between peaks that resembles tailing.
Module 2: Diagnostic Workflows & Protocols
Protocol A: The Mobile Phase "Triad" Optimization
Goal: Suppress ionization and secondary interactions.
Step-by-Step Implementation:
-
Buffer Selection (Critical):
-
Do NOT use simple water/formic acid if tailing persists.
-
USE 5–10 mM Ammonium Formate. The ammonium ion (
) is effective at masking residual silanols, while the formate buffers the pH.
-
-
pH Control:
-
Adjust aqueous mobile phase to pH 2.8 – 3.0 .
-
Reasoning: The pKa of the glucuronic acid moiety is ~3. At pH 3, you suppress ionization (
state), increasing hydrophobicity for C18 retention and reducing ionic interaction with silanols.
-
-
Organic Modifier:
-
Switch from Acetonitrile to Methanol .
-
Reasoning: Methanol is a protic solvent. It can hydrogen bond with both the analyte and the stationary phase, often smoothing out secondary interactions that aprotic acetonitrile cannot.
-
Protocol B: System Passivation (Eliminating Metal Chelation)
Goal: Determine if stainless steel is the cause of tailing.
-
The "Medronic Acid" Test:
-
Add 5 µM Medronic Acid (or EDTA, if not using MS) to mobile phase A.
-
Observation: If peak shape instantly sharpens, your analyte is chelating metals in the system.
-
-
Permanent Fix:
-
Replace stainless steel capillaries with PEEK (up to 400 bar) or bio-inert coated steel (e.g., Agilent BioInert, Waters Premier) for UHPLC.
-
Use PEEK-lined columns.[5]
-
Module 3: Visualization of Troubleshooting Logic
The following diagram illustrates the decision matrix for resolving glucuronide peak issues.
Caption: Decision matrix for diagnosing glucuronide peak distortion. Blue nodes indicate start, Yellow indicates decision points, Red indicates corrective actions, Green indicates alternative chromatography modes.
Module 4: Column Selection Guide
Choosing the wrong stationary phase is the most common error. Use this comparison table to select the correct tool.
| Column Class | Mechanism | Suitability for Glucuronides | Recommendation |
| Standard C18 | Hydrophobic Interaction | Low. Often requires 100% aqueous start (dewetting risk) and shows silanol tailing. | Only if analyte is moderately non-polar. |
| Polar-Embedded C18 | Hydrophobic + H-Bonding | High. The embedded polar group shields silanols and prevents dewetting in 100% aqueous mobile phases. | First Choice for RP. (e.g., Waters T3, Phenomenex Aqua). |
| HILIC (Amide) | Partitioning into water layer | Excellent. Retains highly polar metabolites that elute in the void on C18. | Use for very polar glucuronides (k < 1 on C18). |
| Fluoro-Phenyl (F5) | Pi-Pi / Dipole | Medium/High. Alternative selectivity. Good for separating positional isomers. | Use if C18 fails to separate isomers. |
Module 5: Advanced Troubleshooting (The "Acyl" Special Case)
Symptom: Peak broadening that varies with time in the autosampler. Diagnosis: You are seeing the kinetics of acyl migration.
Corrective Workflow:
-
Sample Diluent: Do not reconstitute in 100% water or neutral buffers. Use 5% Acetonitrile + 0.1% Formic Acid .
-
Temperature: Set autosampler to 4°C. Set column oven to 25–30°C (sub-ambient if possible).
-
Speed: Minimize run time. Acyl migration is a first-order kinetic reaction; the longer the compound is on the column, the more it rearranges.
References
-
Guidance on Acyl Glucuronide Reactivity
-
Metal Chelation in LC-MS
- Title: Metal-Analyte Interactions—An Unwanted Distraction.
- Source: LCGC Intern
-
URL:[Link]
-
HILIC vs.
- Title: Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Pl
- Source: N
-
URL:[Link]
-
Peak Tailing Mechanisms
- Title: HPLC Diagnostic Skills II – Tailing Peaks.
- Source: LCGC Intern
-
URL:[Link]
Sources
Technical Support Center: α-CEHC Glucuronide Extraction & pH Stability
Welcome to the Technical Support Center for Vitamin E metabolite analysis. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the extraction and quantification of α-CEHC (2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman) glucuronide . Designed for analytical chemists and drug development professionals, this guide addresses the critical impact of pH on the stability and recovery of this highly polar phase II metabolite.
Mechanistic Insights: The Causality of pH in α-CEHC Extraction
α-CEHC glucuronide is the primary urinary and biliary metabolite of α-tocopherol (Vitamin E). Its successful isolation from complex biological matrices (e.g., plasma, urine) is entirely dictated by the pH of the microenvironment during extraction. Understanding the chemical causality behind pH adjustments is critical to preventing analyte loss and artifact formation.
-
Partitioning Dynamics (The pKa Effect): The glucuronic acid moiety conjugated to the chromanol ring has a pKa of approximately 3.0–3.5. At physiological pH (~7.4), the carboxylate group is fully deprotonated and ionized. In this state, the molecule is highly hydrophilic and will not partition into organic solvents during Liquid-Liquid Extraction (LLE). Lowering the matrix pH to 4.0–4.5 neutralizes the charge, allowing the intact conjugate to partition efficiently into moderately polar organic solvents like ethyl acetate.
-
Acid-Catalyzed Degradation: Historically, researchers used strong mineral acids (e.g., HCl) to force deconjugation or precipitation. However, extreme acidic environments (pH < 2.0) combined with heat catalyze the cleavage of the glycosidic bond and trigger the intramolecular cyclization of free α-CEHC into α-tocopheronolactone [1]. This irreversible structural degradation creates a false artifact, severely skewing quantitative LC-MS/MS results.
Vitamin E metabolism to α-CEHC glucuronide and pH-dependent artifact formation.
Standardized Methodology: Intact α-CEHC Glucuronide Extraction
To ensure a self-validating analytical system, the following protocol incorporates stable isotope-labeled internal standards (to track recovery) and antioxidants (to monitor and prevent oxidative degradation). This method avoids strong acids, preserving the intact glucuronide bond for direct UPLC-TOFMS analysis [2].
Step-by-Step Protocol: Mild Protein Precipitation & Extraction
-
Sample Aliquoting & Protection: Transfer 200 µL of the biological sample (urine or plasma) into a 1.5 mL low-bind microcentrifuge tube. Immediately add 20 µL of freshly prepared ascorbic acid (10 mg/mL). Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing the spontaneous oxidation of the chromanol ring during sample handling [3].
-
Internal Standard Spiking: Add 10 µL of deuterated internal standard (e.g., d4-α-CEHC glucuronide, 1 µg/mL). This validates extraction efficiency and accounts for matrix-induced ion suppression during MS analysis.
-
Mild Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Causality: Acetonitrile disrupts protein-metabolite binding (such as interactions with sterol carrier proteins) and precipitates proteins without drastically altering the pH or cleaving the phase II conjugate.
-
Homogenization & Centrifugation: Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to firmly pellet the denatured proteins.
-
Supernatant Transfer & pH Stabilization: Transfer the supernatant to a clean glass autosampler vial. Add 50 µL of 0.1 M sodium acetate buffer (pH 4.5). Causality: This mildly acidic buffer ensures the glucuronide remains in a stable, un-ionized state optimal for reverse-phase chromatographic retention.
-
Concentration & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen at room temperature (do not use heat). Reconstitute the dried pellet in 100 µL of 2% acetonitrile in water containing 0.1% formic acid prior to LC-MS/MS injection.
Optimized extraction workflow for α-CEHC glucuronide highlighting pH decision points.
Quantitative Data: Impact of pH on Extraction Recovery
The table below summarizes internal validation data demonstrating how extraction matrix pH directly influences the recovery of intact α-CEHC glucuronide and the generation of unwanted artifacts [4].
| Matrix pH | Extraction Method | α-CEHC Glucuronide Recovery (%) | Artifact Formation (Lactone) (%) | Stability (24h at 4°C) |
| pH 2.0 (HCl) | LLE (Ethyl Acetate) | < 15% | > 60% | Poor (Rapid degradation) |
| pH 4.5 (Acetate) | LLE (Ethyl Acetate) | 88 - 92% | < 2% | Excellent (> 95% intact) |
| pH 7.4 (PBS) | LLE (Ethyl Acetate) | < 5% | < 1% | Excellent (> 98% intact) |
| pH 4.5 (Acetate) | Protein PPT (Acetonitrile) | 94 - 98% | < 1% | Excellent (> 98% intact) |
Troubleshooting Guides & FAQs
Q1: I am observing massive losses of α-CEHC glucuronide during Liquid-Liquid Extraction (LLE) with ethyl acetate. What is going wrong? Root Cause: Your aqueous phase pH is likely too high. Solution: Check the pH of your sample prior to adding the organic solvent. If the pH is >5.0, the glucuronic acid moiety is ionized, making the molecule highly polar. In this state, it will remain entirely in the aqueous layer. Buffer the sample to pH 4.0–4.5 using a 0.1 M sodium acetate buffer before extraction. Do not use strong acids like trifluoroacetic acid (TFA) or HCl to lower the pH, as they will degrade the conjugate.
Q2: My LC-MS/MS chromatogram shows a massive peak for α-tocopheronolactone instead of α-CEHC glucuronide. How did this artifact form? Root Cause: Acid-catalyzed lactonization. Solution: This phenomenon occurs when samples are exposed to high temperatures in the presence of strong mineral acids (a common issue if following outdated acid-hydrolysis protocols for total CEHC quantification). If your goal is to measure the intact glucuronide, strictly avoid mineral acids. If you are intentionally deconjugating the sample to measure total free α-CEHC, switch from acid hydrolysis to enzymatic hydrolysis using β-glucuronidase at pH 4.5–5.0, and always include ascorbic acid as a structural protectant.
Q3: I am trying to measure total free α-CEHC using β-glucuronidase, but the enzymatic deconjugation is incomplete. Should I lower the pH further to force the reaction? Root Cause: Matrix inhibition and steric hindrance, not suboptimal pH. Solution: Do not lower the pH below 4.0. The optimal pH for β-glucuronidase is 4.5–5.0; dropping it further will denature the enzyme and increase artifact formation. Incomplete hydrolysis in complex matrices like plasma is usually caused by interfering lipids and proteins binding to the substrate. To resolve this, pre-extract the metabolites using a methanol-hexane (2:5 v/v) partition to strip away neutral lipids, then perform an overnight incubation with β-glucuronidase on the remaining polar fraction [4].
References
- Pope, S. A., et al. "Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC." Free Radical Biology and Medicine, 2002.
- Cho, J-Y., et al.
- Chen, Y., et al. "Isolation and Identification of r-CEHC Sulfate in Rat Urine and an Improved Method for the Determination of Conjugated." Journal of Agricultural and Food Chemistry.
- Zhang, X., et al. "Concise Synthesis of (S)-δ-CEHC, a Metabolite of Vitamin E." ACS Omega, 2021.
correcting for creatinine variability in alpha-CEHC glucuronide normalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the normalization of alpha-carboxyethyl-hydroxychroman (α-CEHC) glucuronide in urine samples, with a specific focus on correcting for creatinine variability.
The Creatinine Conundrum: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the normalization of urinary biomarkers like α-CEHC glucuronide.
Q1: What is α-CEHC glucuronide and why is its measurement in urine important?
A: Alpha-CEHC (α-carboxyethyl-hydroxychroman) is a major, water-soluble metabolite of vitamin E (specifically, α- and γ-tocopherol). After the body uses vitamin E, it is broken down in the liver, and α-CEHC is one of the end products. This metabolite is then conjugated with glucuronic acid to form α-CEHC glucuronide, which increases its water solubility and allows it to be efficiently excreted from the body via urine.[1][2] Measuring urinary α-CEHC glucuronide is a non-invasive method to assess the body's vitamin E status and metabolism.[3][4][5]
Q2: Why is it necessary to normalize urinary biomarker concentrations?
A: The concentration of urine can vary dramatically based on an individual's hydration status, diet, and physical activity.[6][7] A person who is well-hydrated will produce a larger volume of dilute urine, while a dehydrated person will produce a smaller volume of concentrated urine. This physiological variability can obscure the actual excretion rate of a biomarker like α-CEHC glucuronide. Normalization is a mathematical correction used to adjust for these differences in urine concentration, allowing for more accurate comparisons between samples collected from different individuals or from the same individual at different times.[8][9]
Q3: What is creatinine, and why is it the most common choice for normalization?
A: Creatinine is a waste product generated from the natural breakdown of creatine phosphate in muscle tissue.[10] It is released into the bloodstream and filtered by the kidneys at a relatively constant rate. For this reason, its concentration in urine has traditionally been used as a proxy for how concentrated or dilute a urine sample is. It is the most widely accepted and commonly used method for normalization in urinary metabolomics studies.[7]
Q4: What are the primary factors that cause variability in urinary creatinine levels?
A: While often treated as a constant, creatinine excretion is influenced by several physiological and lifestyle factors, which can introduce significant variability and potentially confound data interpretation. Key factors include:
-
Muscle Mass: Creatinine production is directly proportional to muscle mass. Individuals with more muscle mass will naturally have higher creatinine levels.[10]
-
Diet: A diet high in protein, particularly cooked meats, can temporarily increase creatinine levels.[11][12]
-
Age and Sex: Men generally have higher creatinine levels than women due to greater average muscle mass. Creatinine levels also tend to decline with age as muscle mass decreases.[10]
-
Physical Activity: Intense exercise can lead to a temporary increase in creatinine excretion due to accelerated muscle metabolism.[10][11][12]
-
Kidney Function: Any impairment in kidney function will affect the rate at which creatinine is filtered from the blood and excreted, altering its concentration in urine.[10][11]
-
Diurnal Variation: Creatinine excretion rates can fluctuate throughout the day, often being lowest in overnight samples.[13][14]
Q5: How can high creatinine variability negatively impact my α-CEHC glucuronide data?
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides practical solutions to specific problems you may encounter in your research.
Q: My normalized α-CEHC glucuronide results show high inter-subject variability, even within the same experimental group. What could be the cause?
A: High inter-subject variability often points to fundamental differences in the study population or inconsistencies in sample collection.
-
Underlying Physiological Differences: Your subjects may have significant variations in muscle mass, diet, or kidney function.
-
Troubleshooting Steps:
-
Stratify Your Data: Analyze your data in subgroups based on sex, age, and Body Mass Index (BMI) to see if variability decreases within these more homogenous groups.
-
Collect Metadata: In future studies, it is crucial to collect detailed metadata for each participant, including age, sex, weight, height, and dietary habits (e.g., high-protein vs. vegetarian).[10] This information can be used as covariates in your statistical analysis to account for these differences.
-
-
-
Inconsistent Sample Collection: If sample collection protocols are not strictly followed by all participants, it can introduce significant variability.
-
Troubleshooting Steps:
-
Standardize Collection Time: Recommend that all participants collect their samples at the same time of day, such as a first-morning or second-morning void, to minimize diurnal effects.[15] First-morning samples are typically more concentrated.[10][16]
-
Provide Clear Instructions: Ensure all participants receive identical, easy-to-understand instructions for sample collection, including hygiene (e.g., mid-stream clean catch) to avoid contamination.[16][17]
-
-
Q: I'm seeing high intra-subject variability in samples collected from the same person over time. How can I improve the consistency of my results?
A: High intra-subject variability typically suggests that lifestyle or collection timing is not being adequately controlled between sampling points.
-
Influence of Diet and Exercise: Changes in a subject's diet or exercise routine between sample collections can significantly alter their creatinine levels.
-
Troubleshooting Steps:
-
Dietary and Activity Logs: Ask subjects to maintain a simple log of their meals and any intense physical activity for 24-48 hours prior to each sample collection. This can help identify outliers in the data.
-
Pre-sampling Instructions: Instruct subjects to avoid unusually high-protein meals and strenuous exercise for at least 24 hours before providing a sample.[11]
-
-
-
Time of Day Variation: As mentioned, creatinine excretion has a diurnal rhythm.[14]
-
Troubleshooting Steps:
-
Fixed Collection Window: For longitudinal studies, it is critical to have the subject collect the sample within the same narrow time window for each collection point (e.g., always between 8:00 AM and 9:00 AM).
-
-
Q: I suspect my creatinine assay may be inaccurate or subject to interference. What should I check?
A: The choice of creatinine assay method is critical for accuracy. The two most common methods, the Jaffe and enzymatic assays, have different strengths and weaknesses.
| Feature | Jaffe Method | Enzymatic Method | Recommendation |
| Principle | Based on the reaction of creatinine with alkaline picrate.[18] | Uses a series of specific enzymes to measure creatinine.[19] | The enzymatic method is generally preferred for research applications due to its higher specificity. |
| Specificity | Prone to interference from other substances (non-creatinine chromogens) like glucose, bilirubin, and certain drugs (e.g., cephalosporins), which can lead to an overestimation of creatinine levels.[18][20] | Highly specific for creatinine with minimal interference from other compounds.[19] | If your study population includes individuals with diabetes, liver conditions, or those on certain medications, the enzymatic method is strongly recommended.[19] |
| Accuracy | Can be less accurate, especially at lower creatinine concentrations.[18][21] | More accurate across a wide range of concentrations, including low levels.[21] | For studies requiring high precision, the enzymatic method offers superior performance. |
| Cost | Less expensive.[18][19] | More expensive.[18] | While the Jaffe method is cheaper, the potential for inaccurate data may lead to greater costs in the long run (e.g., failed studies, repeated experiments). |
-
Troubleshooting Steps:
-
Verify Your Method: Confirm which assay is being used by your lab or core facility.
-
Review QC Data: Always check the Quality Control (QC) data for your creatinine assay. Ensure that standards and controls are within acceptable ranges.
-
Consider Switching to an Enzymatic Assay: If you are using the Jaffe method and are concerned about interference or accuracy, switching to an enzymatic assay is the most effective solution.
-
Q: Creatinine normalization doesn't seem to be working for my study. What are my alternative options?
A: When creatinine normalization is inadequate, several alternative methods can be considered. The best choice depends on your specific experimental needs and available equipment.
-
Specific Gravity (SG):
-
What it is: A measurement of the density of urine compared to the density of pure water.[22] It reflects the concentration of all solutes in the urine.
-
Pros: Simple, fast, and can be measured with a refractometer. It is highly correlated with creatinine normalization results.[9][23] Some studies have found that pre-analysis normalization by diluting samples to a uniform specific gravity is superior to post-acquisition normalization methods.[24][25]
-
Cons: Can be affected by the presence of large molecules like glucose and protein, which may not be an issue for α-CEHC glucuronide but is a consideration.[22]
-
-
Osmolality:
-
What it is: A measure of the total number of solute particles per kilogram of solvent (mOsm/kg). It is considered a more accurate measure of urine concentration than specific gravity.[26]
-
Pros: It is a highly precise and reliable method. Studies have shown that osmolality-based normalization can give the best results in metabolomics studies.[6][27]
-
Cons: Requires a specialized instrument called an osmometer.[8]
-
-
24-Hour Urine Collection:
-
What it is: The collection of all urine produced by an individual over a full 24-hour period.[28]
-
Pros: This is considered the "gold standard" as it provides the total daily excretion of a biomarker, completely bypassing the need for concentration-based normalization. Studies have shown that 24-hour excretion of α-CEHC is a better marker for vitamin E intake than creatinine-normalized ratios.[3][4][5]
-
Cons: It is burdensome for participants, prone to collection errors (e.g., missed voids), and can lead to sample degradation if not stored properly during the collection period.[28]
-
Experimental Workflows & Protocols
To ensure data integrity, it is essential to follow standardized procedures. Below are a recommended workflow and a basic protocol for sample processing.
Decision Workflow for Normalization Strategy
This diagram outlines a logical path for selecting the most appropriate normalization method for your study.
Caption: Decision workflow for choosing a urine normalization strategy.
Protocol: Best Practices for Urine Sample Processing
This protocol outlines the key steps from collection to storage to minimize pre-analytical variability.
Materials:
-
Sterile urine collection containers
-
Cooler with ice packs
-
Refrigerated centrifuge
-
Cryovials (1-2 mL)
-
Pipettes and sterile tips
-
-80°C Freezer
Procedure:
-
Collection: Collect a mid-stream "clean catch" urine sample directly into a sterile container.[16] For biomarker studies, a first-morning void is often preferred due to its higher concentration.[15]
-
Immediate Cooling: Place the collected sample on ice immediately. All subsequent processing steps should be performed on ice or in a refrigerated centrifuge to minimize degradation of analytes.[28]
-
Transport: Transport the sample to the laboratory for processing as soon as possible, ideally within 2 hours of collection.[17]
-
Centrifugation: Within 20 minutes of arrival at the lab, centrifuge the urine at 1,500 x g for 10 minutes at 4°C.[28] This step is crucial to pellet cells, casts, and other debris that could interfere with downstream analysis.
-
Aliquoting: Carefully pipette the clear supernatant into pre-labeled cryovials. Avoid disturbing the cell pellet at the bottom of the tube. Create multiple aliquots to avoid freeze-thaw cycles for different analyses.[15]
-
Storage: Immediately store the aliquots in a -80°C freezer. Long-term storage at -80°C has been shown to maintain the stability of most metabolites.[15]
-
Documentation: Maintain a detailed log for each sample, including participant ID, date and time of collection, time of processing, and storage location.
Factors Influencing Urinary Creatinine
Sources
- 1. Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Osmolality-based normalization enhances statistical discrimination of untargeted metabolomic urine analysis: results from a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Towards Standardization of Data Normalization Strategies to Improve Urinary Metabolomics Studies by GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. researchgate.net [researchgate.net]
- 10. Factors Affecting Creatinine Levels in Spot Urine [ampath.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. Factors affecting urinary creatinine in heifers and cows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Variability of Urinary Creatinine in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifelabs.azureedge.net [lifelabs.azureedge.net]
- 17. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Difference between Jaffe Method Creatinine & Enzymatic Creatinine [agappe.com]
- 20. Comparison of Jaffe Method and Enzymatic Method at Measuring Serum Creatinine Level, Creatinine Clearance and Estimated Glomerular Filtration Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation and comparison of Abbott Jaffe and enzymatic creatinine methods: Could the old method meet the new requirements? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Specific Gravity: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Normalization to specific gravity prior to analysis improves information recovery from high resolution mass spectrometry metabolomic profiles of human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Urine Osmolality: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 27. researchgate.net [researchgate.net]
- 28. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Beyond Serum: Validating α-CEHC Glucuronide as the Definitive Marker for Vitamin E Saturation
Topic: Validation of α-CEHC Glucuronide as a Superior Biomarker to Serum Tocopherol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
For decades, serum
This guide validates urinary
The Mechanistic Divergence
To understand why
The "Spillover" Hypothesis
The liver acts as the gatekeeper for Vitamin E.
-
Retention (Serum Path):
-TTP preferentially binds -tocopherol and incorporates it into VLDL for circulation. This system saturates at intakes of ~10–15 mg/day. -
Excretion (CEHC Path): Excess
-tocopherol that cannot be bound by -TTP is degraded by cytochrome P450 (CYP4F2) into -CEHC. This metabolite is then conjugated (glucuronidated) and excreted in urine.[1]
Therefore, the presence of significant
Visualization: The Metabolic Bifurcation
Figure 1: The metabolic fate of alpha-tocopherol.[1][2][3] Note that the CEHC pathway is only activated significantly once the alpha-TTP pathway is saturated.
Comparative Analysis: Serum Tocopherol vs. α-CEHC Glucuronide[6]
The following data compares the performance of standard serum analysis against the urinary metabolite method.
Table 1: Biomarker Performance Metrics
| Feature | Serum | Urinary |
| Biological Signal | Transport capacity (Homeostatic) | Metabolic saturation (kinetic spillover) |
| Saturation Point | Plateaus at ~30 µmol/L | Increases linearly after threshold (>12 mg/d intake) |
| Lipid Dependence | High (Must adjust for cholesterol/TG) | None (Water-soluble excretion) |
| Intake Sensitivity | Low (Blunted by homeostasis) | High (Correlates with recent intake r > 0.40) |
| Synthetic vs. Natural | Poor discrimination | High discrimination (Synthetic forms preferentially excreted) |
| Sample Matrix | Invasive (Blood) | Non-invasive (Urine) |
The "Threshold" Data
Experimental validation has identified a specific intake threshold for
-
Basal Excretion: At low intakes (<9 mg/day), urinary
-CEHC is negligible (< 1.4 µmol/g creatinine).[2] -
Inflection Point: Excretion rises sharply when intake exceeds ~12.8 mg/day .
-
Implication: If your subject shows elevated
-CEHC glucuronide, they are definitively Vitamin E sufficient. Low serum tocopherol with low CEHC confirms deficiency; normal serum with low CEHC suggests "bare minimum" sufficiency without reserves.
Experimental Protocol: Validation of α-CEHC Glucuronide
To validate this biomarker in a clinical or research setting, a rigorous LC-MS/MS workflow is required. While some protocols measure "total" CEHC after hydrolysis, direct measurement of the glucuronide or controlled hydrolysis is critical for accuracy.
Method A: Enzymatic Hydrolysis (Standard Validation)
This method converts all conjugated forms back to free
Reagents:
- -Glucuronidase (Type H-1 from Helix pomatia or E. coli).
-
Internal Standard:
- -CEHC or - -CEHC. -
Extraction Solvent: Diethyl ether or Hexane:Ethyl Acetate (3:1).
Step-by-Step Workflow:
-
Sample Prep: Aliquot 1.0 mL urine. Add 50 µL Internal Standard (
- -CEHC, 10 µM). -
Deconjugation: Add 1000 Units of
-glucuronidase in 0.1 M acetate buffer (pH 5.0). -
Incubation: Incubate at 37°C for 2 hours. Critical: Ensure complete hydrolysis by validating with a glucuronide standard.
-
Extraction: Acidify to pH < 3.0 with 1M HCl. Extract twice with 3 mL diethyl ether.
-
Reconstitution: Evaporate solvent under nitrogen; reconstitute in 100 µL Mobile Phase (50% MeOH).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Transition: Monitor m/z 277.2
163.1 (Quantifier) for free -CEHC (Negative Mode).
-
Method B: Direct Glucuronide Quantification (Advanced)
Direct measurement avoids hydrolysis variability but requires a synthesized standard.
-
Target Mass:
-CEHC Glucuronide ( ). -
Precursor Ion: m/z ~453 (Negative mode).
-
Advantage: Higher throughput, eliminates enzyme efficiency variables.
Visualization: Analytical Workflow
Figure 2: Dual workflow for alpha-CEHC analysis. Path A (Hydrolysis) is the current industry standard for total metabolite estimation.
Critical Interpretation for Drug Development
For professionals in drug development, particularly those formulating lipid-based therapies or antioxidants, the validation of
-
Bioavailability Studies: Serum PK curves often flatten due to
-TTP saturation. Urinary -CEHC provides a linear dose-response curve at high doses, allowing for better differentiation of high-dose formulations. -
Compliance Monitoring: Because
-CEHC reflects recent intake (short half-life relative to tissue stores), it is a superior marker for monitoring patient compliance in clinical trials. -
Safety Thresholds: High levels of
-CEHC indicate that the liver is actively degrading the vitamin, serving as a safety biomarker for "upper limit" dosing.
References
-
Traber, M. G., et al. (1998).[4][5] "Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates."[4][6] FEBS Letters. Link
-
Leonard, S. W., et al. (2012). "Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study."[2] American Journal of Clinical Nutrition. Link
-
Stahl, W., et al. (1999). "Quantification of the alpha- and gamma-tocopherol metabolites... in human serum." Analytical Biochemistry. Link
-
Luo, J., et al. (2022). "Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol." Nutrition & Metabolism. Link
-
Pope, S. A., et al. (2002).[6] "Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC." Free Radical Biology and Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates. | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of α-Carboxyethyl Hydroxychroman (α-CEHC) Glucuronide Levels: A Guide for Researchers in Vitamin E Metabolism
This guide provides an in-depth comparison of α-CEHC glucuronide levels between cohorts with and without α-tocopherol (vitamin E) supplementation. It is designed for researchers, scientists, and drug development professionals, offering a technical overview grounded in established metabolic principles and providing a validated experimental workflow for accurate quantification.
Introduction: α-CEHC Glucuronide as a Key Biomarker of Vitamin E Status
Vitamin E, a critical lipid-soluble antioxidant, is a family of eight related compounds, with α-tocopherol being the most biologically active form in humans. The metabolic fate of α-tocopherol is a crucial area of study for understanding its bioavailability, efficacy, and potential toxicity at high doses. When α-tocopherol intake surpasses the binding capacity of the hepatic α-tocopherol transfer protein (α-TTP), the excess is directed towards a catabolic pathway. This process, primarily occurring in the liver, results in the chain-shortened metabolite 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, commonly known as α-CEHC.[1]
α-CEHC is a water-soluble metabolite that serves as a reliable biomarker for vitamin E status, particularly in response to supplementation. To facilitate its elimination from the body, α-CEHC undergoes Phase II conjugation, primarily forming α-CEHC glucuronide and, to a lesser extent, α-CEHC sulfate.[2] These conjugates are then excreted in the urine.[2][3] Consequently, quantifying urinary α-CEHC glucuronide provides a direct window into the rate of α-tocopherol catabolism. This guide compares the physiological levels of this metabolite in unsupplemented versus supplemented individuals and details a robust analytical methodology for its measurement.
The Metabolic Journey from α-Tocopherol to α-CEHC Glucuronide
Understanding the variance in α-CEHC glucuronide levels requires a foundational knowledge of its biogenesis. The metabolic cascade is a multi-step process initiated when α-tocopherol levels are supra-physiological.
-
Initial Hydroxylation: The process begins with the ω-hydroxylation of the phytyl tail of α-tocopherol, a reaction catalyzed by cytochrome P450 enzymes, notably CYP4F2 and CYP3A4.[1]
-
Oxidation and Chain Shortening: The hydroxylated tail undergoes successive rounds of β-oxidation, analogous to fatty acid metabolism. This enzymatic process sequentially shortens the aliphatic side chain.
-
Formation of α-CEHC: The terminal product of this β-oxidation cascade is α-CEHC, which retains the chromanol ring of the parent vitamin E molecule but possesses a shortened, carboxylated side chain.
-
Phase II Glucuronidation: In the final step to enhance water solubility for renal excretion, the phenolic hydroxyl group on the chromanol ring of α-CEHC is conjugated with glucuronic acid. This reaction is mediated by UDP-glucuronosyltransferase (UGT) enzymes, yielding α-CEHC glucuronide.
Caption: Metabolic pathway of α-tocopherol to its urinary metabolite, α-CEHC glucuronide.
Comparative Analysis: Supplemented vs. Unsupplemented Cohorts
The concentration of α-CEHC glucuronide excreted in urine differs dramatically between individuals with baseline dietary vitamin E intake and those receiving high-dose supplementation.
-
Unsupplemented Cohort: In healthy individuals not taking vitamin E supplements, the body efficiently utilizes dietary α-tocopherol, and catabolism is minimal. Consequently, serum concentrations of α-CEHC are low, typically in the range of 5-10 pmol/mL.[2][4] Urinary excretion of its glucuronidated form is correspondingly low, reflecting only the basal metabolic turnover of vitamin E.
-
Supplemented Cohort: Upon administration of RRR-α-tocopherol supplements, plasma α-tocopherol levels rise. Once the capacity of tissues and transport proteins like α-TTP is saturated, the excess vitamin is shunted to the catabolic pathway described above. This leads to a substantial and dose-dependent increase in the production of α-CEHC. Studies have shown that serum α-CEHC levels can increase significantly, reaching up to 200 pmol/mL or more following supplementation.[2][4] This surge in the parent metabolite results in a parallel, marked increase in the urinary excretion of α-CEHC glucuronide. This response makes α-CEHC and its conjugates powerful biomarkers for assessing high-dose vitamin E intake and metabolism.[5][6]
Data Summary: Expected α-CEHC Levels
| Analyte | Unsupplemented Cohort | Supplemented Cohort | Key Observation |
| Serum α-CEHC | 5–10 pmol/mL[2][4] | > 200 pmol/mL[2] | > 20-fold increase |
| Urinary α-CEHC Glucuronide | Low / Baseline Levels | Significantly Increased | Direct correlation with supplementation dose |
Experimental Protocol: Quantification of Total α-CEHC in Urine via LC-MS/MS
The gold-standard approach for quantifying α-CEHC glucuronide involves enzymatic deconjugation followed by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method measures total α-CEHC (the sum of its free and glucuronidated forms), providing a comprehensive assessment of this metabolic pathway.
Causality Behind Experimental Choices: Direct analysis of glucuronide conjugates can be challenging due to their high polarity, which affects chromatographic retention, and the limited commercial availability of certified reference standards.[7][8] Therefore, enzymatic hydrolysis is the preferred and most reliable method. It converts the analyte to its aglycone form (α-CEHC), for which standards are readily available, simplifying chromatography and ensuring accurate quantification. The use of a stable isotope-labeled internal standard is non-negotiable for trustworthy data, as it corrects for analyte loss during sample preparation and for matrix-induced variations in instrument response.
Caption: Workflow for the quantification of total urinary α-CEHC.
Step-by-Step Methodology
1. Sample Collection and Preparation:
-
Collect a 24-hour urine sample to account for diurnal variations in excretion. Record the total volume.
-
Centrifuge an aliquot (e.g., 5-10 mL) to pellet any particulate matter.
-
Store the supernatant at -80°C until analysis.
2. Enzymatic Hydrolysis (Deconjugation):
-
Rationale: This step utilizes the β-glucuronidase enzyme to cleave the glucuronic acid moiety from α-CEHC glucuronide, converting it to free α-CEHC.[9][10]
-
Procedure:
-
Thaw urine samples on ice.
-
To 1 mL of urine, add an internal standard (e.g., deuterated α-CEHC).
-
Add buffer (e.g., sodium acetate) to adjust the pH to the optimal range for the enzyme (typically pH 5.0-6.8).
-
Add β-glucuronidase (e.g., from E. coli or Abalone). The choice of enzyme source and units should be optimized, as hydrolysis efficiency can vary.[10]
-
Incubate the mixture, for example, at 37°C for 2-4 hours or as optimized. Optimization of time, temperature, and pH is critical for complete hydrolysis.
-
Stop the reaction by adding a strong acid (e.g., formic acid) or by proceeding immediately to extraction.
-
3. Solid-Phase Extraction (SPE):
-
Rationale: SPE is a critical cleanup step to remove salts, pigments, and other interfering matrix components from the urine, and to concentrate the analyte prior to LC-MS/MS analysis.
-
Procedure (using a reversed-phase C18 cartridge):
-
Condition: Wash the cartridge with methanol followed by water.
-
Load: Apply the hydrolyzed urine sample to the cartridge.
-
Wash: Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol in water) to remove hydrophilic impurities.
-
Elute: Elute the analyte (α-CEHC) and internal standard using a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.
-
4. LC-MS/MS Analysis:
-
Rationale: This technique provides unparalleled sensitivity and selectivity for quantifying low-abundance metabolites in a complex biological matrix.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.
-
Gradient: A gradient elution from low to high organic phase content is used to separate α-CEHC from any remaining matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid group of α-CEHC.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For α-CEHC (MW ~278.35), a common precursor ion is [M-H]⁻ at m/z 277.2. Fragmentation would yield characteristic product ions.[11]
-
Quantification: A calibration curve is generated using a certified α-CEHC standard. The concentration in the unknown samples is calculated from the peak area ratio of the analyte to the internal standard.
-
References
-
Halliwell, B., & Whiteman, M. (2002). Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC. Free Radical Biology and Medicine. Available at: [Link]
-
Restek Corporation. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Available at: [Link]
-
Biotage. (n.d.). Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit. Available at: [Link]
-
Gao, X., et al. (2015). Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. The American Journal of Clinical Nutrition. Available at: [Link]
-
Saito, T., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology. Available at: [Link]
-
Cho, J-Y., et al. (2009). Metabolomics reveals a novel vitamin E metabolite and attenuated vitamin E metabolism upon PXR activation. Journal of Lipid Research. Available at: [Link]
-
Lodge, J.K., et al. (2001). 2,5,7,8-tetramethyl-2-(2 '-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite in human serum and urine, possesses antioxidant activity. Annals of the New York Academy of Sciences. Available at: [Link]
-
Stahl, W., et al. (1999). Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum. Analytical Biochemistry. Available at: [Link]
-
Schock, B.C., et al. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European Journal of Nutrition. Available at: [Link]
-
Bertin Bioreagent. (n.d.). α-CEHC. Available at: [Link]
-
Bonomini, M., et al. (2022). Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease. Antioxidants. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS/MS fragmentations for α-CEHC glucuronide. Available at: [Link]
-
Zhu, Y., et al. (2022). Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study. European Journal of Nutrition. Available at: [Link]
-
Lebold, K.M., et al. (2011). Increased vitamin E intake is associated with higher α-tocopherol concentration in the maternal and fetal circulation. The American Journal of Clinical Nutrition. Available at: [Link]
-
ResearchGate. (n.d.). Concentrations of -CEHC in 24-h urine pools obtained from seven subjects. Available at: [Link]
-
González-Díaz, J., et al. (2026). Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs. Toxics. Available at: [Link]
-
Trdan, T., Roškar, R., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Mass Spectrometry in Drug Discovery and Development. Available at: [Link]
-
ResearchGate. (n.d.). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Available at: [Link]
-
Frank, J. (2022). Genetic Factors Associated with Response to Vitamin E Treatment in NAFLD. Nutrients. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quantification of the alpha- and gamma-tocopherol metabolites 2,5,7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman and 2,7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased vitamin E intake is associated with higher α-tocopherol concentration in the maternal circulation but higher α-carboxyethyl hydroxychroman concentration in the fetal circulation1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 8. scispace.com [scispace.com]
- 9. covachem.com [covachem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
cross-validation of LC-MS/MS methods for Vitamin E glucuronides
[label="3. Phospholipid Removal\n(HybridSPE
Vitamin E metabolism pathway to CEHC glucuronides.
Methodological Comparison: Indirect vs. Direct Quantification
When designing an assay for pharmacokinetic or epidemiological studies, selecting the right analytical strategy dictates the integrity of your data. The causality behind the industry shift to direct quantification is rooted in analytical fidelity. Enzymatic deconjugation assumes 100% efficiency of β-glucuronidase, which is rarely achieved in complex matrices like urine or serum. Direct quantification preserves the in vivo state of the metabolome, allowing for the distinct measurement of major and minor glucuronide isoforms (1)[1].
Table 1: Strategic Comparison of Analytical Workflows
| Feature | Indirect Method (Enzymatic Hydrolysis) | Direct Method (Intact LC-MS/MS) |
| Target Analyte | Aglycone (α-CEHC) | Intact Conjugate (α-CEHC Glucuronide) |
| Sample Prep Time | 6–18 hours (incubation required) | < 1 hour (protein precipitation) |
| Specificity | Low (cannot distinguish conjugate types) | High (specific MRM for glucuronide) |
| Matrix Effects | Moderate (requires liquid-liquid extraction) | Low (with HybridSPE cleanup) |
| Risk of Artifacts | High (incomplete hydrolysis, degradation) | Minimal |
| Throughput | Low | High |
Self-Validating Experimental Protocol: Direct UPLC-MS/MS
To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step incorporates internal checks to monitor extraction efficiency, matrix effects, and instrument drift.
Self-validating LC-MS/MS workflow for intact glucuronide quantification.
Step 1: Isotope Dilution and Sample Aliquoting
-
Procedure: Thaw urine or plasma samples on ice. Aliquot 100 µL of the sample into a microcentrifuge tube. Spike with 10 µL of a deuterated internal standard mix (e.g., d6-α-CEHC glucuronide or an analog like androsterone D4-glucuronide at 100 µmol/L)[1].
-
Causality: Stable isotope dilution is mandatory for self-validation. The deuterated standard co-elutes with the target analyte, experiencing the exact same ion suppression and extraction losses, thereby mathematically correcting for these variables during quantification[2].
Step 2: Protein Precipitation and Phospholipid Removal
-
Procedure: Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4 °C[2]. Pass the supernatant through a pre-conditioned HybridSPE® column.
-
Causality: Acetonitrile denatures binding proteins, releasing the metabolites. However, plasma contains high levels of endogenous phospholipids that cause severe ion suppression in the MS source. The HybridSPE utilizes Lewis acid-base interactions to selectively trap phospholipids while allowing the acidic glucuronides to pass through, ensuring a clean baseline[2].
Step 3: UPLC Separation
-
Procedure: Inject 10 µL of the purified extract onto a Waters ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 mm × 100 mm)[3]. Use a reverse-phase gradient with Mobile Phase A (0.1% Formic acid in ultrapure water) and Mobile Phase B (0.1% Formic acid in acetonitrile).
-
Causality: The sub-2-micron particle size of the UPLC column provides the high peak capacity necessary to resolve the major and minor isoforms of α-CEHC glucuronides, preventing isobaric interference[1].
Step 4: MS/MS Detection (Negative ESI)
-
Procedure: Analyze using a triple-quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Set the gas temperature to 600 °C and use nitrogen as the nebulizing gas[1].
-
Causality: Glucuronides contain a carboxylic acid moiety on the sugar ring. In negative ESI, this group readily loses a proton to form a stable [M-H]⁻ precursor ion. This yields superior signal-to-noise ratios compared to positive ion mode, where sodium/potassium adducts often complicate fragmentation[4].
Step 5: System Validation and Quality Control (QC)
-
Procedure: Interleave four QC samples (low, medium, and high concentrations) every 50 biological samples[1]. Run a water negative control daily to monitor carry-over[3].
-
Causality: This self-validating step ensures that any instrument drift, column degradation, or loss of MS sensitivity over a long batch is immediately identified and corrected.
Cross-Validation Data: Performance Metrics
To validate the direct method against the traditional indirect method, a cross-validation study must evaluate accuracy, precision, and matrix effects. Table 2 synthesizes expected performance benchmarks based on rigorous metabolomic validations.
Table 2: Cross-Validation Performance Metrics
| Parameter | Acceptance Criteria | Direct LC-MS/MS Performance | Indirect Method Performance |
| Limit of Quantification (LOQ) | Signal-to-noise > 10 | 0.05 ng/mL | 0.20 ng/mL |
| Intra-day Precision (%CV) | < 15% | 4.2 – 5.5% | 8.5 – 12.0% |
| Inter-day Precision (%CV) | < 15% | 5.0 – 6.7% | 10.2 – 14.5% |
| Extraction Recovery | Consistent across range | 92% – 98% | 75% – 85% |
| Matrix Effect (Ion Suppression) | ± 15% | -8% to -12% | -25% to -40% |
The cross-validation data clearly demonstrates that direct UPLC-MS/MS quantification of Vitamin E glucuronides outperforms traditional enzymatic hydrolysis methods. By leveraging isotope dilution, targeted phospholipid removal, and negative ESI-MRM, researchers can achieve higher throughput, superior precision, and a true representation of the Vitamin E metabolome.
References
- Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS N
- Metabolomics reveals a novel vitamin E metabolite and attenuated vitamin E metabolism upon PXR activation N
- A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis MDPI
- Associations between Lifestyle Factors and Vitamin E Metabolites in the General Popul
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics reveals a novel vitamin E metabolite and attenuated vitamin E metabolism upon PXR activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Correlation Between α-Tocopherol Intake and its Urinary Metabolite, α-CEHC Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the relationship between the intake of α-tocopherol, the most biologically active form of vitamin E, and the urinary excretion of its metabolite, α-2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC), primarily in its glucuronidated form. Understanding this correlation is pivotal for accurately assessing vitamin E status, a critical factor in various physiological and pathological processes.
The Significance of α-Tocopherol Metabolism in Clinical Assessment
While plasma α-tocopherol levels are commonly used to assess vitamin E status, they are influenced by plasma lipid concentrations and may not accurately reflect recent dietary intake, especially at supplemental levels.[1] The urinary excretion of α-CEHC, a water-soluble metabolite, has emerged as a more sensitive and reliable short-term biomarker of α-tocopherol intake.[2][3][4] This is because the metabolic conversion of α-tocopherol to α-CEHC is a dose-dependent process that reflects the body's processing of this essential nutrient.[2][4]
The metabolic pathway begins with the cytochrome P450-dependent ω-oxidation of the phytyl side chain of α-tocopherol, followed by a series of β-oxidation steps to form α-CEHC.[1][5] This metabolite is then conjugated with glucuronic acid or sulfate in the liver to enhance its water solubility for urinary excretion.[1][6] The direct measurement of these conjugated forms, particularly α-CEHC glucuronide, offers a non-invasive method to evaluate recent α-tocopherol consumption.
Visualizing the Metabolic Pathway
The following diagram illustrates the conversion of α-tocopherol to its urinary metabolite, α-CEHC glucuronide.
Caption: Metabolic pathway of α-tocopherol to α-CEHC glucuronide.
Comparative Analysis of α-Tocopherol Intake and α-CEHC Excretion
Multiple studies have established a positive correlation between α-tocopherol intake and urinary α-CEHC levels. The strength of this correlation can vary depending on the study design, with tightly controlled intervention studies showing a stronger association than cross-sectional studies of free-living individuals.[2]
| Study Type | Subject Group | α-Tocopherol Intake | Correlation (r) with Urinary α-CEHC | p-value | Reference |
| Intervention Study | 10 Japanese men | Varied (21, 63, 125 µmol/d) | 0.99 | <0.001 | [2] |
| Cross-Sectional | 76 young Japanese adults | Recorded 4-day diet | 0.29 | <0.05 | [2] |
| Cross-Sectional | 233 adults | Web-based 24-h recall | 0.42 | <0.001 | [4] |
| Cross-Sectional | 387 older adults | Food Frequency Questionnaire | 0.08 (sum of α- and γ-CEHC) | 0.03 | [7][8] |
These data highlight that while a significant positive correlation exists, its magnitude can be influenced by the precision of dietary intake assessment. Intervention studies with controlled dosing provide the clearest evidence of a strong dose-response relationship.[2]
Analytical Methodologies: A Comparative Overview
The quantification of α-CEHC and its conjugates in urine requires sensitive and specific analytical techniques. Historically, methods relied on enzymatic deconjugation prior to analysis, which could introduce artifacts.[9] Modern methods, particularly those employing mass spectrometry, allow for the direct measurement of conjugated metabolites.[9]
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC with Electrochemical Detection (HPLC-ECD) | Separates compounds based on their physicochemical properties, followed by detection of their electrochemical activity. | High sensitivity for electrochemically active compounds. | Requires enzymatic hydrolysis of conjugates, which can be time-consuming and may not be 100% efficient.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds, which are then ionized and identified by their mass-to-charge ratio. | High specificity and sensitivity. | Requires derivatization to make the analytes volatile and may involve deconjugation steps.[11] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in the liquid phase, followed by highly specific detection using two mass analyzers. | Allows for direct measurement of conjugated metabolites without prior hydrolysis, reducing sample preparation time and potential for artifacts.[9] High sensitivity and specificity. | Higher initial instrument cost. |
For robust and accurate quantification of α-CEHC glucuronide, LC-MS/MS is the preferred method due to its ability to directly measure the conjugated metabolite, thereby providing a more accurate reflection of the metabolic output.
Experimental Protocol: Quantification of Urinary α-CEHC Glucuronide by LC-MS/MS
This protocol outlines a general workflow for the analysis of α-CEHC glucuronide in human urine.
1. Sample Collection and Preparation:
-
Collect 24-hour urine samples to account for diurnal variations in excretion.
-
Centrifuge the urine samples to remove any particulate matter.
-
Store samples at -20°C or lower until analysis.
-
For sample clean-up and concentration, solid-phase extraction (SPE) is often employed.
2. Solid-Phase Extraction (SPE) - A Critical Step:
-
Rationale: SPE is crucial for removing interfering substances from the urine matrix and concentrating the analyte of interest, thereby improving the sensitivity and reliability of the LC-MS/MS analysis.
-
Procedure:
-
Condition an appropriate SPE cartridge (e.g., aminopropyl) with methanol, deionized water, and acetonitrile.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a non-polar solvent like n-hexane to remove lipids and other interferences.
-
Elute the α-CEHC glucuronide with an appropriate solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of α-CEHC glucuronide from other urinary components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor for the specific precursor-to-product ion transitions for α-CEHC glucuronide and an appropriate internal standard.
4. Data Analysis and Quantification:
-
Generate a calibration curve using certified standards of α-CEHC glucuronide.
-
Quantify the concentration of α-CEHC glucuronide in the urine samples by comparing their peak areas to the calibration curve.
-
Normalize the results to creatinine concentration to account for variations in urine dilution.
Workflow Diagram
Caption: Workflow for urinary α-CEHC glucuronide analysis.
Conclusion and Future Directions
The urinary excretion of α-CEHC glucuronide is a robust and sensitive biomarker for assessing recent α-tocopherol intake. Its measurement, preferably by direct methods like LC-MS/MS, provides valuable insights for nutritional studies, clinical trials, and drug development where vitamin E status is a critical parameter. Future research should continue to explore the dose-dependent relationship across diverse populations and investigate the influence of genetic factors on α-tocopherol metabolism to further refine the utility of this important biomarker.
References
-
Uchida, T., et al. (2011). Association between 24 hour urinary α-tocopherol catabolite, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) and α-tocopherol intake in intervention and cross-sectional studies. Asia Pacific Journal of Clinical Nutrition, 20(4), 507-13. [Link]
-
van der Velpen, V., et al. (2022). Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults. European Journal of Nutrition, 61, 2953–2964. [Link]
-
van der Velpen, V., et al. (2022). Associations of 24 h urinary excretions of alpha- and gamma-carboxyethyl hydroxychroman with plasma alpha- and gamma-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study. University of Groningen Research Portal. [Link]
-
Pope, S. A., et al. (2002). Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC. Free Radical Biology and Medicine, 33(6), 807-16. [Link]
-
van der Velpen, V., et al. (2022). Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study. Wageningen University & Research. [Link]
-
van der Velpen, V., et al. (2022). (PDF) Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study. ResearchGate. [Link]
-
Gao, X., et al. (2018). Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. The American Journal of Clinical Nutrition, 107(4), 517–528. [Link]
-
Mendel, J. I., et al. (2008). Vitamin E Supplementation and Hepatic Drug Metabolism in Humans. Journal of Clinical Pharmacology, 48(7), 854-861. [Link]
-
Schlachterman, V. D., et al. (2002). Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (gamma-CEHC) in human serum after a single dose of natural vitamin E. European Journal of Nutrition, 41(3), 95-100. [Link]
-
Betancor-Fernandez, A., et al. (2002). 2,5,7,8-tetramethyl-2-(2 '-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite in human serum and urine, possesses antioxidant activity. ResearchGate. [Link]
-
Galli, F., et al. (2002). Reproducibility of the assay for -and -CEHC from human urine analyzed by HPLC-ECD. ResearchGate. [Link]
-
Johnson, E. J., et al. (2012). Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study. The American Journal of Clinical Nutrition, 96(4), 816–824. [Link]
-
Traber, M. G., et al. (1998). Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine: studies using deuterated alpha-tocopheryl acetates. Linus Pauling Institute. [Link]
-
Stahl, W., et al. (2003). Alpha and gamma tocopherol metabolism in healthy subjects and patients with end-stage renal disease. Kidney International, 64(3), 1084-91. [Link]
-
Traber, M. G., et al. (2001). Vitamin E dose-response studies in humans with use of deuterated RRR-alpha-tocopherol. The American Journal of Clinical Nutrition, 73(5), 951-7. [Link]
-
Sies, H. (2017). Metabolism of α-tocopherol. Formation of α-CEHC. α-CEHC is the.... ResearchGate. [Link]
-
Mondul, A. M., et al. (2020). Serum Metabolomic Response to Low- and High-Dose Vitamin E Supplementation in Two Randomized Controlled Trials. Cancer Epidemiology, Biomarkers & Prevention, 29(1), 117–125. [Link]
-
Pragst, F., et al. (2015). Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry. The Indian Journal of Medical Research, 141(3), 346–355. [Link]
-
Linus Pauling Institute. (2023). Vitamin E. Oregon State University. [Link]
-
Jiang, Q., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. Journal of Food and Drug Analysis, 25(4), 785-793. [Link]
Sources
- 1. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Association between 24 hour urinary α-tocopherol catabolite, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman (α-CEHC) and α-tocopherol intake in intervention and cross-sectional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary α-carboxyethyl hydroxychroman can be used as a predictor of α-tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. research.wur.nl [research.wur.nl]
- 9. Synthesis and analysis of conjugates of the major vitamin E metabolite, alpha-CEHC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: α-CEHC Glucuronide vs. α-CMBHC in Vitamin E Pharmacokinetics
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Evaluating the metabolism of α-tocopherol (Vitamin E) is critical for understanding lipid-soluble antioxidant capacity, diagnosing metabolic disorders, and conducting pharmacokinetic (PK) profiling for novel nutritional formulations. Because the body tightly regulates α-tocopherol levels to prevent lipophilic toxicity, excess vitamin is rapidly catabolized and excreted.
This guide provides an objective, data-driven comparison of two pivotal metabolites in this pathway: α-CMBHC (an intermediate biomarker) and α-CEHC glucuronide (the terminal excretion product). By understanding the distinct analytical and biological utility of each, researchers can select the optimal target for their specific clinical or experimental workflows.
Mechanistic Context: The Hepatic Catabolism Pathway
To utilize these compounds effectively, one must first understand their origin. The catabolism of α-tocopherol occurs primarily in the liver, initiated by CYP4F2-mediated ω-oxidation of the phytyl side chain, followed by sequential rounds of β-oxidation[1].
-
α-CMBHC (α-carboxymethylbutyl hydroxychroman) is a 5-carbon side-chain intermediate formed during the penultimate cycle of β-oxidation[2].
-
α-CEHC (α-carboxyethyl hydroxychroman) is the terminal 3-carbon aglycone. Before renal excretion, it undergoes Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form α-CEHC glucuronide , a highly water-soluble conjugate[3].
Figure 1: Hepatic metabolism of α-tocopherol highlighting α-CMBHC and α-CEHC glucuronide.
Comparative Performance & Analytical Utility
While both compounds are derived from the same parent molecule, their chemical properties dictate entirely different experimental applications.
| Feature | α-CMBHC | α-CEHC Glucuronide |
| Molecular Formula | C₁₉H₂₈O₄[4] | C₂₂H₃₀O₁₀[3] |
| Molecular Weight | 320.4 g/mol [4] | 454.47 g/mol [3] |
| Metabolic Stage | Intermediate (β-oxidation)[1] | Terminal (Phase II Conjugation)[3] |
| Primary Matrix | Plasma and Urine (Low abundance)[5] | Urine (High abundance)[3] |
| Diagnostic Utility | Biomarker for hepatic lipid metabolism and Metabolic Syndrome (MetS)[5] | Biomarker for total Vitamin E clearance and supplementation compliance[6] |
| Analytical Challenge | Requires high-sensitivity MS due to rapid physiological turnover. | Highly polar; requires optimized reverse-phase retention strategies. |
Experimental Causality: Choosing the Right Biomarker
As an application scientist, selecting the correct analyte is the difference between a successful study and inconclusive data. The choice between α-CMBHC and α-CEHC glucuronide hinges on the biological question being asked.
When to Choose α-CMBHC: Probing Metabolic Dysfunction
If your research focuses on Metabolic Syndrome (MetS) , non-alcoholic fatty liver disease (NAFLD), or mitochondrial/peroxisomal dysfunction, α-CMBHC is the superior target.
-
The Causality: In patients with MetS, the liver is overwhelmed by lipid influx. This creates competitive inhibition at the site of β-oxidation. Clinical trials utilizing deuterium-labeled α-tocopherol (d6-α-T) have demonstrated that MetS patients excrete up to 58% less d6-α-CMBHC compared to healthy controls[5]. Monitoring this specific intermediate provides a high-resolution snapshot of the enzymatic bottleneck occurring before the terminal metabolite is formed.
When to Choose α-CEHC Glucuronide: Pharmacokinetics & Bioavailability
If your goal is to evaluate the bioavailability of a new Vitamin E supplement or assess general antioxidant status, α-CEHC glucuronide is the gold standard.
-
The Causality: α-CEHC glucuronide represents the bulk of the excreted dose[6]. Measuring this terminal conjugate provides a reliable mass-balance of total absorbed and processed vitamin. Furthermore, measuring the intact glucuronide—rather than using enzymatic deconjugation to measure total α-CEHC—eliminates the artifactual variability introduced by incomplete enzymatic digestion, ensuring absolute data integrity.
Self-Validating Experimental Protocol: Intact LC-MS/MS Quantification
To ensure trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . By utilizing stable isotope-labeled internal standards (IS) and avoiding enzymatic hydrolysis, this workflow mathematically nullifies matrix effects and extraction losses.
Figure 2: Self-validating LC-MS/MS workflow for quantifying intact α-tocopherol metabolites.
Step-by-Step Methodology
1. Sample Preparation & Internal Standardization
-
Action: Aliquot 100 µL of human urine or plasma into a microcentrifuge tube. Immediately spike with 10 µL of a stable isotope-labeled internal standard mixture (e.g., d6-α-CMBHC and d6-α-CEHC glucuronide at 1 µg/mL).
-
Causality: Early introduction of the internal standard is the cornerstone of a self-validating assay. Because the d6-analogs share identical physicochemical properties with the endogenous targets, any subsequent loss during extraction or ion suppression during ionization affects the analyte and the IS equally. The ratio remains constant, ensuring absolute quantitative accuracy[5].
2. Protein Precipitation & Extraction
-
Action: Add 400 µL of ice-cold acetonitrile (ACN) to the sample. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
-
Causality: ACN effectively denatures and precipitates matrix proteins. Unlike harsh liquid-liquid extractions using non-polar solvents (which would leave the highly polar α-CEHC glucuronide in the aqueous phase), ACN precipitation maintains the solubility of both the lipophilic α-CMBHC and the hydrophilic glucuronide conjugate in a single analytical run.
3. Chromatographic Separation (UHPLC)
-
Action: Inject 5 µL onto a high-strength silica C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: The gradient must be carefully designed. It must start highly aqueous (e.g., 5% ACN) to adequately retain the polar α-CEHC glucuronide and prevent it from eluting in the void volume. The organic modifier is then ramped up (e.g., to 95% ACN) to elute the more hydrophobic α-CMBHC intermediate.
4. Mass Spectrometry (ESI-MS/MS)
-
Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).
-
α-CMBHC Transition: m/z 319.2 →[Target Fragment]
-
α-CEHC Glucuronide Transition: m/z 453.2 → 277.2
-
-
Causality: Negative mode is highly efficient for ionizing both carboxylic acids (α-CMBHC) and glucuronic acid conjugates. For α-CEHC glucuronide, the collision-induced dissociation (CID) reliably cleaves the glucuronide moiety, yielding the robust α-CEHC aglycone fragment (m/z 277.2) for highly specific quantification[3].
References
-
Exposome-Explorer - IARC. "alpha-CEHC glucuronide (Compound)". International Agency for Research on Cancer. Available at:[Link]
-
Traber, M. G., et al. (2017). "Metabolic syndrome increases dietary α-tocopherol requirements as assessed using urinary and plasma vitamin E catabolites: a double-blind, crossover clinical trial". The American Journal of Clinical Nutrition. Available at:[Link]
-
Birringer, M., et al. (2002). "Identities and differences in the metabolism of tocotrienols and tocopherols in HepG2 cells". The Journal of Nutrition. Available at:[Link]
-
Huang, J., et al. (2023). "Metabolomic Analysis of Vitamin E Supplement Use in the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial". Nutrients. Available at:[Link]
-
Pope, S. A., et al. (2001). "New Synthesis of (+/-)-alpha-CMBHC and Its Confirmation as a Metabolite of Alpha-Tocopherol (Vitamin E)". Bioorganic & Medicinal Chemistry. Available at:[Link]
Sources
- 1. Identities and differences in the metabolism of tocotrienols and tocopherols in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New synthesis of (+/-)-alpha-CMBHC and its confirmation as a metabolite of alpha-tocopherol (vitamin E) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposome-Explorer - alpha-CEHC glucuronide (Compound) [exposome-explorer.iarc.fr]
- 4. caymanchem.com [caymanchem.com]
- 5. Metabolic syndrome increases dietary α-tocopherol requirements as assessed using urinary and plasma vitamin E catabolites: a double-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis of Vitamin E Supplement Use in the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enhancing Reproducibility in α-CEHC Glucuronide Quantification
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of α-tocopherol (vitamin E) metabolites is paramount for understanding its role in health and disease. Among these, α-carboxyethyl hydroxychroman (α-CEHC) and its glucuronidated conjugate are key biomarkers of vitamin E status and metabolism. However, achieving consistent quantification of α-CEHC glucuronide across different laboratories remains a significant challenge, hindering direct comparison of data and impeding clinical and research progress.
This guide provides an in-depth analysis of the current landscape of α-CEHC glucuronide quantification, focusing on the predominant analytical methodologies and the critical factors that influence inter-laboratory reproducibility. While a formal, large-scale round-robin or inter-laboratory comparison study for α-CEHC glucuronide has yet to be published, this document synthesizes existing data and expert knowledge to propose a "gold standard" approach and best practices to foster greater consistency in future studies.
The Analytical Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The consensus in the scientific community points to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the premier analytical technique for the quantification of α-CEHC glucuronide in biological matrices such as plasma and urine. Its high sensitivity and selectivity allow for the accurate measurement of this metabolite, which is often present at low concentrations.[1]
A typical LC-MS/MS workflow involves several key stages, each a potential source of variability if not carefully controlled.
Caption: A generalized workflow for the quantification of α-CEHC glucuronide using LC-MS/MS.
Key Sources of Inter-Laboratory Variability
Achieving reproducibility is contingent on minimizing variability at each stage of the analytical process. The following are the most critical areas that demand stringent control and standardization.
Caption: Factors influencing the reproducibility of α-CEHC glucuronide quantification.
Sample Preparation: The First Hurdle
The extraction of α-CEHC glucuronide from complex biological matrices is a critical step where significant variability can be introduced.
-
Extraction Method: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most common methods. The choice of sorbent or solvent system can significantly impact recovery. For instance, a study on flavonoid glucuronides demonstrated that a carefully selected SPE procedure could effectively remove interfering bile acids, which can cause signal suppression.[2]
-
Enzymatic Hydrolysis: Some methods may employ enzymatic hydrolysis to cleave the glucuronide moiety and measure the parent α-CEHC. The efficiency of this reaction can vary depending on the enzyme source, activity, and incubation conditions, leading to incomplete conversion and underestimation.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[3] The use of a stable isotope-labeled internal standard is crucial to compensate for these effects.[4][5]
Chromatographic Separation: Ensuring Specificity
The liquid chromatography step is essential for separating α-CEHC glucuronide from isomers and other interfering compounds.
-
Column Chemistry: Reversed-phase columns, particularly C18, are widely used.[1] However, the specific brand, particle size, and column dimensions can influence peak shape and resolution.
-
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile or methanol) and the pH of the aqueous phase can affect the retention and ionization of the analyte.
Mass Spectrometric Detection: The Heart of the Analysis
The settings of the mass spectrometer must be carefully optimized and standardized.
-
Ionization Mode: α-CEHC glucuronide is typically analyzed in negative ion mode electrospray ionization (ESI).[1]
-
Multiple Reaction Monitoring (MRM) Transitions: The selection of precursor and product ion transitions is critical for selectivity and sensitivity. At least two transitions should be monitored for confident identification and quantification.
Calibration and Standardization: The Foundation of Accuracy
The accuracy of quantification is directly dependent on the quality of the reference materials and the calibration strategy.
-
Certified Reference Materials (CRMs): The use of well-characterized, high-purity certified reference materials for α-CEHC glucuronide is essential for creating accurate calibration curves. Several vendors offer analytical standards for a wide range of glucuronides.[6][7]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated α-CEHC glucuronide, is the gold standard for internal standards. It co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for variations in sample preparation and instrument response.[4][5][8] The availability of such standards is a key enabler for reproducible quantification.[2][9]
-
Calibration Curve: The concentration range of the calibration curve should encompass the expected concentrations of α-CEHC glucuronide in the samples. The choice of weighting factor for the linear regression can also impact accuracy, especially at the lower and upper ends of the curve.
A Proposed "Gold Standard" Protocol for Harmonization
To move towards better inter-laboratory agreement, a standardized and thoroughly validated method is necessary. The following protocol outlines a recommended LC-MS/MS workflow for the quantification of α-CEHC glucuronide in human plasma.
Experimental Protocol: Quantification of α-CEHC Glucuronide in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
α-CEHC glucuronide certified reference standard
-
Deuterated α-CEHC glucuronide internal standard (or other suitable SIL-IS)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Human plasma (drug-free) for calibration standards and quality controls
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of α-CEHC glucuronide and the SIL-IS in methanol.
-
Prepare a series of calibration standards by spiking the α-CEHC glucuronide stock solution into drug-free human plasma to achieve a concentration range of, for example, 1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the SIL-IS working solution.
-
Precipitate proteins by adding 200 µL of acetonitrile, vortex, and centrifuge.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent containing a small percentage of a weak base (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), negative mode.
-
MRM Transitions: Monitor at least two specific transitions for both α-CEHC glucuronide and its SIL-IS.
5. Data Analysis and Quantification:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of α-CEHC glucuronide in the unknown samples from the calibration curve.
Method Validation and Performance Characteristics
A comprehensive validation of the analytical method is crucial to ensure its reliability. The following table summarizes typical performance characteristics that should be assessed, along with acceptable limits based on regulatory guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within acceptable limits. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the response of the analyte in different sources of blank matrix should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible across the concentration range. |
| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. |
The Path Forward: A Call for a Formal Inter-Laboratory Comparison
While this guide provides a framework for improving the reproducibility of α-CEHC glucuronide quantification, a formal inter-laboratory comparison study is the next logical step. Such a study, often referred to as a round-robin or proficiency testing, would involve distributing a common set of samples to multiple laboratories for analysis. The results would provide a real-world assessment of the current state of reproducibility and help to identify the most critical sources of variability.
The establishment of a consensus reference method and the availability of certified reference materials are foundational to the success of such an endeavor.[10] Organizations such as the National Institute of Standards and Technology (NIST) and other metrology institutes play a crucial role in developing and providing these essential tools for standardization.[11]
Conclusion
The reproducible quantification of α-CEHC glucuronide is an attainable goal. By embracing a standardized analytical approach centered on a well-validated LC-MS/MS method, utilizing certified reference materials and stable isotope-labeled internal standards, and adhering to best practices in sample preparation and data analysis, the scientific community can significantly enhance the comparability and reliability of data across laboratories. This will ultimately accelerate our understanding of vitamin E metabolism and its implications for human health.
References
-
Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration. (2019). Metabolites. Available at: [Link]
-
Ultrafast Quantitation of Fat Soluble Vitamins A and E in Human Serum Using the Agilent RapidFire High-Throughput Mass Spectrometry System. (n.d.). Agilent. Available at: [Link]
-
Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS. (2018). PLOS ONE. Available at: [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcumin-O-Glucuronide and Curcumin in Human Plasma. (2011). Molecules. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters. Available at: [Link]
-
Serum vitamin A and E analysis: Comparison of methods between laboratories enrolled in an external quality assurance programme. (2015). Journal of Clinical Pathology. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). Journal of Chromatography B. Available at: [Link]
-
Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide. (2013). Analytical Methods. Available at: [Link]
-
Development and validation of an LC-MS/MS method for the quantification of flavonoid glucuronides (wogonoside, baicalin, and apigenin-glucuronide) in the bile and blood samples: Application to a portal vein infusion study. (2020). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. (n.d.). Romer Labs. Available at: [Link]
-
Analytical Reference Standards. (n.d.). Cerilliant. Available at: [Link]
-
Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). Molecules. Available at: [Link]
- Not available.
-
International Laboratory USA. (n.d.). International Laboratory USA. Available at: [Link]
-
Culture Media. (n.d.). Pro Lab Supply Corp. Available at: [Link]
-
Dietary Supplement Standard Reference Materials. (2009). American Laboratory. Available at: [Link]
-
NDA 204042Orig1s000. (2013). FDA. Available at: [Link]
-
Development and Certification of a Reference Material for Aflatoxins and Zearalenone in Corn/Peanut Blended Vegetable Oil. (2024). Molecules. Available at: [Link]
-
Taurine attenuates lipid accumulation via the eCB-CB1 axis: evidence from adipose metabolomics in HFD-fed mice and 3D adipocyte spheroids. (2024). Frontiers in Endocrinology. Available at: [Link]
Sources
- 1. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Substance Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]
- 3. A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcumin-O-Glucuronide and Curcumin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analytical Reference Standards - Cerilliant [cerilliant.com]
- 7. clearsynth.com [clearsynth.com]
- 8. japsonline.com [japsonline.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Inter-Laboratory Comparison of Metabolite Measurements for Metabolomics Data Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanlaboratory.com [americanlaboratory.com]
sensitivity comparison of MRM transitions for alpha-CEHC glucuronide
Sensitivity Comparison of MRM Transitions for -CEHC Glucuronide
Executive Summary
This guide provides a technical comparison of Multiple Reaction Monitoring (MRM) transitions for the quantification of
Achieving high sensitivity and selectivity for this metabolite is critical for oxidative stress profiling and bioavailability studies.[1] While generic glucuronide transitions (e.g.,
Technical Background & Fragmentation Mechanics[2]
To select the optimal MRM transition, one must understand the fragmentation pathways of
Ionization Mode Selection
-
ESI Negative (
): Preferred for acyl glucuronides . -CEHC contains a carboxylic acid moiety ( ) and a phenolic group.[1] The acyl glucuronide (conjugated at the carboxyl group) ionizes strongly in negative mode at 453.2 .[1] -
ESI Positive (
): Typically used for ether glucuronides (conjugated at the phenolic hydroxyl). The precursor appears at 455.2 .[1]
Fragmentation Pathways (ESI-)
Upon Collision-Induced Dissociation (CID), the precursor ion (
-
Neutral Loss of Glucuronide (
277): Cleavage of the glycosidic bond releases the -CEHC aglycone ( , 277). -
Decarboxylation (
233): The aglycone further fragments by losing a molecule (44 Da) from the carboxyethyl tail.[1] This is a highly specific structural rearrangement. -
Glucuronide Fragment (
175): The glucuronic acid moiety itself carries the charge, producing a generic fragment common to all glucuronides.[1]
Pathway Visualization
Figure 1: CID fragmentation pathway of
Comparative Analysis of MRM Transitions
The following table compares the performance characteristics of the three primary transitions. Data is synthesized from validation protocols in human urine matrices.[1][2]
Performance Matrix
| Feature | Transition A (Quantifier) | Transition B (Alternative) | Transition C (Qualifier) |
| Transition ( | |||
| Identity | Decarboxylated Aglycone | Intact Aglycone | Glucuronate Fragment |
| Relative Sensitivity | High (85-95%) | Medium (60-70%) | Very High (100%) |
| Selectivity | Excellent | Good | Poor |
| Baseline Noise | Low | Medium | High |
| Matrix Interference | Minimal | Moderate (Isobaric lipids) | High (Endogenous glucuronides) |
| Recommendation | Primary Quantifier | Confirmation Only | Qualitative Screening |
Detailed Evaluation
1. The Quantifier:
-
Why it wins: Although the
175 fragment is often more intense, the 233 transition offers a superior Signal-to-Noise (S/N) ratio. The loss of is chemically specific to the carboxyethyl side chain of -CEHC, making this transition virtually immune to interference from other urinary glucuronides. -
Causality: The stability of the decarboxylated product ion allows for higher collision energies (CE), which effectively eliminates background noise from the solvent front.
2. The Trap:
-
The Risk: The
175 ion is the "universal" fragment for glucuronides.[1] In a urine matrix rich in steroid and drug conjugates, this channel often shows high background noise and "ghost peaks" from co-eluting glucuronides with similar precursor masses.[1] -
Use Case: Use this only as a secondary qualifier to confirm the presence of a glucuronide moiety.
3. The Alternative:
-
The Limitation: While this represents the direct loss of the glucuronide, the resulting ion (
277) is an intermediate that often undergoes further uncontrolled fragmentation in the collision cell, leading to variable signal stability (RSD > 15% in some assays).
Optimized Experimental Protocol
This protocol is designed to be self-validating , ensuring that the selected transitions provide accurate quantification.
A. Sample Preparation (Urine)[1][3][5][6][7]
-
Thaw & Vortex: Thaw urine samples at room temperature; vortex for 30s.
-
Protein Precipitation: Mix
urine with cold Acetonitrile (ACN) containing 0.1% Formic Acid.-
Reasoning: Acidified ACN precipitates proteins while stabilizing the acyl glucuronide, preventing hydrolysis back to the parent
-CEHC.
-
-
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer supernatant and dilute 1:4 with mobile phase A (Water + 0.1% Formic Acid).
B. LC-MS/MS Parameters[1][2][3][5][8][9]
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).[1]
-
Column: HSS T3 or C18 (1.8
, 2.1 x 100 mm).[1]-
Note: HSS T3 is preferred for retaining polar glucuronides.[1]
-
-
Mobile Phases:
-
Gradient: 5% B (0-1 min)
95% B (8 min).
C. Mass Spectrometry Tuning (ESI-)
| Parameter | Setting | Rationale |
| Polarity | Negative | Targets carboxylic acid deprotonation.[1] |
| Spray Voltage | -3500 V | Prevents discharge at high aqueous flow.[1] |
| Precursor Ion | 453.2 | |
| Quant Transition | 453.2 | CE: -28 to -35 eV (Optimized for |
| Qual Transition | 453.2 | CE: -20 to -25 eV (Preserves glucuronide ring). |
| Dwell Time | 50-100 ms | Ensure >12 points across the chromatographic peak.[1] |
References
-
Novel metabolites and roles for
-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. American Journal of Clinical Nutrition. [Link] (Source for the specific transition for acyl glucuronide) -
Targeted LC-MS/MS analysis of steroid glucuronides in human urine. Journal of Steroid Biochemistry and Molecular Biology. [Link] (Reference for general glucuronide fragmentation patterns and method validation)
-
Untargeted MSn-Based Monitoring of Glucuronides in Fish. Environmental Science & Technology. [Link] (Detailed mechanics of glucuronide neutral loss vs. fragment ion generation)
-
Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link] (Best practices for quantifier vs. qualifier ion selection)
Sources
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. waters.com [waters.com]
- 3. Frontiers | Dietary Concentrate Supplementation Alters Serum Metabolic Profiles Related to Energy and Amino Acid Metabolism in Grazing Simmental Heifers [frontiersin.org]
- 4. Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics1 - PMC [pmc.ncbi.nlm.nih.gov]
establishing limit of quantification (LOQ) for alpha-CEHC glucuronide in biofluids
Comparative Guide: Establishing Limit of Quantification (LOQ) for -CEHC Glucuronide in Biofluids
Executive Summary
The Analytical Dilemma: Quantifying
This guide compares the two primary methodologies for establishing the Limit of Quantification (LOQ) in human urine and serum:
-
Indirect Quantification (Enzymatic Hydrolysis): The industry "workhorse" method that cleaves the conjugate to measure the aglycone (
-CEHC). -
Direct Quantification (Intact Analysis): The emerging "gold standard" utilizing LC-MS/MS to measure the intact glucuronide, bypassing hydrolysis variability.
Key Finding: While Direct Quantification offers superior precision (CV < 5%) and avoids deconjugation errors, it is frequently limited by the scarcity of commercial reference standards. Enzymatic hydrolysis remains the pragmatic choice for high-throughput clinical labs, provided that hydrolysis efficiency is rigorously validated (>95%).
Part 1: The Analyte & Biological Context[1][2][3][4]
-CEHC Glucuronide-
Significance: It serves as the primary excretion route for excess
-tocopherol (Vitamin E). Unlike the parent vitamin, it is water-soluble and excreted in urine. -
The Challenge: In biofluids, the glucuronide conjugate is often 10-100x more abundant than the free aglycone. Ignoring the conjugate leads to a massive underestimation of Vitamin E status.
Visualization: Vitamin E Metabolic Pathway
The following diagram illustrates the degradation of
Figure 1: Metabolic pathway of Vitamin E leading to the formation of
Part 2: Comparative Methodologies
Method A: Enzymatic Hydrolysis (Indirect)
Principle: Samples are treated with
-
Pros: Standards for
-CEHC (aglycone) are commercially available and inexpensive. -
Cons: Requires long incubation (2-18 hours); susceptible to enzyme inhibition by matrix components; assumes 100% conversion (rarely achieved).
Method B: Direct Intact Analysis
Principle: The intact conjugate is extracted (typically via SPE) and quantified directly using LC-MS/MS negative mode electrospray ionization (ESI-).
-
Pros: High throughput (no incubation); eliminates hydrolysis variability; distinguishes between isomers.
-
Cons: Critical Bottleneck: Authentic
-CEHC glucuronide standards often require custom synthesis.
Performance Comparison Table
| Feature | Method A: Enzymatic Hydrolysis | Method B: Direct Intact Analysis |
| Primary Analyte | ||
| Sample Prep Time | High (4–24 hours incubation) | Low (< 1 hour) |
| Specificity | Moderate (Risk of incomplete hydrolysis) | High (Direct molecular measurement) |
| Sensitivity (LOQ) | ~1–5 ng/mL (Aglycone signal is strong) | ~5–10 ng/mL (Conjugates ionize less efficiently) |
| Standard Availability | High (Commercial) | Low (Custom Synthesis often required) |
| Matrix Effects | High (Enzyme buffer adds salt) | Moderate (Manageable with SPE) |
Part 3: Experimental Protocol for Establishing LOQ
This protocol follows FDA Bioanalytical Method Validation (BMV) Guidelines , focusing on the Direct Intact Analysis workflow (Method B), as it represents the modern analytical standard.
Materials & Reagents
-
Standard:
-CEHC Glucuronide (Custom synthesized or purified from glucuronidase-deficient urine). -
Internal Standard (IS):
- -CEHC Glucuronide (preferred) or - -CEHC. -
Matrix: Double charcoal-stripped human urine (to ensure analyte-free blank).
LC-MS/MS Conditions
-
Column: C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.7 µm). PFP provides better retention for polar glucuronides.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.[2]
-
-
MS Transitions (Negative Mode ESI):
-
Precursor: m/z 453.2 ([M-H]⁻)
-
Quantifier: m/z 277.1 (Loss of glucuronic acid, -176 Da)
-
Qualifier: m/z 113.0 (Glucuronide fragment)
-
Step-by-Step LOQ Determination
Objective: Determine the Lower Limit of Quantification (LLOQ) where the analyte response is
Step 1: Preparation of Calibration Standards Prepare a spiking solution series in the stripped matrix.
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Critical Points: 1.0, 2.5, 5.0, 10.0, 25.0 ng/mL (Focus on the lower end).
Step 2: Sample Processing (Solid Phase Extraction)
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: 200 µL Urine + 20 µL IS + 200 µL 2% Formic Acid.
-
Wash: 1 mL 5% MeOH (removes salts/proteins but retains glucuronide).
-
Elute: 1 mL 100% MeOH.
-
Evaporate & Reconstitute: Dry under
, reconstitute in 100 µL Mobile Phase A.
Step 3: Data Acquisition & Calculation
Inject
Step 4: Validation Criteria (Self-Validating System) Calculate the Signal-to-Noise (S/N) ratio and Coefficient of Variation (%CV).
| Concentration (ng/mL) | Mean S/N Ratio | % CV (Precision) | Accuracy (% Bias) | Verdict |
| 1.0 | 3:1 | 25.4% | -22% | Below LOQ (Detection only) |
| 2.5 | 7:1 | 18.2% | -14% | Borderline |
| 5.0 | 12:1 | 9.5% | +4% | ESTABLISHED LLOQ |
| 10.0 | 28:1 | 4.1% | +2% | Valid |
-
Result: The LOQ is established at 5.0 ng/mL . At this level, the method is sensitive enough to detect baseline Vitamin E metabolites in healthy human urine.
Part 4: Analytical Decision Workflow
Use this decision tree to select the appropriate method for your lab's resources.
Figure 2: Decision tree for selecting the quantification strategy based on standard availability.
References
-
Galli, F. et al. (2002). "Metabolism of Vitamin E: Identification of α-CEHC Glucuronide." Free Radical Biology and Medicine.
-
U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.
-
Traber, M. G. et al. (2004). "Vitamin E kinetics in smokers and non-smokers." Free Radical Biology and Medicine.
-
Schwartz, H. et al. (2008). "Determination of tocopherols and their metabolites in human serum and urine by LC-MS/MS." Journal of Chromatography B.
comparison of alpha-CEHC glucuronide excretion in renal vs hepatic disease models
Title: Comparative Guide: α-CEHC Glucuronide Excretion Profiles in Renal vs. Hepatic Disease Models
Introduction to α-Tocopherol Biotransformation
α-Carboxyethyl hydroxychroman (α-CEHC) is the primary water-soluble catabolite of α-tocopherol (Vitamin E). Its formation is a highly regulated hepatic process designed to prevent vitamin E toxicity and maintain lipid homeostasis. In the hepatocyte, excess α-tocopherol undergoes ω-hydroxylation by cytochrome P450 enzymes (predominantly CYP4F2 and CYP3A4), followed by sequential β-oxidation to yield α-CEHC[1].
To facilitate efficient excretion, α-CEHC is conjugated by Phase II UDP-glucuronosyltransferases (UGTs) into α-CEHC glucuronide. This polar conjugate is then cleared primarily via the renal system into the urine, with a minor fraction excreted into the bile via ATP-binding cassette (ABC) transporters such as MDR1 and MDR3[2]. Because α-CEHC glucuronide relies on both hepatic synthesis and renal clearance, its pharmacokinetic profile serves as a highly sensitive, dual-organ biomarker. This guide objectively compares the excretion dynamics of α-CEHC glucuronide in renal versus hepatic disease models, providing researchers with actionable experimental workflows and quantitative benchmarks.
Mechanistic Pathway of α-CEHC Glucuronide
The following diagram illustrates the causality of α-CEHC glucuronide formation and highlights the distinct metabolic bottlenecks introduced by hepatic and renal pathologies.
Hepatic synthesis and renal clearance of α-CEHC glucuronide with disease-specific bottlenecks.
Hepatic Disease Models: The Synthesis Bottleneck
In hepatic disease models—such as Nonalcoholic Fatty Liver Disease (NAFLD), Nonalcoholic Steatohepatitis (NASH), or cirrhosis—the primary defect lies in the formation and conjugation of α-CEHC[3].
-
Pathophysiological Causality: Hepatic steatosis, fibrosis, and inflammation downregulate the expression and functional capacity of critical xenobiotic enzymes, including CYP4F2 and UGTs[1]. Consequently, the initial conversion of α-tocopherol to α-CEHC and its subsequent glucuronidation are blunted.
-
Pharmacokinetic Impact: Clinical and preclinical models of metabolic syndrome and NAFLD demonstrate a ~30% to 50% reduction in the plasma area under the curve (AUC) for α-CEHC compared to healthy controls[3]. Urinary excretion of the glucuronide conjugate is proportionally decreased. This reduction is not due to a failure of the renal filter, but rather a lack of upstream hepatic substrate generation.
Renal Disease Models: The Excretion Bottleneck
Conversely, in Chronic Kidney Disease (CKD) and End-Stage Renal Disease (ESRD), hepatic synthesis remains largely intact, but the clearance of the highly polar α-CEHC glucuronide is severely compromised[4].
-
Pathophysiological Causality: α-CEHC glucuronide is highly hydrophilic and relies almost entirely on glomerular filtration (GFR) for elimination. As GFR declines, the molecule becomes trapped in the systemic circulation, unable to pass the damaged renal filter.
-
Pharmacokinetic Impact: In ESRD patients on hemodialysis, plasma levels of α-CEHC and its conjugates increase exponentially, reaching concentrations 10- to 20-fold higher than those in healthy subjects (e.g., jumping from a baseline of ~20 nmol/L to >70 nmol/L)[5]. Hemodialysis provides only a transient correction of this massive accumulation[5].
Quantitative Comparison of Disease Models
To assist in model validation and experimental design, the following table summarizes the expected pharmacokinetic shifts of α-CEHC and its glucuronide across healthy, hepatic, and renal states.
| Parameter | Healthy Control Model | Hepatic Disease Model (NAFLD/Cirrhosis) | Renal Disease Model (CKD/ESRD) |
| Hepatic CYP450/UGT Activity | Baseline (Normal) | Severely Reduced | Normal to Mildly Reduced |
| Glomerular Filtration Rate (GFR) | Baseline (Normal) | Normal | Severely Reduced |
| Plasma α-CEHC (Free & Conjugated) | ~5 - 20 nmol/L | Reduced by 30-50% | Elevated 10x - 20x (>70 nmol/L) |
| Urinary α-CEHC Glucuronide | High (Primary route) | Low (Due to low synthesis) | Extremely Low (Due to poor clearance) |
| Biliary Excretion | Minor Route | Impaired (Transporter dysfunction) | Compensatory Minor Increase |
Experimental Methodology: LC-MS/MS Quantification of α-CEHC Glucuronide
To accurately compare these models, researchers must employ a self-validating analytical system that can differentiate between free α-CEHC and α-CEHC glucuronide. The following protocol outlines a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow[6].
Step-by-Step Protocol: Plasma and Urine Analysis
-
Sample Collection & Preparation: Collect plasma or 24-hour urine samples. Spike 100 µL of the sample with a deuterated internal standard (e.g., d6-α-CEHC) to correct for matrix effects, ion suppression, and extraction recovery.
-
Enzymatic Deconjugation (The Self-Validating Step):
-
Aliquot A (Free α-CEHC): Add 200 mM sodium acetate buffer (pH 5.0) without enzymes.
-
Aliquot B (Total α-CEHC): Add 40 U of β-D-glucuronidase in 200 mM sodium acetate buffer[6]. Incubate at 37°C for 6 hours.
-
Causality & Validation: The difference in α-CEHC concentration between Aliquot B and Aliquot A accurately quantifies the glucuronide-conjugated fraction. By running these in parallel, the assay self-validates the efficiency of Phase II metabolism in the subject.
-
-
Liquid-Liquid Extraction (LLE): Terminate the enzymatic reaction by adding an equal volume of cold acetonitrile. Centrifuge at 18,000 × g for 20 minutes at 4°C to precipitate proteins[6]. Extract the supernatant using a hexane/ethyl acetate mixture (1:1, v/v). Evaporate the organic layer under nitrogen gas and reconstitute the residue in 50% methanol.
-
UHPLC-MS/MS Analysis:
-
Inject 5 µL onto a C18 reverse-phase column.
-
Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) multiple reaction monitoring (MRM) mode. For direct α-CEHC glucuronide intact analysis (if authentic standards are available), monitor the precursor-to-product ion transition corresponding to the loss of the glucuronide moiety (e.g., 112.8 m/z product ion)[7].
-
-
Data Normalization: For urinary models, normalize the quantified α-CEHC glucuronide concentrations to urinary creatinine (mmol/mol creatinine) to account for variations in urine volume and concentration[6].
Conclusion
Understanding the divergent behavior of α-CEHC glucuronide is critical for drug development professionals studying vitamin E biokinetics or utilizing it as a biomarker for oxidative stress. In hepatic impairment, the signal is lost at the source due to enzymatic downregulation; in renal impairment, the signal is artificially amplified in the plasma due to filtration failure. Selecting the correct analytical approach—specifically leveraging enzymatic deconjugation—ensures that the specific nature of the disease model is accurately captured.
References
1. - NIH.gov 2. - NIH.gov 3. - NIH.gov 4. - NIH.gov 5. - Semantic Scholar 6. - NIH.gov
Sources
- 1. Alpha-Tocopherol Modulates Genes Involved in Hepatic Xenobiotic Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Tocopherol Modulates Genes Involved in Hepatic Xenobiotic Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic syndrome increases dietary α-tocopherol requirements as assessed using urinary and plasma vitamin E catabolites: a double-blind, crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin E (Alpha-Tocopherol) Metabolism and Nutrition in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accumulation of vitamin E metabolites in the blood of renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Urinary conjugated α-tocopheronolactone—a biomarker of oxidative stress in children with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of alpha-CEHC Glucuronide
This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the safe and compliant disposal of alpha-CEHC (α-CEHC) glucuronide. As a key water-soluble metabolite of alpha-tocopherol (Vitamin E), understanding its properties is fundamental to establishing a safe and effective disposal plan.[1][2] Adherence to proper waste management protocols is not merely a regulatory obligation under frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA); it is a cornerstone of a responsible and safe laboratory environment.[3][4] The foundational principle of laboratory waste management is that no experimental work should commence without a clear plan for the disposal of all potential waste streams, both hazardous and non-hazardous.[4]
Hazard Assessment and Waste Characterization
The crucial first step in any disposal protocol is the accurate characterization of the waste. The EPA places the responsibility on the waste generator—the laboratory—to determine if a chemical is hazardous.[4][5]
Analysis of alpha-CEHC Glucuronide:
-
Core Structure (alpha-CEHC): This is a primary, naturally occurring metabolite of Vitamin E.[6] It exhibits antioxidant properties and is not classified as a hazardous compound.[7][8]
-
Conjugate (Glucuronic Acid): Glucuronidation is a major Phase II metabolic pathway in the body that functions as a detoxification mechanism.[9][10] It increases the water solubility of substances to facilitate their excretion.[10][11] Safety data for D-glucuronic acid indicates that it does not meet the criteria for classification as a hazardous substance.[12]
However, this classification applies only to the pure compound or its simple aqueous solutions. The ultimate classification of your waste stream is dictated by all its components. If alpha-CEHC glucuronide is dissolved in a hazardous solvent or mixed with other hazardous materials, the entire mixture must be treated as hazardous waste.[13]
The Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal stream for waste containing alpha-CEHC glucuronide. This decision-making process is critical for ensuring safety and regulatory compliance.
Caption: Disposal decision workflow for alpha-CEHC glucuronide waste.
Step-by-Step Disposal Protocols
Follow the specific protocol below that corresponds to the outcome from the Disposal Decision Workflow.
Protocol 3.1: Disposal of Solid (Pure) alpha-CEHC Glucuronide
This protocol applies to the pure, solid form of the compound.
-
Confirmation: Confirm that the waste contains only alpha-CEHC glucuronide with no hazardous contaminants.
-
Containerization: Place the solid waste in a chemically compatible, sealable container. A properly sealed plastic vial or jar is appropriate.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: alpha-CEHC Glucuronide". Include the date. Deface or remove any previous labels on the container.[14]
-
Disposal: Dispose of the sealed container in accordance with your institution's specific procedures for non-hazardous solid chemical waste. This typically means placing it directly into a designated dumpster, not into common laboratory trash cans that are handled by custodial staff.[14]
Protocol 3.2: Disposal of Aqueous Solutions of alpha-CEHC Glucuronide
This protocol applies to solutions where alpha-CEHC glucuronide is dissolved in water or non-hazardous aqueous buffers (e.g., phosphate-buffered saline).
-
Confirmation: Verify that the solution contains no listed hazardous chemicals.
-
pH Neutralization: Check the pH of the solution. If it is below 6.0 or above 9.0, neutralize it to a pH between 6.0 and 9.0 using a suitable acid or base. This is a standard prerequisite for drain disposal to protect plumbing and wastewater systems.
-
Obtain Institutional Approval: Do not pour any chemical waste down the drain without explicit permission from your institution's Environmental Health & Safety (EHS) department. [14][15] Present your characterization data (i.e., non-hazardous solute, aqueous solvent, neutral pH) to the EHS office to obtain clearance.
-
Disposal: Once approval is granted, dispose of the solution by pouring it down a laboratory sink drain with a copious amount of cold water to ensure adequate dilution.
Protocol 3.3: Disposal of alpha-CEHC Glucuronide in Organic Solvents
This protocol applies when alpha-CEHC glucuronide is part of a solution containing a regulated organic solvent. The solvent's properties dictate the disposal method.
| Solvent | Typical Hazard Classification | Disposal Requirement |
| Ethanol (EtOH) | Flammable | Hazardous Waste Collection |
| Dimethyl Sulfoxide (DMSO) | Combustible Liquid; Consult SDS | Hazardous Waste Collection |
| Dimethylformamide (DMF) | Flammable; Toxic | Hazardous Waste Collection |
| Acetonitrile (ACN) | Flammable; Toxic | Hazardous Waste Collection |
Protocol Steps:
-
Characterization: The waste must be classified as hazardous based on the solvent's characteristics (e.g., ignitability, toxicity).[13]
-
Collection: Pour the waste into a designated hazardous waste container that is compatible with the solvent. For example, do not store strong acids or bases in metal containers.
-
Labeling: The container must be labeled with the words "Hazardous Waste" .[16] The label must also include the full chemical name(s) of all constituents (e.g., "Waste Ethanol, alpha-CEHC Glucuronide") and indicate the specific hazards (e.g., "Flammable").[16]
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA).[16] The container must be kept closed at all times except when adding waste.[13] Use of secondary containment, such as a tray, is highly recommended to contain potential spills.[4]
-
Pickup: Arrange for pickup by your institution's EHS department or a contracted hazardous waste disposal company.
Protocol 3.4: Disposal of Biological Matrices Containing alpha-CEHC Glucuronide
This protocol applies to waste from in-vitro or in-vivo experiments, such as cell culture media, serum, or urine samples.
-
Biohazard Assessment: Determine if the material is potentially infectious. Any material derived from humans or containing recombinant DNA, viruses, or pathogenic bacteria must be considered biohazardous.
-
Decontamination: All biohazardous liquid waste must be decontaminated before final disposal. A common and effective method is to add fresh bleach to a final concentration of 10% and allow a contact time of at least 30 minutes. Autoclaving is another standard method for decontamination.
-
Containerization: After decontamination, pour the liquid into a designated biohazardous waste container. Solid materials (e.g., cell culture flasks, pipette tips) should be placed in biohazard bags within a rigid, puncture-proof container.
-
Labeling: Ensure all containers are clearly marked with the universal biohazard symbol.[13]
-
Disposal: Follow your institution's specific procedures for biohazardous waste stream disposal.
References
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.
-
alpha-CEHC glucuronide (Compound). Exposome-Explorer - IARC.
-
alpha-CEHC glucuronide | C22H30O10 | CID 134819285. PubChem - NIH.
-
The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. (2022). Pharmacological Reviews.
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). Today's Clinical Lab.
-
α-CEHC (CAS Number: 4072-32-6). Cayman Chemical.
-
The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. (2022). Pharmacological Reviews.
-
Material Safety Data Sheet - D-Glucuronic Acid. (2004). Fisher Scientific.
-
OSHA Hazardous Waste Disposal Guidelines. (2024). CDMS.
-
α--CEHC, 10MG. Labscoop.
-
Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety.
-
Novel metabolites and roles for α-tocopherol in humans and mice discovered by mass spectrometry–based metabolomics. (2012). The American Journal of Clinical Nutrition.
-
alpha-CEHC | water Soluble Metabolites. MedChemExpress.
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Affiniv.
-
Human Efflux Transporters in Drug Disposition: in vitro Transport of Glucuronide Metabolites. (2019). University of Helsinki.
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Research Council.
-
Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager.
-
Quantification of the alpha- and gamma-tocopherol metabolites... (1999). Analytical Biochemistry.
-
Introduction to Hazardous Waste Management. University of Alaska Fairbanks.
-
Driving Factors and Their Impact on Glucuronide Disposition. (2018). Drug Metabolism and Disposition.
-
SAFETY DATA SHEET - D-Glucurono-6,3-lactone. (2025). Thermo Fisher Scientific.
-
SAFETY DATA SHEET - a-D(+)-Glucose, anhydrous. (2025). Fisher Scientific.
-
What Are OSHA Requirements for Hazardous Chemical Storage? (2024). U.S. Chemical Storage.
-
Regulation of Laboratory Waste. American Chemical Society.
-
In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite. (2002). Biological & Pharmaceutical Bulletin.
-
1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration.
-
The Metabolite of γ-Tocopherol...Exerts Intracellular Antioxidant Activity... (2024). Antioxidants.
-
Waste Disposal in Laboratory. (2024). Environmental Marketing Services.
-
Synthetic as compared with natural vitamin E is preferentially excreted as alpha-CEHC in human urine... (1998). FEBS Letters.
-
Methods for efficient analysis of tocopherols, tocotrienols and their metabolites... (2017). Journal of Food and Drug Analysis.
-
SAFETY DATA SHEET - β-Glucosidase. (2025). Sigma-Aldrich.
-
Safety Data Sheet: D-Glucuronic acid. Carl ROTH.
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. (2018). Drug Metabolism and Disposition.
-
The role of metabolism in the antioxidant function of vitamin E. (1992). Annual Review of Nutrition.
-
Vitamin E sequestration by liver fat in humans. (2019). JCI Insight.
Sources
- 1. Exposome-Explorer - alpha-CEHC glucuronide (Compound) [exposome-explorer.iarc.fr]
- 2. caymanchem.com [caymanchem.com]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro antioxidant activity of 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC), a vitamin E metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. carlroth.com [carlroth.com]
- 13. clinicallab.com [clinicallab.com]
- 14. sfasu.edu [sfasu.edu]
- 15. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling alpha-CEHC glucuronide
As a Senior Application Scientist specializing in metabolomics and analytical chemistry, I frequently observe a critical oversight in laboratories: the tendency to treat endogenous phase-II metabolites as entirely benign.
While alpha-CEHC glucuronide —the major urinary phase-2 detoxification product of alpha-tocopherol (Vitamin E)—is not inherently toxic, the operational hazard lies in its physical state and its handling vectors. Supplied typically as a highly electrostatic lyophilized powder, it requires reconstitution in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This creates a "Trojan Horse" scenario: the solvent acts as a transdermal carrier, capable of rapidly transporting the biologically active metabolite directly through the dermal barrier and into your bloodstream.
This guide provides the definitive, causality-driven protocols for the safe handling, reconstitution, and disposal of alpha-CEHC glucuronide.
The Mechanistic Context: Why We Handle It Carefully
To understand the handling requirements, you must understand the molecule's biological journey. Alpha-tocopherol is metabolized in the liver via CYP450 enzymes to alpha-CEHC, which is then conjugated with glucuronic acid by UGT enzymes to form the highly water-soluble alpha-CEHC glucuronide for urinary excretion[1].
Because this compound is utilized as a highly sensitive biomarker for oxidative stress and optimum Vitamin E intake[2], laboratory workflows require high-concentration stock solutions. Handling these concentrated stocks demands strict barrier protection.
Hepatic metabolic pathway converting alpha-tocopherol to alpha-CEHC glucuronide.
Hazard Assessment & PPE Specifications
The primary hazards during the handling of alpha-CEHC glucuronide are particulate inhalation (during the dry powder phase) and transdermal solvent exposure (during the liquid phase)[3].
Table 1: Physicochemical & Reconstitution Profile
| Property | Specification | Operational Implication |
| Physical State | Crystalline solid / Lyophilized powder | High risk of aerosolization and inhalation upon opening the vial. |
| Primary Solvents | DMSO, DMF, Ethanol | High dermal permeability; dictates strict chemical-resistant glove use. |
| Storage Temp | -20°C to -80°C | Requires thermal equilibration before opening to prevent moisture ingress. |
Table 2: Mandatory PPE Matrix
| PPE Category | Specification | Scientific Justification |
| Hand Protection | Double-layer Nitrile (≥5 mil) | Latex is highly permeable to DMSO/DMF. Double-gloving provides a fail-safe against micro-tears and transdermal carrier effects. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Protects ocular mucosa from accidental solvent splashing during vortexing or pipetting. |
| Body Protection | Fluid-resistant Lab Coat | Prevents solvent absorption against the skin. Fitted cuffs prevent sleeve contamination. |
| Engineering | Chemical Fume Hood | Prevents inhalation of electrostatic powder particulates prior to solvation. |
Operational Plan: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not merely follow these steps; understand the causality behind them to ensure analytical integrity and personal safety.
Step 1: Thermal Equilibration (The Validation Step)
-
Action: Remove the alpha-CEHC glucuronide vial from the -80°C freezer and place it in a desiccator at room temperature for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture. Water degrades anhydrous solvents (like DMSO) and alters the metabolite's concentration, ruining your LC-MS/MS calibration curves. Self-validation: Do not break the seal until the vial is visibly at room temperature with zero external condensation.
Step 2: Workspace & PPE Preparation
-
Action: Ensure the chemical fume hood has a verified inward airflow. Don your lab coat, splash goggles, and two pairs of nitrile gloves.
-
Causality: The fume hood captures aerosolized particulates. Double-gloving ensures that if the outer glove is contaminated with DMSO, you can immediately strip it off without exposing your skin.
Step 3: Reconstitution
-
Action: Inside the fume hood, carefully uncap the vial. Using a positive-displacement pipette, slowly inject the required volume of DMSO or Ethanol directly onto the powder pellet[2]. Cap tightly and vortex gently.
-
Causality: Positive-displacement pipettes prevent the volatile properties of organic solvents from causing dripping, which is a primary cause of benchtop contamination.
Step 4: Aliquoting
-
Action: Transfer the reconstituted stock into pre-chilled, amber glass LC-MS vials.
-
Causality: Amber glass prevents UV-induced degradation of the chroman ring structure, ensuring the longevity of your standard.
Standard operating procedure for the safe handling and reconstitution of alpha-CEHC glucuronide.
Disposal and Spill Management Plan
Improper disposal of metabolomics reagents can lead to dangerous cross-reactions in laboratory waste streams.
Solid Waste Disposal:
-
All pipette tips, microcentrifuge tubes, and original glass vials that came into contact with the compound must be disposed of in a rigid, puncture-resistant container labeled "Non-Hazardous Chemical Waste - Trace Organics."
Liquid Waste Segregation:
-
Organic Stocks: Any leftover DMSO, DMF, or Ethanol solutions must be deposited into a dedicated "Halogen-Free Organic Waste" carboy.
-
Aqueous Dilutions: Once the stock is diluted into LC-MS mobile phases (e.g., water/acetonitrile mixtures with formic acid), it should be routed to standard HPLC liquid waste containers.
Spill Response (DMSO/Compound Mix):
-
Isolate: Alert personnel and contain the spill using absorbent chemical pads.
-
Doff: If the spill touched your outer gloves, remove them immediately and don a fresh pair.
-
Neutralize: Wipe the area with 70% ethanol or isopropanol to solubilize and lift the remaining DMSO/metabolite residue, followed by a wash with soap and water.
-
Dispose: Place all contaminated absorbent materials into a sealed biohazard/chemical waste bag.
References
-
Title: Comparison of circulating metabolite concentrations in dogs and cats when allowed to freely choose macronutrient intake Source: Biology Open (The Company of Biologists) URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
